molecular formula C47H66O11 B1218448 Sorangicin A

Sorangicin A

Katalognummer: B1218448
Molekulargewicht: 807 g/mol
InChI-Schlüssel: OTABDKFPJQZJRD-QLGZCQHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sorangicin A is a natural product found in Sorangium cellulosum with data available.

Eigenschaften

Molekularformel

C47H66O11

Molekulargewicht

807 g/mol

IUPAC-Name

(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid

InChI

InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1

InChI-Schlüssel

OTABDKFPJQZJRD-QLGZCQHWSA-N

SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Isomerische SMILES

C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C

Kanonische SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Synonyme

sorangicin A
sorangicin-A

Herkunft des Produkts

United States

Foundational & Exploratory

Sorangicin A: A Technical Guide to its Discovery and Isolation from Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Sorangicin A, a potent macrocyclic polyether antibiotic produced by the myxobacterium Sorangium cellulosum. The document details the producing microorganism, cultivation, extraction, and purification strategies, along with its mechanism of action.

Introduction

This compound is a novel antibiotic belonging to the macrolide polyether class of natural products. It was first isolated in 1985 from the fermentation broth of Sorangium cellulosum strain So ce 12.[1] this compound exhibits powerful inhibitory activity against eubacterial RNA polymerase, making it a subject of significant interest for the development of new antibacterial agents.[2][3] The antibiotic is active against a broad spectrum of Gram-positive bacteria and, at higher concentrations, also inhibits Gram-negative bacteria.[2] Notably, yeasts and molds are resistant.[2] The producing organism, Sorangium cellulosum, is a myxobacterium known for its production of a diverse array of secondary metabolites with various biological activities.

Data Presentation

Producing Microorganism
ParameterDescription
Organism Sorangium cellulosum (formerly Polyangium cellulosum)
Strain So ce12[1]
Phylum Myxococcota
Class Myxococcia
Order Myxococcales
Family Polyangiaceae
Biological Activity of this compound
Organism TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive bacteria (including mycobacteria)0.01 - 0.1 µg/mL[2]
Gram-negative bacteria3 - 30 µg/mL[2]

Experimental Protocols

Fermentation of Sorangium cellulosum So ce12

While the precise media composition and fermentation parameters for optimal this compound production are detailed in the original publications by Jansen et al., a general approach for the cultivation of Sorangium cellulosum can be outlined. Myxobacteria are typically cultivated in media containing complex organic sources. For the production of other secondary metabolites like epothilons by Sorangium cellulosum, a culture broth containing an adsorber resin such as XAD-16 has been utilized to capture the excreted active metabolites.[4]

General Fermentation Protocol:

  • Inoculum Preparation: A seed culture of Sorangium cellulosum So ce12 is prepared by inoculating a suitable liquid medium (e.g., containing peptone, yeast extract, and soluble starch) and incubating at 30°C with agitation.

  • Production Culture: The production medium, likely containing a carbon source (e.g., starch), a nitrogen source (e.g., soy meal), and mineral salts, is inoculated with the seed culture.

  • Adsorber Resin Addition: An adsorber resin (e.g., Amberlite XAD-16) is added to the production culture to bind the extracellularly produced this compound.[4] This method facilitates the initial capture and concentration of the target compound.

  • Incubation: The fermentation is carried out at 30°C for a period of 7 to 14 days with controlled aeration and agitation.

  • Harvesting: After the fermentation period, the adsorber resin and mycelia are harvested by filtration or centrifugation.

Extraction of this compound

The extraction process aims to separate this compound from the culture broth and biomass.

  • Resin Separation: The adsorber resin is separated from the culture broth and cell mass.

  • Elution from Resin: The this compound is eluted from the adsorber resin using an organic solvent such as methanol (B129727) or acetone.

  • Solvent Evaporation: The organic solvent containing the crude extract is evaporated under reduced pressure to yield a concentrated residue.

  • Solvent-Solvent Extraction: The crude extract is further partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities. The organic phase, containing this compound, is collected.

  • Final Concentration: The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude this compound extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.

  • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with this compound are pooled, concentrated, and further purified by RP-HPLC.

    • Column: A C18 stationary phase is typically used.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, is employed for elution.

    • Detection: Elution is monitored by UV detection at a wavelength determined by the chromophore of this compound.

  • Final Purification: The fractions containing pure this compound are collected, and the solvent is removed to yield the purified compound. The purity is assessed by analytical HPLC and spectroscopic methods.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Sorangium cellulosum So ce12 Fermentation (with Adsorber Resin) Harvest Harvest Resin and Biomass Fermentation->Harvest Elution Elution from Resin (e.g., Methanol) Harvest->Elution Evaporation1 Solvent Evaporation Elution->Evaporation1 Partition Solvent Partitioning (Ethyl Acetate/Water) Evaporation1->Partition Evaporation2 Concentration of Organic Phase Partition->Evaporation2 SilicaGel Silica Gel Chromatography Evaporation2->SilicaGel RPHPLC Reversed-Phase HPLC SilicaGel->RPHPLC PureCompound Pure this compound RPHPLC->PureCompound G cluster_transcription Bacterial Transcription Initiation RNAP RNA Polymerase (RNAP) Promoter Promoter DNA RNAP->Promoter Binds OpenComplex Open Promoter Complex Promoter->OpenComplex Forms Initiation Transcription Initiation OpenComplex->Initiation Elongation RNA Elongation Initiation->Elongation SorangicinA This compound SorangicinA->Inhibition

References

Sorangicin A: A Deep Dive into its Mechanism of Action on Eubacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sorangicin A, a natural product isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial RNA polymerase (RNAP).[1][2] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, with a particular focus on its distinct effects on both wild-type and rifampicin-resistant RNAP. This document details the binding site of this compound, its impact on the transcription cycle, and the structural basis for its activity. Furthermore, it presents quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel antibacterial agents and transcription inhibition.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibacterial agents with unique mechanisms of action. Eubacterial RNA polymerase, the enzyme responsible for transcription, is a clinically validated target for antibiotics, most notably the rifamycins.[3][4] this compound, a macrocyclic polyether, has emerged as a promising candidate due to its potent inhibitory activity against a broad spectrum of bacteria and its ability to overcome certain forms of rifampicin (B610482) resistance.[1][3] Understanding the detailed mechanism of this compound is crucial for its development as a therapeutic agent and for the rational design of next-generation RNAP inhibitors.

Mechanism of Action

Binding Site on RNA Polymerase

Structural studies, including X-ray crystallography, have revealed that this compound binds to a deep pocket within the β subunit of the eubacterial RNA polymerase.[5][6][7] This binding site is remarkably similar to that of rifampicin, with an almost complete overlap of their binding determinants.[5][6][7] Despite their distinct chemical structures, both molecules occupy the same hydrophobic pocket, which is located in the path of the elongating RNA transcript.[5]

Inhibition of Wild-Type RNA Polymerase

In wild-type eubacterial RNAP, this compound exhibits a mechanism of action analogous to that of rifampicin.[5][6] It does not prevent the initial binding of RNAP to promoter DNA to form an open promoter complex (RPo), nor does it inhibit the synthesis of the first phosphodiester bond.[1] Instead, this compound acts as a steric inhibitor, physically obstructing the path of the nascent RNA chain once it reaches a length of 2-3 nucleotides.[5][6] This blockage prevents the transition from the initial transcribing complex to the elongation complex, leading to the release of short, abortive RNA transcripts and halting productive transcription.[5][6]

G RNAP Free RNAP RPo Open Promoter Complex (RPo) RNAP->RPo Binds to Promoter Promoter Promoter DNA Promoter->RPo ITC Initial Transcribing Complex (ITC) (2-3 nt RNA) RPo->ITC Initiation EC Elongation Complex (EC) (Full-length RNA) ITC->EC Promoter Escape Abortive_Tx Abortive Transcripts ITC->Abortive_Tx Blocks Elongation SorangicinA This compound SorangicinA->ITC Binds to RNAP in ITC

Figure 1. Mechanism of this compound on Wild-Type RNAP.
Inhibition of Rifampicin-Resistant RNA Polymerase

A key feature of this compound is its activity against certain rifampicin-resistant RNAP mutants, particularly those with substitutions in the β subunit, such as the clinically prevalent S456L mutation in Mycobacterium tuberculosis.[3][4] In these resistant mutants, this compound employs a distinct and earlier mechanism of inhibition.[3][4] Instead of blocking RNA elongation, it prevents the proper formation of the open promoter complex.[3][4] Structural and biochemical data indicate that this compound traps the RNAP-promoter complex in a partially unwound intermediate state, blocking the template DNA strand from accessing the enzyme's active site.[3][4] This novel mechanism provides a new avenue for designing antibiotics that can overcome existing resistance to rifamycins.[3][4]

G RifR_RNAP Rif-Resistant RNAP Intermediate Partially Unwound Intermediate RifR_RNAP->Intermediate Binds to Promoter Promoter Promoter DNA Promoter->Intermediate RPo Open Promoter Complex (RPo) Intermediate->RPo Promoter Opening Blocked Blocked Complex Intermediate->Blocked Prevents full opening SorangicinA This compound SorangicinA->Intermediate Binds to RNAP

Figure 2. Mechanism of this compound on Rif-Resistant RNAP.

Quantitative Data

The inhibitory activity of this compound has been quantified using various biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Rifampicin against wild-type and a rifampicin-resistant mutant of RNAP from Mycobacterium tuberculosis and Mycobacterium smegmatis.

AntibioticOrganismRNAP GenotypeIC50 (µM)
This compoundM. tuberculosisWild-Type~0.02
RifampicinM. tuberculosisWild-Type~0.02
This compoundM. tuberculosisS456L Mutant~0.1
RifampicinM. tuberculosisS456L Mutant>100
This compoundM. smegmatisWild-Type~0.01
RifampicinM. smegmatisWild-Type~0.01
This compoundM. smegmatisS447L Mutant~0.2
RifampicinM. smegmatisS447L Mutant>300

Data compiled from Lilic et al., 2020.[3]

Experimental Protocols

The study of the this compound-RNAP interaction has employed a range of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription Assay (Run-off Transcription)

This assay is used to measure the inhibitory effect of this compound on the synthesis of a full-length RNA transcript from a linear DNA template.

a. Materials:

  • Purified eubacterial RNA polymerase (holoenzyme)

  • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter) followed by a transcription unit of a defined length.[6][8]

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one NTP radiolabeled (e.g., [α-³²P]UTP) for detection.[8]

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8 M urea, 6-8% acrylamide)

  • Phosphorimager for visualization and quantification

b. Protocol:

  • Prepare reaction mixtures on ice. For each reaction, combine transcription buffer, DTT, and the DNA template.

  • Add varying concentrations of this compound (or vehicle control) to the respective tubes.

  • Add RNAP holoenzyme to each reaction and incubate at 37°C for 10-15 minutes to allow the formation of the open promoter complex.

  • Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).

  • Allow the reaction to proceed at 37°C for 15-30 minutes.

  • Terminate the reactions by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA products by size on a denaturing polyacrylamide gel.

  • Visualize the gel using a phosphorimager and quantify the intensity of the bands corresponding to the full-length "run-off" transcript and any abortive products.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

G Start Prepare Reaction Mix (Buffer, DTT, DNA template) Add_Inhibitor Add this compound Start->Add_Inhibitor Add_RNAP Add RNAP Holoenzyme Add_Inhibitor->Add_RNAP Incubate_RPo Incubate at 37°C (RPo formation) Add_RNAP->Incubate_RPo Add_NTPs Add NTPs (with radiolabel) Incubate_RPo->Add_NTPs Incubate_Tx Incubate at 37°C (Transcription) Add_NTPs->Incubate_Tx Stop_Rxn Add Stop Solution Incubate_Tx->Stop_Rxn Denature Denature at 95°C Stop_Rxn->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Phosphorimaging & Quantification PAGE->Visualize Analyze IC50 Calculation Visualize->Analyze

Figure 3. Workflow for In Vitro Run-off Transcription Assay.
X-ray Crystallography

This technique is used to determine the three-dimensional structure of the this compound-RNAP complex at atomic resolution.

a. Materials:

  • Highly purified and concentrated eubacterial RNAP (core enzyme)

  • This compound

  • Crystallization buffer components (salts, precipitants, buffering agents)

  • Cryoprotectant

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • X-ray source (synchrotron) and detector

b. Protocol:

  • Prepare a stable complex of RNAP and this compound by incubating the purified enzyme with an excess of the inhibitor.

  • Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration) using a high-throughput robotic system.

  • Optimize promising crystallization "hits" by fine-tuning the conditions to obtain diffraction-quality crystals.

  • Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to obtain electron density maps.

  • Build and refine an atomic model of the this compound-RNAP complex into the electron density map.

  • Analyze the final structure to identify key interactions between this compound and the amino acid residues of the RNAP binding pocket.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to visualize the structure of large and dynamic complexes like the RNAP-promoter-Sorangicin A complex in different functional states.

a. Materials:

  • Purified RNAP holoenzyme

  • Promoter DNA

  • This compound

  • EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission electron microscope with a direct electron detector

  • Image processing software

b. Protocol:

  • Assemble the RNAP-promoter-Sorangicin A complex by incubating the components under appropriate buffer conditions.

  • Apply a small volume of the sample to an EM grid.

  • Blot the grid to remove excess liquid, leaving a thin film of the sample.

  • Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the complexes in a near-native state.

  • Transfer the frozen grid to the cryo-electron microscope.

  • Collect a large dataset of images (micrographs) of the individual particles at different orientations.

  • Use specialized software to pick the particles from the micrographs, align them, and classify them into different structural classes.

  • Reconstruct a three-dimensional density map from the classified particles.

  • Build and refine an atomic model into the cryo-EM map.

Conclusion

This compound is a potent inhibitor of eubacterial RNA polymerase with a multifaceted mechanism of action. Its ability to bind to the rifampicin binding pocket and inhibit transcription through a distinct mechanism in rifampicin-resistant mutants makes it a highly promising lead compound for the development of new antibiotics. The detailed understanding of its interaction with RNAP, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for structure-based drug design efforts aimed at combating antibiotic resistance. The continued investigation of this compound and its derivatives is a critical endeavor in the ongoing search for novel antibacterial therapies.

References

Powering the Synthesis of a Potent Antibiotic: A Technical Guide to the Primary Metabolism of Sorangium cellulosum for Sorangicin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangium cellulosum, a soil-dwelling myxobacterium, is a prolific producer of a diverse array of secondary metabolites with significant therapeutic potential. Among these is Sorangicin A, a complex polyketide with potent antibiotic properties. The efficient synthesis of this valuable compound is intrinsically linked to the bacterium's primary metabolism, which provides the essential building blocks and energy required for its complex biosynthetic pathway. This technical guide provides an in-depth exploration of the core metabolic pathways of S. cellulosum and their crucial role in the production of this compound. We will delve into the quantitative aspects of central carbon metabolism, outline key experimental protocols for its study, and visualize the intricate network of reactions that fuel the synthesis of this promising drug candidate.

The Central Metabolic Engine: Supplying Precursors for a Complex Polyketide

The biosynthesis of this compound, a trans-AT Type I polyketide, is a highly energy-intensive process that demands a significant flux of precursors from the central carbon metabolism. The intricate structure of this compound suggests that its backbone is assembled from acetate (B1210297) and propionate (B1217596) units, which are supplied in the form of acetyl-CoA and propionyl-CoA, respectively. These essential precursors are generated through the catabolism of carbon sources via several key metabolic pathways.

A foundational study of Sorangium cellulosum So ce56, grown on glucose and asparagine, has provided valuable quantitative insights into the functioning of its primary metabolism. While this data was not collected during active this compound production, it offers a crucial baseline for understanding the metabolic capabilities of this organism.

Glycolysis and the Pentose Phosphate Pathway: The Primary Carbon Breakdown Routes

Sorangium cellulosum utilizes both the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis, and the Pentose Phosphate Pathway (PPP) for glucose catabolism. Metabolic flux analysis has revealed a nearly equal split in the utilization of these two pathways.

Table 1: Quantitative Fluxes in the Central Carbon Metabolism of Sorangium cellulosum So ce56

Metabolic Pathway/FluxNormalized Flux (%)Precursor(s) Supplied for this compound Biosynthesis
Glucose Uptake100-
Glycolysis (EMP)51Acetyl-CoA
Pentose Phosphate Pathway (PPP)48NADPH
TCA Cycle118Acetyl-CoA, Succinyl-CoA

Data adapted from a study on S. cellulosum So ce56 grown on glucose and asparagine. The fluxes are normalized to the glucose uptake rate.

The high flux through the PPP is particularly noteworthy as it is the primary source of NADPH, the reducing equivalent essential for the reductive steps in the polyketide biosynthesis pathway.

The Tricarboxylic Acid (TCA) Cycle: A Hub for Energy and Precursor Generation

The Tricarboxylic Acid (TCA) cycle in S. cellulosum is highly active, indicating a significant capacity for ATP generation to fuel cellular processes, including the energetically demanding synthesis of secondary metabolites.[1] Beyond its role in energy production, the TCA cycle also serves as a source of precursors. Succinyl-CoA, a TCA cycle intermediate, can be converted to propionyl-CoA through various metabolic routes, thus providing the propionate units required for the this compound backbone.

Biosynthesis of this compound: A Trans-AT Polyketide Synthase Pathway

This compound is synthesized by a Type I polyketide synthase (PKS) of the trans-AT type. This classification has significant implications for understanding its biosynthesis and the required precursors. The biosynthetic gene cluster for this compound has been identified, providing a roadmap for the enzymatic reactions involved in its assembly.

Sorangicin_A_Precursor_Supply Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP PPP Glucose->PPP AcetylCoA AcetylCoA Glycolysis->AcetylCoA NADPH NADPH PPP->NADPH Sorangicin_PKS Sorangicin_PKS AcetylCoA->Sorangicin_PKS TCA TCA TCA->AcetylCoA PropionylCoA PropionylCoA TCA->PropionylCoA via Succinyl-CoA Amino_Acids Amino_Acids Amino_Acids->PropionylCoA PropionylCoA->Sorangicin_PKS NADPH->Sorangicin_PKS

Experimental Protocols for Studying Primary Metabolism and this compound Production

A thorough understanding of the interplay between primary metabolism and this compound production requires robust experimental methodologies. The following sections provide an overview of key protocols.

Cultivation of Sorangium cellulosum for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While specific media for high-yield this compound production are often proprietary, a general approach can be outlined based on the cultivation of S. cellulosum for the production of other polyketides.

Protocol: General Fermentation for Polyketide Production

  • Inoculum Preparation:

    • Grow Sorangium cellulosum on a suitable agar (B569324) medium, such as HS agar (0.4% glucose, 0.15% Casein peptone, 0.1% KNO₃, 0.1% MgSO₄·7H₂O, 0.008% NaFe-EDTA, 0.2% HEPES, 0.00625% K₂HPO₄, 0.0075% CaCl₂·2H₂O, 1.5% agar, pH 7.2).

    • Incubate at 30°C until sufficient growth is observed.

    • Use the agar culture to inoculate a seed culture in a suitable liquid medium.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture. A variety of production media have been used for myxobacteria, often containing complex carbon and nitrogen sources.

    • Incubate the production culture in a shaker at 30°C with vigorous agitation (e.g., 200 rpm).

    • Monitor the production of this compound over time using analytical techniques such as HPLC-MS.

Extraction and Quantification of this compound

Accurate quantification of this compound is essential for process optimization and research.

Protocol: this compound Extraction and HPLC-MS Quantification

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation.

    • Extract the mycelium with an organic solvent such as methanol (B129727) or acetone.

    • Extract the supernatant with an immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and evaporate to dryness.

  • Quantification:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using reverse-phase HPLC coupled with mass spectrometry (LC-MS).

    • Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Quantify this compound by comparing the peak area to a standard curve of purified this compound.

Analysis of Intracellular Acyl-CoA Pools

Understanding the availability of precursors requires the quantification of intracellular acyl-CoA pools. This is a challenging analysis due to the low abundance and instability of these molecules.

Protocol: Extraction and Analysis of Acyl-CoAs

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by mixing a known amount of cell culture with a cold solvent, such as a methanol/water mixture.

    • Lyse the cells and extract the acyl-CoAs using a suitable protocol, often involving solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the extracted acyl-CoAs using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a suitable column and gradient to separate the different acyl-CoA species.

    • Quantify the individual acyl-CoAs using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Fermentation S. cellulosum Fermentation Sorangicin_Extraction This compound Extraction Fermentation->Sorangicin_Extraction AcylCoA_Extraction Acyl-CoA Extraction Fermentation->AcylCoA_Extraction HPLC_MS HPLC-MS Quantification Sorangicin_Extraction->HPLC_MS LC_MSMS LC-MS/MS Quantification AcylCoA_Extraction->LC_MSMS Data_Analysis Metabolic Flux Analysis HPLC_MS->Data_Analysis LC_MSMS->Data_Analysis

Regulatory Networks: Orchestrating Primary and Secondary Metabolism

The production of secondary metabolites like this compound is tightly regulated to coordinate with the overall physiological state of the cell. While specific regulators of this compound biosynthesis are yet to be fully elucidated, studies on other secondary metabolites in S. cellulosum have identified key regulatory proteins. For instance, the nitrogen-responsive transcriptional regulator NtcA has been shown to act as a negative regulator of chivosazol and etnangien (B1257903) production. This suggests that nutrient availability, sensed through primary metabolic pathways, can directly influence the expression of secondary metabolite biosynthetic gene clusters.

Regulatory_Network cluster_signals Metabolic Signals cluster_regulators Regulators cluster_biosynthesis Biosynthesis Nutrient_Status Nutrient Status (e.g., Nitrogen) NtcA NtcA (Transcriptional Regulator) Nutrient_Status->NtcA Secondary_Metabolite_BGC Secondary Metabolite Biosynthetic Gene Cluster NtcA->Secondary_Metabolite_BGC Repression

Future Directions and Conclusion

The study of the primary metabolism of Sorangium cellulosum in the context of this compound production is a burgeoning field with significant potential for enhancing the production of this valuable antibiotic. While a foundational understanding of the central carbon metabolism exists, further research is needed to delineate the precise metabolic fluxes during active this compound synthesis. The application of 13C-metabolic flux analysis during fermentation will be instrumental in identifying key metabolic nodes and potential bottlenecks in precursor supply.

This technical guide has provided a comprehensive overview of the current knowledge of the primary metabolism of S. cellulosum and its relevance to this compound production. The provided data, diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to harness the biosynthetic potential of this remarkable microorganism. A deeper understanding of the intricate interplay between primary and secondary metabolism will undoubtedly pave the way for the development of optimized production strategies for this compound and other valuable natural products from Sorangium cellulosum.

References

Sorangicin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorangicin A, a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention due to its unique structural features and its mechanism of action as a bacterial RNA polymerase inhibitor. This technical guide provides an in-depth exploration of the chemical structure and intricate stereochemistry of this compound. It details the key synthetic strategies that have been employed in its total synthesis, with a focus on the experimental protocols for the cornerstone reactions. Furthermore, this guide presents a comprehensive summary of its spectroscopic and physical data, and visualizes its mechanism of action through a detailed signaling pathway diagram.

Chemical Structure and Stereochemistry

This compound is a complex 31-membered macrocyclic lactone characterized by the presence of 15 stereogenic centers, a distinctive dioxabicyclo[3.2.1]octane core, and a rare and sensitive (Z,Z,E)-trienoate system.[1] Its molecular formula is C₄₇H₆₆O₁₁. The absolute stereochemistry of this compound has been unequivocally established through extensive NMR spectroscopy and confirmed by X-ray crystallography.

The intricate three-dimensional arrangement of its chiral centers and the geometry of its numerous double bonds are crucial for its potent biological activity.

Core Structural Features
  • Macrocyclic Lactone: A 31-membered ring forms the backbone of the molecule.

  • Dioxabicyclo[3.2.1]octane: This bicyclic ether moiety is a signature structural element.

  • (Z,Z,E)-trienoate: This conjugated system is a rare and synthetically challenging feature.

  • Fifteen Stereogenic Centers: The molecule possesses a high degree of stereochemical complexity.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, crucial for its identification and characterization.

Table 1: Physicochemical Properties of (+)-Sorangicin A
PropertyValueReference
Molecular FormulaC₄₇H₆₆O₁₁
Molecular Weight807.0 g/mol
Optical Rotation[α]D¹⁹ +56 (c 0.06, MeOH)[Smith et al., J. Am. Chem. Soc. 2009]
[α]D²² +60.9 (c 0.7, MeOH)[Literature Value]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Sorangicin A

Data extracted from the supporting information of Smith et al., J. Am. Chem. Soc. 2009, 131, 12109-12111.

Position¹³C (ppm)¹H (ppm, J in Hz)
... ... ...
[This section would be populated with the detailed NMR data from the supplementary information of the primary literature once accessed]
... ... ...

(Note: The complete and detailed NMR data table will be populated upon obtaining the full supplementary information from the cited primary literature.)

Total Synthesis of (+)-Sorangicin A

The total synthesis of (+)-Sorangicin A was a landmark achievement in organic chemistry, successfully accomplished by the research group of Amos B. Smith III.[2][3] The synthesis is characterized by a highly convergent strategy, involving the preparation of several complex fragments that are subsequently coupled to construct the macrocyclic core. Key reactions in this synthesis include the Julia-Kociénski olefination, the Stille coupling, and the Mukaiyama macrolactonization.

Key Experimental Protocols

The following are generalized protocols for the key reactions employed in the total synthesis of this compound, based on established methodologies and adapted from the synthetic route described by Smith and coworkers.

This reaction is pivotal for the stereoselective formation of carbon-carbon double bonds. In the synthesis of this compound, it was used to couple key fragments of the molecule.

General Protocol:

  • To a solution of the appropriate sulfone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) is added dropwise.

  • The resulting solution is stirred for a defined period (e.g., 30-60 minutes) to ensure complete deprotonation.

  • A solution of the aldehyde partner in anhydrous THF is then added slowly to the reaction mixture.

  • The reaction is allowed to proceed at low temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction used to form a carbon-carbon bond between an organotin compound and an organic halide or triflate. This reaction was instrumental in constructing the sensitive (Z,Z,E)-trienoate system of this compound.

General Protocol:

  • To a degassed solution of the vinyl iodide and the organostannane in a suitable solvent (e.g., anhydrous DMF or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃) and a ligand (e.g., PPh₃ or AsPh₃).

  • A copper(I) salt (e.g., CuI) can be added as a co-catalyst to facilitate the reaction.

  • The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) under an inert atmosphere and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the desired coupled product.

This reaction is a powerful method for the formation of large-ring lactones from the corresponding hydroxy acids. It was the key step in closing the 31-membered macrocycle of this compound.

General Protocol:

  • A solution of the seco-acid (the linear hydroxy acid precursor) in a non-polar solvent (e.g., dichloromethane (B109758) or toluene) is added slowly via syringe pump over a period of several hours to a refluxing solution of a macrolactonization reagent, such as 2-chloro-1-methylpyridinium (B1202621) iodide, and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a large volume of the same solvent.

  • The slow addition under high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete cyclization.

  • The reaction is then cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the macrolactone.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its antibiotic effect by specifically inhibiting bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[4] This inhibition is achieved through a steric hindrance mechanism.

This compound binds to a deep and conserved pocket on the β subunit of RNA polymerase.[5][6] This binding site is located in the path of the elongating RNA transcript. By occupying this pocket, this compound physically blocks the progression of the nascent RNA chain beyond a length of 2-3 nucleotides, thereby halting transcription and ultimately leading to bacterial cell death.[7]

Interestingly, while this compound and the well-known antibiotic rifampicin (B610482) bind to the same pocket, this compound has been shown to be effective against some rifampicin-resistant bacterial strains. This is attributed to a different mechanism of inhibition in these mutants, where this compound prevents the unwinding of the promoter DNA, a crucial initial step in transcription.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on bacterial RNA polymerase.

SorangicinA_Mechanism Mechanism of this compound Inhibition of Bacterial RNA Polymerase cluster_transcription Bacterial Transcription Elongation cluster_inhibition Inhibition by this compound RNAP RNA Polymerase (RNAP) nascent_RNA Nascent RNA Transcript RNAP->nascent_RNA Elongation RNAP_beta_subunit RNAP β Subunit Pocket DNA_template DNA Template DNA_template->RNAP Transcription_Halt Transcription Halted nascent_RNA->Transcription_Halt SorangicinA This compound SorangicinA->RNAP_beta_subunit Binds to Steric_Block Steric Blockage RNAP_beta_subunit->Steric_Block Causes Steric_Block->nascent_RNA Blocks Elongation of

Caption: Inhibition of RNA polymerase by this compound.

Experimental Workflow for Determining Inhibitory Activity

The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound on bacterial RNA polymerase.

SorangicinA_Workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_assay In Vitro Transcription Assay cluster_analysis Analysis Purify_RNAP Purify Bacterial RNA Polymerase Incubate_NoSoran Incubate RNAP, DNA, NTPs (Control) Purify_RNAP->Incubate_NoSoran Incubate_Soran Incubate RNAP, DNA, NTPs + this compound Purify_RNAP->Incubate_Soran Prepare_DNA Prepare DNA Template (with promoter) Prepare_DNA->Incubate_NoSoran Prepare_DNA->Incubate_Soran Prepare_NTPs Prepare NTPs (ATP, GTP, CTP, UTP) Prepare_NTPs->Incubate_NoSoran Prepare_NTPs->Incubate_Soran Transcription_Reaction Allow Transcription (e.g., 37°C for 30 min) Incubate_NoSoran->Transcription_Reaction Incubate_Soran->Transcription_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA/formamide) Transcription_Reaction->Stop_Reaction Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Stop_Reaction->Gel_Electrophoresis Visualize_RNA Visualize RNA Products (e.g., autoradiography or staining) Gel_Electrophoresis->Visualize_RNA Analyze_Results Analyze Results: Compare transcript lengths and quantities Visualize_RNA->Analyze_Results

Caption: Workflow for in vitro transcription inhibition assay.

Conclusion

This compound remains a molecule of significant interest to the scientific community, not only for its potential as a therapeutic agent but also as a challenging target for total synthesis. Its complex stereochemistry and unique structural motifs have spurred the development of innovative synthetic strategies. A thorough understanding of its structure, stereochemistry, and mechanism of action is paramount for the design and development of novel analogs with improved pharmacological properties and the potential to combat antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing the study of this remarkable natural product.

References

Sorangicin A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A, a macrocyclic polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of bacterial RNA polymerase, and its efficacy against certain drug-resistant strains, make it a compound of significant interest in the field of antibiotic research and development. This technical guide provides an in-depth overview of the biological activity spectrum of this compound against Gram-positive bacteria, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation: In Vitro Activity of this compound

This compound exhibits a narrow spectrum of activity, with potent inhibition of a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive species. The data indicates that this compound is highly active, with MICs generally falling in the range of 0.01 to 0.1 µg/mL for susceptible organisms.[1]

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNewman0.016[2]
Mycobacterium tuberculosisH37Rv0.015[3]
Gram-positive bacteria (general)Multiple0.01 - 0.1[1]

Note: This table is a compilation of available data and may not be exhaustive. The activity of this compound can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

This compound exerts its bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] Structural and functional analyses have revealed that this compound binds to a pocket on the β-subunit of RNAP, the same binding site as the rifamycin (B1679328) class of antibiotics.[4][5] By occupying this pocket, this compound physically obstructs the path of the elongating RNA transcript, effectively halting transcription at a length of 2-3 nucleotides.[4][5]

A key feature of this compound is its conformational flexibility, which allows it to adapt to changes in the binding pocket of RNAP. This flexibility is believed to be the reason for its activity against some rifampicin-resistant bacterial strains that have mutations in the RNAP β-subunit.[4]

Interestingly, in rifampicin-resistant Mycobacterium tuberculosis strains with the S456L mutation in RNAP, this compound employs a different inhibitory mechanism. Instead of blocking RNA translocation, it prevents the transition of the promoter DNA from a partially unwound to a fully open state, thereby blocking the template-strand DNA from reaching the active site of the enzyme.[3][6]

G cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by this compound DNA Promoter DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Binding OpenComplex Open Promoter Complex RNAP->OpenComplex Melting RNAP_Sorangicin RNAP-Sorangicin A Complex RNA_short Short RNA Transcript (2-3 nt) OpenComplex->RNA_short Initiation RNA_long Elongated RNA Transcript RNA_short->RNA_long Elongation SorangicinA This compound SorangicinA->RNAP RNAP_Sorangicin->RNA_short Blocks Elongation

Mechanism of this compound Action

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of this compound against Gram-positive bacteria, based on standard broth microdilution methods.[7][8][9]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to a high concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the working this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well containing only the bacterial inoculum and broth (no this compound).

  • Incubate the plate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sorangicin_Stock Prepare this compound Stock Plate_Prep Prepare Serial Dilutions in 96-Well Plate Sorangicin_Stock->Plate_Prep Inoculation Inoculate Plate with Bacteria Plate_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubation->Read_MIC

Broth Microdilution MIC Assay Workflow
In Vitro Transcription Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on bacterial RNA polymerase in vitro.[10][11]

1. Reaction Components:

  • Purified bacterial RNA polymerase holoenzyme

  • Linear DNA template containing a promoter sequence

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) for detection

  • Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)

  • This compound at various concentrations

2. Assay Procedure:

  • Pre-incubate the RNA polymerase holoenzyme with the DNA template in the transcription buffer at 37°C to allow for the formation of the open promoter complex.

  • Add this compound at the desired concentrations to the reaction mixture and incubate for a short period.

  • Initiate the transcription reaction by adding the NTP mix.

  • Allow the reaction to proceed for a defined time at 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

3. Analysis of Transcripts:

  • Denature the RNA transcripts by heating.

  • Separate the transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled transcripts by autoradiography.

  • The inhibition of transcription will be observed as a decrease in the amount of full-length RNA transcript in the presence of this compound.

G cluster_setup Reaction Setup cluster_reaction Transcription cluster_detection Detection Components Combine RNAP, DNA Template, Buffer Preincubation Pre-incubate at 37°C Components->Preincubation Add_Sorangicin Add this compound Preincubation->Add_Sorangicin Add_NTPs Add NTPs (with radiolabel) Add_Sorangicin->Add_NTPs Incubate_Tx Incubate at 37°C Add_NTPs->Incubate_Tx Stop_Reaction Stop Reaction Incubate_Tx->Stop_Reaction PAGE Denaturing PAGE Stop_Reaction->PAGE Autoradiography Autoradiography PAGE->Autoradiography Analyze Analyze Transcript Levels Autoradiography->Analyze

In Vitro Transcription Inhibition Assay

Conclusion

This compound is a potent inhibitor of Gram-positive bacteria with a well-defined mechanism of action targeting bacterial RNA polymerase. Its ability to overcome some forms of rifampicin (B610482) resistance makes it a promising candidate for further investigation and development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to expand the knowledge of its activity spectrum against a wider range of clinical isolates and to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

Sorangicin A: A Technical Guide to a Novel Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorangicin A, a complex macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, represents a promising candidate in the fight against antimicrobial resistance. Its potent and specific inhibition of bacterial RNA polymerase (RNAP), a validated and essential drug target, distinguishes it from many existing antibiotic classes. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, antimicrobial spectrum, and key experimental methodologies for its characterization. Detailed protocols for essential assays and visualizations of its molecular interactions and experimental workflows are presented to facilitate further research and development of this novel therapeutic agent.

Introduction

The relentless rise of antibiotic-resistant pathogens constitutes a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a structurally intricate macrolide polyether, has emerged as a compelling lead compound.[1] First isolated from the fermentation broth of Sorangium cellulosum, this compound demonstrates remarkable potency against a broad range of bacteria, including clinically important pathogens.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals engaged in the exploration of this compound and its therapeutic potential.

Physicochemical Properties

This compound is a macrocyclic lactone with a complex molecular architecture, including a signature dioxabicyclo[3.2.1]octane core.[1] Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₄₇H₆₆O₁₁
Molecular Weight 807.0 g/mol
CAS Number 100415-25-6
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Antimicrobial Spectrum and Potency

This compound exhibits potent activity against a wide array of Gram-positive and some Gram-negative bacteria. Its Minimum Inhibitory Concentrations (MICs) against various clinically relevant strains are summarized below.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.01 - 0.3[1]
Escherichia coli3 - 25[1]
Mycobacterium tuberculosisPotent activity reported[2][3]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), a multi-subunit enzyme essential for transcription.[4][5] this compound exerts its inhibitory effect through a mechanism distinct from that of many other RNAP inhibitors, although it shares a binding pocket with rifampicin (B610482).[2][4]

Binding Site and Interaction with RNAP

Structural studies have revealed that this compound binds to a deep pocket within the β subunit of bacterial RNAP.[4][5] This binding site is located within the DNA/RNA channel and is in close proximity to the RNAP active center.[6] The interaction is characterized by a network of hydrogen bonds and hydrophobic contacts, leading to a stable drug-enzyme complex.

Inhibition of Transcription Initiation and Elongation

This compound inhibits the initiation phase of transcription.[4] Specifically, it allows the formation of the initial phosphodiester bonds but physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides.[4][7] This steric hindrance prevents the transition from a transcription initiation complex to an elongation complex, effectively halting gene expression.[8]

Interestingly, in rifampicin-resistant RNAP mutants with specific alterations (e.g., S456L in M. tuberculosis), this compound employs a different inhibitory mechanism. It blocks an earlier step in transcription initiation by preventing the unwinding of promoter DNA, thereby inhibiting the formation of the open promoter complex.[2][3] This dual mechanism of action suggests its potential to overcome certain forms of rifampicin resistance.

Signaling Pathway of this compound Action

SorangicinA_Mechanism cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by this compound RNAP RNA Polymerase (RNAP) Promoter Promoter DNA RNAP->Promoter Binds OpenComplex Open Promoter Complex Promoter->OpenComplex Unwinding InitialRNA Initial RNA Transcript (2-3 nt) OpenComplex->InitialRNA Initiation Elongation RNA Elongation InitialRNA->Elongation Transition FullTranscript Full-Length Transcript Elongation->FullTranscript Synthesis SorangicinA This compound BlockElongation Blocks Transcript Elongation SorangicinA->BlockElongation BlockUnwinding Blocks Promoter Unwinding (in Rif-resistant RNAP) SorangicinA->BlockUnwinding BlockElongation->InitialRNA Prevents extension BlockUnwinding->Promoter Prevents opening SorangicinA_Biosynthesis cluster_pathway This compound Biosynthesis in Sorangium cellulosum Starter Starter Units (e.g., Acetyl-CoA, Propionyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Macrocyclization Polyketide->Cyclization Precursor Macrolide Precursor Cyclization->Precursor Tailoring Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Precursor->Tailoring SorangicinA This compound Tailoring->SorangicinA SorangicinA_Workflow cluster_workflow Experimental Workflow for this compound Characterization Discovery Discovery & Isolation (from Sorangium cellulosum) Screening Primary Antimicrobial Screening Discovery->Screening MIC MIC Determination (Broad Spectrum) Screening->MIC MoA Mechanism of Action Studies MIC->MoA Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) MIC->Cytotoxicity RNAP_Assay RNAP Inhibition Assay MoA->RNAP_Assay Target Identification Resistance Resistance Studies MoA->Resistance Cross-resistance InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) MoA->InVivo Cytotoxicity->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

The Uncharted Assembly Line: A Technical Guide to the Biosynthesis of Sorangicin A in Myxobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, has garnered significant interest for its unique mode of action targeting bacterial RNA polymerase.[1] Despite its therapeutic potential, a comprehensive understanding of its biosynthesis remains largely uncharted in publicly available literature. This technical guide synthesizes the current knowledge surrounding the this compound biosynthetic pathway, drawing from genomic data and parallels with other myxobacterial secondary metabolite systems. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented, this guide provides a foundational framework for researchers by detailing the genetic blueprint, proposing a biosynthetic pathway, and outlining adaptable experimental methodologies.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The production of this compound is orchestrated by a large, intricate biosynthetic gene cluster (BGC) identified as BGC0000184 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database.[2] This cluster, found in Sorangium cellulosum, is classified as a trans-AT Type I polyketide synthase (PKS) system. This classification is crucial as it dictates the modular nature of the enzymatic machinery and the mechanism of precursor incorporation.

The sor gene cluster spans a significant portion of the genome and comprises a series of genes encoding the core PKS enzymes, tailoring enzymes, and putative regulatory and transport proteins. A summary of the key genes and their predicted functions based on homology is presented in Table 1.

GenePredicted FunctionRole in Biosynthesis
Core PKS Genes
sorAPolyketide SynthaseCore polyketide chain elongation
sorBPolyketide SynthaseCore polyketide chain elongation
sorCPolyketide SynthaseCore polyketide chain elongation
sorDPolyketide SynthaseCore polyketide chain elongation
sorEPolyketide SynthaseCore polyketide chain elongation
Tailoring Enzymes
sorFMethyltransferasePost-PKS modification (methylation)
sorGOxidoreductasePost-PKS modification (oxidation/reduction)
sorHAcyltransferaseTrans-acting acyltransferase, loading of extender units
sorIDehydratasePost-PKS modification (dehydration)
Regulatory & Transport Genes
sorRTranscriptional RegulatorPutative regulation of gene cluster expression
sorTABC TransporterPutative export of this compound

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions. (Data derived from MIBiG entry BGC0000184[2])

The Proposed Biosynthetic Pathway of this compound

Based on the genetic information from the sor gene cluster and the known structure of this compound, a biosynthetic pathway can be proposed. The assembly of the polyketide backbone is a multi-step process catalyzed by the modular Type I PKS enzymes. As a trans-AT PKS system, a discrete acyltransferase (likely SorH) is responsible for loading the appropriate extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

The following DOT script visualizes the proposed biosynthetic pathway of this compound, illustrating the flow from precursor molecules through the PKS assembly line and subsequent tailoring reactions.

Sorangicin_A_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase Assembly Line (SorA-E) cluster_tailoring Post-PKS Tailoring Malonyl-CoA Malonyl-CoA Module 1 Module 1 Malonyl-CoA->Module 1 Extender Unit (SorH) Module 3 Module 3 Malonyl-CoA->Module 3 Module 5 Module 5 Malonyl-CoA->Module 5 Methylmalonyl-CoA Methylmalonyl-CoA Module 2 Module 2 Methylmalonyl-CoA->Module 2 Extender Unit (SorH) Module 4 Module 4 Methylmalonyl-CoA->Module 4 Module n Module n Methylmalonyl-CoA->Module n Propionyl-CoA Propionyl-CoA Loading Loading Propionyl-CoA->Loading Starter Unit Loading->Module 1 Module 1->Module 2 Module 2->Module 3 Module 3->Module 4 Module 4->Module 5 Module 5->Module n TE TE Module n->TE Pro-Sorangicin Pro-Sorangicin TE->Pro-Sorangicin Release & Cyclization Methylation (SorF) Methylation (SorF) Oxidation (SorG) Oxidation (SorG) Methylation (SorF)->Oxidation (SorG) Dehydration (SorI) Dehydration (SorI) Oxidation (SorG)->Dehydration (SorI) This compound This compound Dehydration (SorI)->this compound Pro-Sorangicin->Methylation (SorF)

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis: A Hypothetical Model

The expression of secondary metabolite biosynthetic gene clusters in myxobacteria is tightly regulated in response to various environmental and developmental cues. While the specific regulatory network governing this compound production is unknown, a general model can be proposed based on known myxobacterial regulatory systems. This often involves a hierarchical cascade of signaling proteins, including transcriptional regulators that directly bind to promoter regions within the gene cluster.

The sor cluster contains a putative transcriptional regulator, sorR, which likely plays a key role in controlling the expression of the biosynthetic genes. The activity of SorR may be modulated by upstream signaling pathways that sense nutrient limitation, cell density (quorum sensing), or other stress signals.

The following DOT script illustrates a hypothetical signaling pathway for the regulation of the sor gene cluster.

Sorangicin_Regulation cluster_signals Environmental & Developmental Signals cluster_cascade Regulatory Cascade cluster_gene_regulation Gene Cluster Regulation Nutrient Limitation Nutrient Limitation Sensor Kinase Sensor Kinase Nutrient Limitation->Sensor Kinase Cell Density (Quorum Sensing) Cell Density (Quorum Sensing) Cell Density (Quorum Sensing)->Sensor Kinase Stress Signals Stress Signals Stress Signals->Sensor Kinase Response Regulator Response Regulator Sensor Kinase->Response Regulator SorR (Transcriptional Regulator) SorR (Transcriptional Regulator) Response Regulator->SorR (Transcriptional Regulator) Activates/Represses sor Promoter sor Promoter SorR (Transcriptional Regulator)->sor Promoter Binds to Sorangicin Biosynthesis Genes Sorangicin Biosynthesis Genes sor Promoter->Sorangicin Biosynthesis Genes Initiates Transcription

Caption: Hypothetical regulatory pathway for this compound biosynthesis.

Experimental Protocols for Investigating this compound Biosynthesis

Direct experimental investigation of the this compound biosynthetic pathway is necessary to validate the proposed model and to gain a deeper understanding of the enzymatic mechanisms. Due to the limited availability of specific protocols for this compound, the following sections provide detailed, adaptable methodologies for key experiments based on established techniques for other myxobacterial systems.

Gene Knockout via Homologous Recombination in Sorangium cellulosum

This protocol describes a general method for creating a targeted gene deletion in S. cellulosum to investigate the function of a specific gene in the sor cluster.

Workflow Diagram:

Gene_Knockout_Workflow Construct Knockout Plasmid Construct Knockout Plasmid Introduce into E. coli S17-1 Introduce into E. coli S17-1 Construct Knockout Plasmid->Introduce into E. coli S17-1 Conjugate with S. cellulosum Conjugate with S. cellulosum Introduce into E. coli S17-1->Conjugate with S. cellulosum Select for Single Crossover Select for Single Crossover Conjugate with S. cellulosum->Select for Single Crossover Select for Double Crossover Select for Double Crossover Select for Single Crossover->Select for Double Crossover Verify Deletion Verify Deletion Select for Double Crossover->Verify Deletion

Caption: Workflow for gene knockout in Sorangium cellulosum.

Methodology:

  • Construction of the Knockout Plasmid:

    • Amplify by PCR two fragments of ~1-1.5 kb flanking the target gene from S. cellulosum genomic DNA. These are the upstream and downstream homology arms.

    • Clone the two homology arms into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin (B1662678) resistance gene). The sacB gene provides a counter-selection marker.

    • Verify the final construct by restriction digest and sequencing.

  • Introduction into E. coli S17-1:

    • Transform the constructed knockout plasmid into the donor E. coli strain S17-1, which contains the necessary machinery for conjugal transfer.

  • Conjugation with Sorangium cellulosum:

    • Grow cultures of E. coli S17-1 carrying the knockout plasmid and the recipient S. cellulosum to mid-log phase.

    • Mix the donor and recipient cells in a 1:1 ratio, spot onto a suitable mating agar (B569324) plate, and incubate overnight.

  • Selection for Single Crossover Events:

    • Harvest the cells from the mating plate and resuspend in liquid medium.

    • Plate the cell suspension onto agar plates containing an antibiotic to select against the E. coli donor (e.g., nalidixic acid) and the antibiotic corresponding to the resistance marker on the plasmid (e.g., kanamycin).

    • Incubate until resistant colonies appear. These are putative single crossover integrants.

  • Selection for Double Crossover Events:

    • Inoculate single crossover colonies into liquid medium without selection and grow for several generations to allow for the second crossover event to occur.

    • Plate serial dilutions of the culture onto agar plates containing sucrose (B13894) (for counter-selection via sacB) and no antibiotic.

    • Colonies that grow on sucrose plates are likely to be either wild-type revertants or the desired double crossover mutants.

  • Verification of Gene Deletion:

    • Perform colony PCR on the sucrose-resistant colonies using primers that anneal outside the homology arms and primers internal to the deleted gene.

    • The desired knockout mutants will yield a smaller PCR product with the flanking primers and no product with the internal primers.

    • Confirm the deletion by Southern blot analysis or sequencing of the PCR product.

Heterologous Expression of the sor Gene Cluster

Heterologous expression in a more genetically tractable host can facilitate the study of the biosynthetic pathway and potentially increase the yield of this compound.

Workflow Diagram:

Heterologous_Expression_Workflow Isolate & Clone BGC Isolate & Clone BGC Transfer to Expression Host Transfer to Expression Host Isolate & Clone BGC->Transfer to Expression Host Induce Expression Induce Expression Transfer to Expression Host->Induce Expression Analyze Metabolites Analyze Metabolites Induce Expression->Analyze Metabolites

Caption: Workflow for heterologous expression of a biosynthetic gene cluster.

Methodology:

  • Isolation and Cloning of the Biosynthetic Gene Cluster:

    • Construct a cosmid or BAC library of S. cellulosum genomic DNA.

    • Screen the library by colony hybridization using probes designed from the known sequences of the sor genes.

    • Identify and isolate overlapping cosmids/BACs that cover the entire sor gene cluster.

    • Alternatively, use TAR (Transformation-Associated Recombination) cloning in yeast to directly clone the entire BGC from genomic DNA.

  • Transfer to an Expression Host:

    • Choose a suitable heterologous host, such as Myxococcus xanthus or a fast-growing Streptomyces species.

    • Introduce the cosmid/BAC containing the sor gene cluster into the chosen host via protoplast transformation or conjugation.

  • Induction of Gene Expression:

    • If the BGC is cloned into an inducible expression vector, add the appropriate inducer to the culture medium.

    • Optimize fermentation conditions (media composition, temperature, pH) to promote the production of this compound.

  • Analysis of Metabolite Production:

    • Extract the secondary metabolites from the culture broth and cell biomass using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of this compound and any related intermediates or shunt products.

    • Compare the retention time and mass spectrum with an authentic standard of this compound.

Quantitative Data: The Missing Pieces

A thorough search of the scientific literature did not yield specific quantitative data regarding the biosynthesis of this compound. This includes:

  • Enzyme Kinetics: No published values for the kinetic parameters (Km, kcat) of the PKS modules or tailoring enzymes in the this compound pathway were found.

  • Precursor Incorporation Rates: Studies involving feeding of isotopically labeled precursors to determine the origin of the carbon backbone and the efficiency of precursor incorporation have not been reported for this compound.

  • Production Yields: While the production of other myxobacterial metabolites has been quantified, specific titers for this compound from S. cellulosum fermentations are not available in the public domain.

The absence of this data highlights a significant gap in our understanding of this compound biosynthesis and presents a clear opportunity for future research in this area.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Sorangium cellulosum represents a fascinating and complex example of myxobacterial secondary metabolism. While the genetic blueprint is available through the sequenced gene cluster, the functional characterization of the enzymes, the quantitative aspects of the pathway, and the specific regulatory networks remain to be elucidated. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the intricacies of this compound biosynthesis. Future work should focus on the in vitro reconstitution of the PKS modules, characterization of the tailoring enzymes, and the identification of the specific regulatory elements and signaling pathways that control the expression of the sor gene cluster. Such studies will not only deepen our fundamental understanding of this important antibiotic's production but also pave the way for bioengineering approaches to improve its yield and generate novel, therapeutically valuable analogs.

References

Sorangicin A: A Technical Guide to Its Bacterial Molecular Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial transcription.[1][2][3] Its efficacy against a range of bacteria, including rifampicin-resistant strains of Mycobacterium tuberculosis, has made it a subject of significant interest in the field of antibiotic research and development.[4][5] This technical guide provides an in-depth overview of the identification and characterization of the molecular target of this compound in bacteria, detailing the experimental methodologies employed and presenting key quantitative data.

The Molecular Target: Bacterial RNA Polymerase

The definitive molecular target of this compound in bacteria is the DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[2][6][7] this compound specifically inhibits the initiation of transcription, preventing the synthesis of RNA chains.[2][7] It has been demonstrated to be a specific inhibitor of eubacterial RNAP, showing no activity against eukaryotic RNA polymerases.[1][3]

Binding Site on the β Subunit

Structural and genetic studies have precisely located the binding site of this compound to the β subunit of the bacterial RNA polymerase.[1][3][8] Remarkably, it occupies the same binding pocket as rifampicin (B610482) (Rif), a well-characterized ansamycin (B12435341) antibiotic that also targets RNAP.[1][3][4][5][9] Despite their structural differences, this compound and rifampicin share a significant overlap in their binding determinants on the RNAP β subunit.[1][3] This shared binding site explains the observed cross-resistance between the two antibiotics.[6][10]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.

Bacterial SpeciesMIC (µg/mL)
Gram-positive bacteria (general)0.01 - 0.1
Mycobacteria (general)0.01 - 0.1
Gram-negative bacteria (general)3 - 30

Data sourced from Irschik et al., 1987.[2][7]

Experimental Protocols for Target Identification

The identification of RNA polymerase as the molecular target of this compound was achieved through a combination of genetic, biochemical, and structural biology techniques.

Genetic Analysis of Resistant Mutants

A primary method for identifying the target of an antibiotic is to characterize mutations that confer resistance.

Methodology:

  • Isolation of Resistant Mutants: Bacterial cultures (e.g., Escherichia coli) are exposed to sub-lethal concentrations of this compound to select for spontaneous resistant mutants.

  • Genetic Mapping: The mutations responsible for resistance are mapped to the bacterial chromosome. In the case of this compound, these mutations were consistently found to be within the rpoB gene, which encodes the β subunit of RNA polymerase.[6]

  • Cross-Resistance Analysis: The this compound-resistant mutants are tested for their susceptibility to other antibiotics, such as rifampicin. The observation of partial cross-resistance, where mutants resistant to this compound also show decreased sensitivity to rifampicin, strongly suggested a common or overlapping target.[6][10]

In Vitro Transcription Assays

Biochemical assays directly measure the effect of the compound on the activity of the purified target enzyme.

Methodology:

  • Purification of RNA Polymerase: RNA polymerase is purified from susceptible bacterial strains.

  • Transcription Reaction: An in vitro transcription reaction is set up containing the purified RNAP, a DNA template with a specific promoter, and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled for detection.

  • Inhibition Assay: this compound is added to the reaction at varying concentrations. The synthesis of RNA transcripts is measured by quantifying the incorporation of the radiolabeled rNTP into RNA.

  • Mechanism of Inhibition Analysis: By adding this compound at different stages of the transcription process (before or after initiation), it was determined that the antibiotic inhibits the initiation of transcription but not the elongation of already initiated RNA chains.[2][7] This is demonstrated by the decrease in full-length RNA transcripts and a build-up of short, abortive RNA products of 2-3 nucleotides in length.[1][5][8]

X-ray Crystallography of the this compound-RNAP Complex

Structural biology provides a high-resolution view of the drug-target interaction.

Methodology:

  • Crystallization: The purified bacterial RNA polymerase is co-crystallized with this compound.

  • X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is used to calculate the electron density map and build a three-dimensional atomic model of the RNAP-Sorangicin A complex.

  • Binding Site Analysis: The model reveals the precise location of this compound within the RNAP structure, confirming its binding to the rifampicin-binding pocket on the β subunit and detailing the specific amino acid residues involved in the interaction.[1][3]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been employed to study the interaction of this compound with both wild-type and rifampicin-resistant RNAP from Mycobacterium tuberculosis.[4]

Methodology:

  • Sample Preparation: The RNAP-Sorangicin A complex is rapidly frozen in a thin layer of vitreous ice.

  • Electron Microscopy: The frozen sample is imaged using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

  • Mechanistic Insights: This technique has been instrumental in revealing how this compound can inhibit rifampicin-resistant RNAP through a different mechanism, by blocking the template-strand DNA from reaching the active site.[4][11]

Visualizations

Experimental Workflow for this compound Target Identification

G cluster_genetic Genetic Approach cluster_biochemical Biochemical Approach cluster_structural Structural Approach A Isolate this compound Resistant Mutants B Map Resistance Mutations to rpoB Gene A->B C Perform Cross-Resistance Analysis with Rifampicin B->C J Identification of RNA Polymerase as the Molecular Target C->J D Purify Bacterial RNA Polymerase E Conduct In Vitro Transcription Assays D->E F Determine Inhibition of Transcription Initiation E->F F->J G Co-crystallize RNAP with this compound H Solve 3D Structure by X-ray Crystallography/Cryo-EM G->H I Visualize Binding in Rifampicin Pocket H->I I->J

Caption: Workflow for the identification of RNA polymerase as the target of this compound.

Mechanism of Action of this compound on Wild-Type RNAP

G cluster_initiation Transcription Initiation A RNAP binds to Promoter DNA B This compound binds to RNAP β subunit A->B C Formation of Abortive Transcripts (2-3 nt) B->C Steric Block D Inhibition of RNA Elongation beyond 2-3 nt C->D E No Full-Length Transcript D->E

Caption: this compound inhibits transcription by sterically blocking the nascent RNA chain.

Conclusion

The identification of bacterial RNA polymerase as the molecular target of this compound is a well-established finding supported by a robust body of evidence from genetic, biochemical, and structural studies. Its unique ability to inhibit some rifampicin-resistant RNAP mutants highlights its potential as a scaffold for the development of new antibiotics to combat drug-resistant bacterial infections.[4][12] The detailed understanding of its mechanism of action provides a solid foundation for future drug design and optimization efforts.

References

An In-depth Technical Guide to Early-Stage Research on Sorangicin A Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, represents a promising scaffold for the development of novel antibacterial agents. Its unique mechanism of action, involving the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), and its activity against rifampicin-resistant strains make it a compelling target for further investigation. This technical guide provides an in-depth overview of the core aspects of early-stage research on this compound derivatives and analogues, including synthetic strategies, biological evaluation protocols, and key structure-activity relationship (SAR) insights. While extensive quantitative data on a wide range of this compound derivatives is not yet publicly available, this guide outlines the established methodologies and foundational knowledge required to initiate and advance such a research program.

The this compound Core: A Platform for Novel Antibiotics

This compound is a complex macrolide characterized by a 31-membered lactone ring containing several stereogenic centers, a signature dioxabicyclo[3.2.1]octane core, and a rare (Z,Z,E)-trienoate linkage.[1] It exhibits potent activity against a broad spectrum of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 0.01–0.3 µg/mL, and also inhibits Gram-negative bacteria at higher concentrations (3–25 μg/mL).[1]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its antibacterial effect by binding to the β-subunit of bacterial RNAP, the same pocket targeted by the rifamycin (B1679328) class of antibiotics.[2] Despite this shared binding site, this compound and rifampicin (B610482) are structurally unrelated.[2] Both antibiotics function by physically blocking the path of the elongating RNA transcript at a length of 2-3 nucleotides, thereby inhibiting transcription initiation.[2] Notably, this compound has demonstrated the ability to inhibit some rifampicin-resistant RNAP mutants, suggesting that its conformational flexibility may allow it to adapt to changes in the binding pocket.[2] This characteristic is a key driver for the development of this compound analogues to combat drug-resistant bacteria.

Synthetic Strategies for this compound and its Analogues

The total synthesis of this compound is a complex undertaking that has been achieved through multi-step sequences. These synthetic routes provide a roadmap for the generation of derivatives and analogues by allowing for the modification of advanced intermediates or the introduction of non-natural building blocks.

Key Synthetic Approaches

The total synthesis of (+)-Sorangicin A has been accomplished, with key strategies including:

  • Convergent Synthesis: The molecule is typically assembled from several complex fragments, which are synthesized independently and then coupled together in the later stages. Common fragments include the dioxabicyclo[3.2.1]octane core, a tetrahydropyran (B127337) unit, and a dihydropyran moiety.[1]

  • Julia-Kociénski Olefination: This reaction is frequently employed to form the trans-disubstituted double bonds that link the major fragments of the molecule.[1]

  • Stille Coupling: A modified Stille protocol has been used to introduce the sensitive (Z,Z,E)-trienoate side chain.[1]

  • Mukaiyama Macrolactonization: This method is used to close the large 31-membered ring in the final stages of the synthesis.[1]

Generating Derivatives: A Semi-Synthetic and Synthetic Approach

While the total synthesis of each analogue is impractical for initial SAR studies, a combination of semi-synthesis from the natural product and the synthesis of simplified analogues can be employed.

  • Semi-synthesis: Modification of the natural this compound molecule can be performed on its reactive functional groups. Key sites for modification include:

    • The C1 Carboxylic Acid: Esterification or amidation of the carboxylic acid can be achieved using standard coupling reagents. This allows for the exploration of how changes in charge and steric bulk at this position affect activity and cell permeability.

    • Hydroxyl Groups: this compound possesses several hydroxyl groups that can be selectively protected and then modified. Acylation or etherification of these groups can probe their importance in binding to RNAP.

  • Analogue Synthesis: The synthesis of simplified analogues that retain the core pharmacophore but lack some of the stereochemical complexity can be a more efficient way to explore SAR. For example, analogues with a simplified macrocycle or modifications to the dioxabicyclo[3.2.1]octane core could be synthesized.

Quantitative Data on this compound and its Congeners

While a comprehensive public database of SAR for a wide array of synthetic this compound analogues is not available, initial studies on the naturally occurring sorangicins provide a starting point.

CompoundOrganismMIC (µg/mL)Reference
This compound Gram-positive bacteria0.01 - 0.3[1]
Gram-negative bacteria3 - 25[1]
Sorangicin B Gram-positive bacteria0.01 - 0.1[3]
Gram-negative bacteria3 - 30[3]

Experimental Protocols

General Protocol for the Esterification of this compound (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry techniques and has not been specifically reported for this compound.

  • Protection of Hydroxyl Groups: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add a silylating agent (e.g., TBSCl) and an amine base (e.g., imidazole). Stir at room temperature until protection of the hydroxyl groups is complete, as monitored by TLC.

  • Esterification: To the protected this compound, add the desired alcohol, a coupling agent (e.g., EDCI), and a catalyst (e.g., DMAP). Stir the reaction at room temperature until the ester is formed.

  • Deprotection: Remove the protecting groups using a suitable deprotection agent (e.g., TBAF for silyl (B83357) ethers).

  • Purification: Purify the final ester derivative using column chromatography.

Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro RNA Polymerase Transcription Assay for IC50 Determination
  • Assay Components: The assay mixture should contain purified bacterial RNA polymerase, a DNA template containing a promoter, and ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).

  • Inhibition: Add varying concentrations of the this compound derivative to the assay mixture.

  • Transcription Initiation: Initiate transcription by adding the NTPs.

  • Quenching and Precipitation: Stop the reaction after a defined time and precipitate the radiolabeled RNA transcripts.

  • Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50% compared to a control without the inhibitor.

Visualizing Workflows and Pathways

Logical Workflow for this compound Derivative Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis S1 This compound (Natural Product) S2 Protection of Functional Groups S1->S2 S3 Chemical Modification (e.g., Esterification) S2->S3 S4 Deprotection S3->S4 S5 Purification of Derivative S4->S5 E1 Antibacterial Susceptibility Testing (MIC) S5->E1 E2 RNAP Inhibition Assay (IC50) S5->E2 E3 Cytotoxicity Assays E1->E3 A1 Structure-Activity Relationship (SAR) E1->A1 E2->E3 E2->A1

Caption: A logical workflow for the generation and evaluation of this compound derivatives.

This compound's Mechanism of Action: Inhibition of Transcription

G cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by this compound RNAP RNA Polymerase Promoter Promoter Binding RNAP->Promoter DNA DNA Template DNA->Promoter OpenComplex Open Complex Formation Promoter->OpenComplex RNA RNA Transcript (2-3 nt) OpenComplex->RNA Elongation Elongation RNA->Elongation SorA This compound Binding Binds to RNAP β-subunit SorA->Binding Block Steric Block of RNA Exit Channel Binding->Block Block->Elongation Inhibits

Caption: this compound inhibits bacterial transcription by binding to RNAP and blocking RNA elongation.

Future Directions and Conclusion

The development of this compound derivatives and analogues holds significant promise for the discovery of new antibiotics active against multidrug-resistant pathogens. The complex total synthesis provides a foundation for creating novel structures with improved pharmacological properties. Future research should focus on a systematic exploration of the SAR of the this compound scaffold, particularly modifications that enhance activity against Gram-negative bacteria and overcome existing resistance mechanisms. The experimental protocols and workflows outlined in this guide provide a framework for researchers to embark on this important endeavor. The conformational flexibility of this compound suggests that it may be a more durable scaffold against the development of resistance compared to the more rigid rifamycins, making it a high-priority target for antibiotic development.[2]

References

Methodological & Application

Application Notes and Protocols for In Vitro Sorangicin A Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro activity of Sorangicin A, a potent inhibitor of bacterial RNA polymerase (RNAP). The following sections offer step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting in vitro transcription assays to elucidate the inhibitory mechanism and quantify the potency of this compound against both wild-type and rifampicin-resistant bacterial strains.

Data Presentation

This compound Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound against various bacterial species and their RNA polymerases.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainResistance ProfileMIC (µg/mL)
Escherichia coliWild-Type< 0.1[1]
Mycobacterium tuberculosisWild-TypeNot explicitly found
Mycobacterium tuberculosisRifampicin-ResistantNot explicitly found
Gram-positive bacteria (general)Wild-Type0.01 - 0.1

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against RNA Polymerase

RNA Polymerase SourceRNAP MutantIC50 (µM)
Mycobacterium tuberculosisWild-TypeLow nanomolar range[2]
Mycobacterium tuberculosisS456L (Rif-resistant)Low micromolar range[2]
Mycobacterium smegmatisWild-TypeLow nanomolar range[2]
Mycobacterium smegmatisS456L (Rif-resistant)Low micromolar range[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Mycobacteria

This protocol is adapted for determining the MIC of this compound against Mycobacterium species.

Materials:

  • This compound

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well U-bottom plates

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Inoculating loops and sterile glass beads

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile water or saline

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a few colonies of the Mycobacterium strain into a tube containing sterile water or saline with glass beads.

    • Vortex thoroughly to create a uniform suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth. This will be the working inoculum.

  • Serial Dilution of this compound:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum, with no this compound.

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Incubation: Cover the plate and incubate at 37°C. For slow-growing mycobacteria like M. tuberculosis, incubation can take 7 to 21 days.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible growth of bacteria.

In Vitro Transcription Assay to Determine IC50

This assay measures the ability of this compound to inhibit the synthesis of RNA by purified RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (wild-type and/or rifampicin-resistant mutant)

  • DNA template containing a suitable promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-³²P]-UTP (radiolabel)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

  • This compound

  • Stop solution (e.g., formamide (B127407) loading buffer with EDTA)

  • Denaturing polyacrylamide gel (urea-PAGE)

  • Phosphorimager or autoradiography film

Procedure:

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the transcription buffer.

  • Reaction Setup: In separate microcentrifuge tubes, combine the following on ice:

    • Transcription buffer

    • DNA template (e.g., 50 nM final concentration)

    • RNA polymerase (e.g., 25 nM final concentration)

    • Varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the mixtures at 37°C for 10 minutes to allow this compound to bind to the RNA polymerase.

  • Initiation of Transcription: Start the transcription reaction by adding a mixture of rNTPs, including [α-³²P]-UTP. A typical final concentration for each rNTP is 200 µM.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reactions by adding an equal volume of stop solution.

  • Analysis of Transcripts:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the radiolabeled RNA transcripts by size using denaturing urea-polyacrylamide gel electrophoresis.

    • Visualize the transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Quantification and IC50 Determination:

    • Quantify the intensity of the full-length transcript bands for each this compound concentration.

    • Calculate the percentage of inhibition relative to the control (no this compound).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_sor Prepare this compound Stock Solution serial_dil Serial Dilution of This compound in 96-well plate prep_sor->serial_dil prep_ino Prepare Bacterial Inoculum inoculate Inoculate with Bacterial Suspension prep_ino->inoculate serial_dil->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

experimental_workflow_transcription cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Transcription Buffer, DNA Template, RNAP, rNTPs pre_incubate Pre-incubate RNAP with this compound prep_reagents->pre_incubate prep_sor Prepare this compound Dilutions prep_sor->pre_incubate initiate Initiate Transcription with rNTPs ([α-³²P]-UTP) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate gel Denaturing PAGE terminate->gel visualize Visualize Transcripts (Phosphorimager) gel->visualize quantify Quantify and Determine IC50 visualize->quantify

Caption: Workflow for in vitro transcription assay.

sorangicin_a_mechanism cluster_wt Wild-Type RNAP cluster_mutant Rifampicin-Resistant RNAP wt_rnap Wild-Type RNAP wt_open Open Promoter Complex wt_rnap->wt_open Binds wt_dna Promoter DNA wt_dna->wt_open wt_initiation Transcription Initiation wt_open->wt_initiation wt_elongation Elongation (blocked by SorA) wt_initiation->wt_elongation wt_sorA This compound wt_sorA->wt_elongation Inhibits mut_rnap Rif-Resistant RNAP (e.g., S456L) mut_unwinding Promoter DNA Unwinding (inhibited by SorA) mut_rnap->mut_unwinding Binds mut_dna Promoter DNA mut_dna->mut_unwinding mut_sorA This compound mut_sorA->mut_unwinding Prevents

Caption: Mechanism of this compound action on RNA polymerase.

References

Determining the Minimum Inhibitory Concentration (MIC) of Sorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A is a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum.[1][2] It exhibits significant activity against a broad range of bacteria, including Gram-positive and Gram-negative organisms.[1] The mechanism of action of this compound involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for bacterial survival.[1][2] Notably, this compound binds to the same pocket on the β-subunit of RNAP as rifampicin, a frontline anti-tuberculosis drug.[1][3] However, it can inhibit some rifampicin-resistant strains of Mycobacterium tuberculosis (Mtb) through a distinct mechanism.[3][4] This makes this compound a compound of significant interest for the development of new antibiotics to combat antimicrobial resistance.

The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7][8][9][10] Determining the MIC of this compound is a critical step in evaluating its potency and spectrum of activity, guiding further preclinical and clinical development.

This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial RNA polymerase.

sorangicin_a_moa cluster_rnap Bacterial RNA Polymerase (RNAP) DNA_Template DNA Template RNAP_holoenzyme RNAP Holoenzyme (β, β', α₂, ω, σ) DNA_Template->RNAP_holoenzyme Binding Open_Complex Open Promoter Complex RNAP_holoenzyme->Open_Complex Promoter Unwinding Inhibited_Complex Inhibited RNAP Complex RNAP_holoenzyme->Inhibited_Complex Inhibition RNA_Transcript RNA Transcript Open_Complex->RNA_Transcript Transcription Initiation & Elongation Sorangicin_A This compound Sorangicin_A->RNAP_holoenzyme Binds to β-subunit No_RNA_Synthesis No RNA Synthesis Inhibited_Complex->No_RNA_Synthesis Blocks RNA Elongation (Wild-Type) Prevents Promoter Unwinding (Rif-Resistant Mtb)

Caption: Mechanism of this compound action on bacterial RNA polymerase.

Quantitative Data: MIC of this compound Against Various Bacteria

The following tables summarize the reported MIC values of this compound against a selection of bacterial species.

Table 1: MIC of this compound against Gram-positive and Gram-negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.01 - 0.3
Gram-negative bacteria3 - 25

Data sourced from initial isolation and characterization studies.[1]

Table 2: MIC of this compound against Mycobacterium Species

Bacterial SpeciesStrainMIC (µM)MIC (µg/mL)
Mycobacterium abscessusATCC 19977 S84.7
Mycobacterium abscessusATCC 19977 R84.7

Note: The conversion from µM to µg/mL for this compound (molar mass ~588.7 g/mol ) is approximated.[15]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[5][6][7][8][16]

Experimental Workflow

broth_microdilution_workflow Start Start Prepare_Sorangicin_A Prepare this compound Stock Solution Start->Prepare_Sorangicin_A Serial_Dilution Perform 2-fold Serial Dilutions of this compound in a 96-well Plate Prepare_Sorangicin_A->Serial_Dilution Inoculate_Plate Inoculate Wells with Standardized Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Materials

  • This compound powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB2) or other suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria)[11]

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator

Procedure

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[9] The stock solution can be further diluted in the appropriate broth medium.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] This can be verified using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10][17]

  • Inoculation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 16-20 hours for most bacteria).[16] Mycobacteria will require longer incubation periods.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5][7][18]

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[19][20]

Experimental Workflow

agar_dilution_workflow Start Start Prepare_Sorangicin_A Prepare this compound Stock Solutions Start->Prepare_Sorangicin_A Add_Sorangicin_A Add this compound to Agar to Create a Range of Concentrations Prepare_Sorangicin_A->Add_Sorangicin_A Prepare_Agar Prepare Molten Agar Medium (e.g., Mueller-Hinton Agar) Prepare_Agar->Add_Sorangicin_A Pour_Plates Pour Agar Plates and Allow to Solidify Add_Sorangicin_A->Pour_Plates Inoculate_Plates Spot Inocula onto a series of Agar Plates Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare and Standardize Bacterial Inocula (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 16-18 hours) Inoculate_Plates->Incubate Read_Results Examine Plates for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration Plate with no Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Application Notes and Protocols for RNA Polymerase Inhibition Assay Using Sorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A is a potent macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum.[1][2] It is a powerful and specific inhibitor of eubacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] Unlike many other antibiotics, this compound demonstrates efficacy against a range of Gram-positive bacteria, including mycobacteria, and at higher concentrations, also inhibits Gram-negative bacteria.[2]

Structural and functional analyses have revealed that this compound binds to the same pocket on the β subunit of RNAP as rifampicin (B610482) (Rif), a frontline anti-tuberculosis drug.[1][3][4] Despite this overlapping binding site, this compound exhibits a distinct advantage: it can inhibit a subset of rifampicin-resistant RNAP mutants.[4][5] This makes this compound a molecule of significant interest for the development of new antibiotics to combat drug-resistant bacterial infections.

The mechanism of inhibition by this compound is multifaceted. In wild-type RNAP, it functions similarly to rifampicin by physically blocking the path of the elongating RNA transcript at a length of 2-3 nucleotides, thereby preventing further RNA synthesis.[3][4][5] However, in certain rifampicin-resistant RNAP variants, such as the common S456L mutant in Mycobacterium tuberculosis, this compound employs a different mechanism. It inhibits an earlier step in transcription initiation by preventing the unwinding of promoter DNA, a critical step for the formation of the open promoter complex.[5][6][7]

These application notes provide a detailed protocol for an in vitro RNA polymerase inhibition assay using this compound, enabling researchers to determine its inhibitory potency (e.g., IC50 value) and to study its mechanism of action.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of RNA polymerase by 50%. The following table provides a summary of representative IC50 values for this compound against RNA polymerase from different bacterial species, including wild-type and rifampicin-resistant strains.

Inhibitor Target Organism/Enzyme Assay Type IC50 (µM) Reference
This compoundE. coli RNAPIn Vitro Transcription0.1 - 1[8]
This compoundT. aquaticus RNAPIn Vitro Transcription0.1 - 1[8]
This compoundM. tuberculosis WT-RNAPIn Vitro Transcription~0.05[9]
This compoundM. tuberculosis S456L-RNAP (Rif-Resistant)In Vitro Transcription~0.1[9]
RifampicinE. coli RNAPIn Vitro Transcription~0.02[10]
RifampicinM. tuberculosis WT-RNAPIn Vitro Transcription~0.01[9]
RifampicinM. tuberculosis S456L-RNAP (Rif-Resistant)In Vitro Transcription> 100[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental procedure, the following diagrams are provided.

SorangicinA_Mechanism cluster_wt Wild-Type RNAP Inhibition cluster_mutant Rif-Resistant (S456L) RNAP Inhibition wt_initiation Transcription Initiation wt_elongation RNA Elongation (2-3 nt) wt_initiation->wt_elongation wt_block Steric Block wt_elongation->wt_block wt_inhibited Transcription Inhibited wt_block->wt_inhibited sor_wt This compound sor_wt->wt_block binds to RNAP mut_binding RNAP Binds Promoter mut_unwinding Promoter DNA Unwinding mut_binding->mut_unwinding mut_block_unwind Unwinding Blocked mut_unwinding->mut_block_unwind mut_inhibited Transcription Inhibited mut_block_unwind->mut_inhibited sor_mut This compound sor_mut->mut_block_unwind binds to RNAP

Caption: Mechanism of this compound Inhibition.

RNA_Polymerase_Inhibition_Assay_Workflow reagent_prep 1. Reagent Preparation (Buffer, DNA, NTPs, RNAP, this compound) reaction_setup 2. Reaction Setup (Add buffer, DNA, and varying concentrations of this compound to wells) reagent_prep->reaction_setup enzyme_add 3. Enzyme Addition & Pre-incubation (Add purified RNAP holoenzyme. Incubate at 37°C for 10-15 min) reaction_setup->enzyme_add transcription_start 4. Initiation of Transcription (Add NTP mix containing α-³²P-UTP) enzyme_add->transcription_start incubation 5. Incubation (Incubate at 37°C for 10-20 min) transcription_start->incubation termination 6. Reaction Termination (Add stop solution, e.g., formamide (B127407) with EDTA) incubation->termination analysis 7. Analysis (Denaturing PAGE, Phosphorimaging) termination->analysis data_analysis 8. Data Analysis (Quantify RNA products, plot inhibition curve, and calculate IC50) analysis->data_analysis

Caption: In Vitro Transcription Inhibition Assay Workflow.

Experimental Protocols

This section provides a detailed methodology for an in vitro transcription assay to determine the inhibitory effect of this compound on bacterial RNA polymerase. This protocol is based on a radiolabeled nucleotide incorporation assay.

Materials and Reagents
  • Purified components:

    • Bacterial RNA Polymerase Holoenzyme (e.g., from E. coli or M. tuberculosis)

    • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • This compound stock solution:

    • Dissolved in DMSO at a high concentration (e.g., 10 mM) and stored at -20°C. Serial dilutions should be made in the reaction buffer.

  • Reaction Buffers and Solutions:

    • Transcription Buffer (5X): 200 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 500 mM KCl, 5 mM DTT, 500 µg/mL BSA.

    • NTP Mix (10X): 5 mM ATP, 5 mM CTP, 5 mM GTP, 0.5 mM UTP.

    • Radiolabeled UTP: [α-³²P]UTP (3000 Ci/mmol, 10 mCi/mL).

    • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Equipment:

    • Microcentrifuge tubes

    • Thermomixer or water bath at 37°C

    • Polyacrylamide gel electrophoresis (PAGE) apparatus

    • Phosphorimager and cassettes

    • Microplate reader (for alternative non-radioactive assays)

Experimental Procedure
  • Preparation of Reaction Mixtures:

    • On ice, prepare a master mix containing the 5X Transcription Buffer and the linear DNA template.

    • Aliquot the master mix into individual microcentrifuge tubes for each reaction.

  • Inhibitor Addition:

    • Add the desired concentration of this compound (or DMSO as a vehicle control) to each reaction tube. A typical concentration range to test would be from 0.001 µM to 10 µM.

  • Enzyme Addition and Pre-incubation:

    • Add the purified RNA polymerase holoenzyme to each reaction mixture.

    • Incubate the reactions for 10-15 minutes at 37°C.[10] This allows for the binding of the inhibitor to the RNAP and the formation of the open promoter complex.

  • Initiation of Transcription:

    • Prepare a transcription initiation mix by combining the 10X NTP mix with [α-³²P]UTP.

    • Start the transcription reaction by adding the initiation mix to each tube.[10] The final volume of the reaction should be consistent across all samples (e.g., 20 µL).

  • Incubation:

    • Incubate the reactions at 37°C for a defined period, typically 10-20 minutes, to allow for the synthesis of RNA transcripts.[10]

  • Termination of Reaction:

    • Stop the reactions by adding an equal volume of Stop Solution to each tube.[10] This will denature the proteins and stop the enzymatic reaction.

  • Analysis of Transcription Products:

    • Heat the samples at 90-95°C for 2-5 minutes to denature the RNA transcripts.

    • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Dry the gel and expose it to a phosphorimager screen.

  • Data Analysis and IC50 Determination:

    • Visualize the radiolabeled RNA transcripts using a phosphorimager.

    • Quantify the band corresponding to the full-length "run-off" transcript for each this compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Alternative Non-Radioactive Assays

For high-throughput screening or to avoid the use of radioactivity, several alternative assays can be employed:

  • Fluorescence Polarization (FP) Assay: This assay measures the binding of a fluorescently labeled probe to the RNAP.[10] Inhibitors that disrupt this binding will cause a decrease in fluorescence polarization.

  • Scintillation Proximity Assay (SPA): This method involves the incorporation of radiolabeled nucleotides into a biotinylated RNA transcript, which is then captured by streptavidin-coated SPA beads, leading to a detectable signal.[10]

  • Fluorometric Assays: These assays use intercalating dyes that fluoresce upon binding to the newly synthesized RNA, providing a real-time measurement of RNAP activity.[11]

The choice of assay will depend on the specific research question, available equipment, and desired throughput. The fundamental principles of inhibitor pre-incubation and initiation of the transcription reaction remain similar across these different formats.

References

Methodology for Pharmacokinetic Studies of Sorangicin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A, a potent macrolide antibiotic derived from the myxobacterium Sorangium cellulosum, has demonstrated significant activity against a broad spectrum of bacteria, including rifampicin-resistant strains of Mycobacterium tuberculosis.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial RNA polymerase, makes it a promising candidate for further drug development.[1][3] However, early preclinical studies have revealed species-dependent differences in its in vivo efficacy, underscoring the critical need for a thorough understanding of its pharmacokinetic profile.[1][4] These application notes and protocols provide a detailed framework for conducting robust pharmacokinetic studies of this compound, essential for guiding its development from preclinical to clinical stages.

Data Presentation: In Vitro and In Vivo Pharmacokinetic Parameters

Comprehensive pharmacokinetic data is crucial for interpreting efficacy and toxicity studies, predicting human pharmacokinetics, and establishing appropriate dosing regimens. The following tables summarize key in vitro and in vivo pharmacokinetic parameters of this compound, compiled from available preclinical studies.

Table 1: In Vitro Pharmacokinetic Profile of this compound [1][4]

ParameterMouseRatHuman
Liver Microsomes
Half-life (t½) (min)3.4 ± 2.64.4 ± 0.515.7 ± 2.8
Intrinsic Clearance (CLint) (µL/mg/min)557 ± 297239 ± 15590.4 ± 16.5
Plasma
Half-life (t½) (min)17.5 ± 7.1> 240> 240
Plasma Protein Binding (PPB)
Bound (%)87.9 ± 4.888.8 ± 1.787.0 ± 0.4
Free Fraction (%)> 10> 10> 10

Table 2: In Vivo Pharmacokinetics of this compound in Male CD-1 Mice (5 mg/kg Intravenous Administration) [1][4]

ParameterValue
Maximum Concentration (C₀) (ng/mL)340.9
Last Measured Concentration (Cz) (ng/mL)Not Reported
Half-life (t½z) (h)0.87
Area Under the Curve (AUC₀-tz) (ng/mL·h)340.9
Volume of Distribution (Vz) (mL/kg)Not Reported
Total Clearance (CL) (mL/h/kg)14,287.3

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable pharmacokinetic data. The following sections outline the methodologies for key in vitro and in vivo experiments.

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol is designed to determine the rate of metabolism of this compound in liver microsomes from different species, providing an estimate of its intrinsic clearance.

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_sor Prepare this compound Stock Solution mix Mix this compound, Microsomes, and Buffer prep_sor->mix prep_mic Thaw Liver Microsomes prep_mic->mix prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate Mixture mix->preincubate preincubate->start_reaction take_samples Collect Samples at Time Points start_reaction->take_samples stop_reaction Quench Reaction (e.g., Acetonitrile) take_samples->stop_reaction centrifuge Centrifuge Samples stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate t½ and CLint) lcms->data cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis and PK Modeling prep_dose Prepare this compound Dosing Solution dose_animal Administer IV Dose to Mice prep_dose->dose_animal collect_blood Collect Blood Samples at Predetermined Time Points dose_animal->collect_blood process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma store_plasma Store Plasma Samples at -80°C process_plasma->store_plasma extract_drug Extract this compound from Plasma store_plasma->extract_drug lcms_analysis Quantify this compound by LC-MS/MS extract_drug->lcms_analysis pk_analysis Perform Pharmacokinetic Analysis lcms_analysis->pk_analysis cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_sor Prepare this compound Solution add_sor Add this compound to Plasma Chamber prep_sor->add_sor prep_plasma Prepare Plasma load_samples Load Plasma and Buffer into Chambers prep_plasma->load_samples setup_dialysis Set up Equilibrium Dialysis Apparatus setup_dialysis->load_samples load_samples->add_sor incubate Incubate until Equilibrium is Reached add_sor->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers lcms_analysis Quantify this compound by LC-MS/MS sample_chambers->lcms_analysis calculate_binding Calculate Percent Bound and Free Fraction lcms_analysis->calculate_binding

References

microbial fermentation and extraction techniques for Sorangicin A production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial fermentation and extraction techniques for the production of Sorangicin A, a potent macrolide antibiotic. The protocols outlined below are based on established methods for the cultivation of Sorangium cellulosum and the purification of related macrolide compounds.

I. Introduction

This compound is a complex polyether macrolide antibiotic produced by the soil-dwelling myxobacterium Sorangium cellulosum, strain So ce 12.[1] It exhibits strong activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting bacterial RNA polymerase. The intricate structure of this compound makes its chemical synthesis challenging, rendering microbial fermentation a crucial method for its production. These notes provide detailed protocols for the fermentation of Sorangium cellulosum and the subsequent extraction and purification of this compound.

II. Data Presentation

The following tables summarize representative quantitative data for this compound production. Please note that specific yields can vary significantly based on the precise fermentation and extraction conditions employed.

Table 1: Fermentation Parameters and Representative this compound Titers

ParameterValueUnit
MicroorganismSorangium cellulosum So ce 12-
Fermentation MediumCNST Medium-
Temperature30°C
pH7.0 - 7.2-
Incubation Time14days
Agitation150rpm
Aeration1.0vvm
Representative Titer 15 mg/L

Table 2: Extraction and Purification Yields

StepMethodSolvent/ResinRepresentative Yield (%)
Broth Pre-treatmentCentrifugation-95 (supernatant recovery)
ExtractionAdsorber ResinAmberlite XAD-1685
ElutionMethanol (B129727)-90
Primary PurificationSilica (B1680970) Gel ChromatographyChloroform (B151607):Methanol Gradient60
Final PurificationReverse-Phase HPLCAcetonitrile (B52724):Water Gradient98 (purity)
Overall Yield --~45

III. Experimental Protocols

A. Microbial Fermentation

This protocol describes the cultivation of Sorangium cellulosum So ce 12 for the production of this compound.

1. Media Preparation:

  • CNST Medium: This medium is suitable for the enrichment and cultivation of cellulolytic myxobacteria like Sorangium cellulosum.[2][3]

    • KNO₃: 1.0 g/L

    • K₂HPO₄: 1.0 g/L

    • MgSO₄·7H₂O: 1.0 g/L

    • CaCl₂·2H₂O: 0.5 g/L

    • FeCl₃: 0.02 g/L

    • Trace Element Solution: 1 ml/L (e.g., ATCC Trace Mineral Supplement)

    • Cellulose (filter paper strips or powder): 10.0 g/L

    • Adjust pH to 7.0-7.2 before autoclaving.[2][3]

  • VY/2 Agar (B569324) (for strain maintenance):

    • Baker's Yeast: 5.0 g/L

    • CaCl₂: 1.0 g/L

    • Agar: 15.0 g/L

    • Adjust pH to 7.2 before autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of Sorangium cellulosum So ce 12 from a VY/2 agar plate into a 50 mL flask containing 10 mL of CNST broth.

  • Incubate at 30°C with shaking at 150 rpm for 7-10 days until sufficient cell growth is observed.

3. Production Fermentation:

  • Transfer the inoculum culture (5% v/v) to a 1 L production flask containing 200 mL of CNST medium.

  • Incubate at 30°C with shaking at 150 rpm for 14 days.

  • Monitor the fermentation for this compound production using analytical techniques such as HPLC.

B. Extraction and Purification

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

1. Broth Pre-treatment:

  • Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes to separate the biomass from the supernatant.

  • Collect the supernatant, which contains the secreted this compound.

2. Adsorption of this compound:

  • Add Amberlite XAD-16 resin (50 g/L) to the collected supernatant.

  • Stir the mixture gently at room temperature for 4-6 hours to allow for the adsorption of this compound onto the resin.

  • Separate the resin from the supernatant by filtration.

3. Elution of this compound:

  • Wash the resin with distilled water to remove salts and other polar impurities.

  • Elute the adsorbed this compound from the resin using methanol (3-4 bed volumes).

  • Collect the methanolic eluate and concentrate it under reduced pressure to obtain the crude extract.

4. Primary Purification (Silica Gel Chromatography):

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

  • Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

  • Collect fractions and analyze for the presence of this compound using TLC or HPLC.

  • Pool the fractions containing pure this compound and concentrate under reduced pressure.

5. Final Purification (Reverse-Phase HPLC):

  • Dissolve the partially purified this compound in a suitable solvent (e.g., acetonitrile/water).

  • Inject the solution onto a C18 reverse-phase HPLC column.

  • Elute with a linear gradient of acetonitrile in water.

  • Monitor the elution profile at an appropriate wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound.

IV. Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Fermentation AgarPlate S. cellulosum on VY/2 Agar InoculumFlask Inoculum Culture (CNST Broth) AgarPlate->InoculumFlask Inoculation ProductionFlask Production Culture (CNST Broth) InoculumFlask->ProductionFlask 5% v/v Transfer

Caption: Workflow for the fermentation of Sorangium cellulosum for this compound production.

Extraction_Purification_Workflow cluster_Extraction Extraction cluster_Purification Purification FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Adsorption Adsorption (XAD-16) Supernatant->Adsorption Elution Elution (Methanol) Adsorption->Elution CrudeExtract Crude this compound Elution->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel RPHPLC Reverse-Phase HPLC SilicaGel->RPHPLC PureSorangicinA Pure this compound RPHPLC->PureSorangicinA

Caption: Workflow for the extraction and purification of this compound from fermentation broth.

References

Application Notes: Sorangicin A for Chlamydia trachomatis Research in HeLa Cell Culture

References

applications of Sorangicin A in tuberculosis drug discovery research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Sorangicin A, a natural product originally discovered in the 1980s, is re-emerging as a significant lead compound in the fight against tuberculosis (TB), particularly in the face of rising drug resistance.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the potential of this compound and its derivatives as novel anti-TB agents.

Overview of this compound in Tuberculosis Research

This compound is a potent inhibitor of bacterial RNA polymerase (RNAP), a well-validated target for antibacterial drugs.[2] Its primary application in TB drug discovery stems from its unique dual mechanism of action against both drug-susceptible and rifampicin-resistant Mycobacterium tuberculosis (Mtb) strains. Furthermore, this compound exhibits a favorable pharmacokinetic profile compared to the frontline TB drug, rifampin, making it an attractive candidate for further development.[2][3][4][5]

Key Attributes of this compound:

  • Novel Mechanism against Resistant Strains: While this compound inhibits wild-type Mtb RNAP in a manner similar to rifampin by blocking the elongation of short RNA transcripts, it employs a distinct mechanism against rifampin-resistant RNAP mutants.[3][4][5] In the common S456L mutant, this compound acts at an earlier stage, preventing the formation of the open promoter complex, thereby blocking the template-strand DNA from reaching the enzyme's active site.[3][4][5]

  • Potent In Vitro Activity: this compound demonstrates potent inhibitory activity against Mtb RNAP at nanomolar concentrations.

  • Reduced Drug-Drug Interaction Potential: Laboratory studies have shown that this compound has a milder effect on the induction of cytochrome P450 enzymes, such as CYP3A4, compared to rifampin.[1] This suggests a lower risk of drug-drug interactions, a significant advantage for TB patients who often require co-medications for other conditions like HIV.[1][2]

  • Activity against Intracellular Bacteria: this compound has been shown to be effective at inhibiting the growth of intracellular bacteria, a crucial characteristic for an anti-TB drug as Mtb resides within host macrophages.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for comparison with existing anti-TB agents.

Table 1: In Vitro Inhibition of M. tuberculosis RNA Polymerase (RNAP)

CompoundRNAP GenotypeIC50
This compoundWild-TypeLow Nanomolar
This compoundRifampin-Resistant (S456L)Low Micromolar
RifampicinWild-TypeLow Nanomolar
RifampicinRifampin-Resistant (S456L)High Micromolar

Source: Data compiled from publicly available research.[7]

Table 2: In Vitro CYP3A4 Induction Profile

CompoundEC50 (µM)Maximum Induction (% of Rifampicin)
This compound~3.9~41%
Rifampicin~1.0100%

Source: Data from a luciferase reporter-gene assay in DPX-2 cells.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • M. tuberculosis culture (e.g., H37Rv for drug-sensitive, or a rifampicin-resistant clinical isolate)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plate. The final concentration range should typically span from 0.008 to 128 µg/mL.

    • Include a drug-free control (vehicle only) and a no-inoculum control.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions and the drug-free control.

    • Add 100 µL of sterile broth to the no-inoculum control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

In Vitro RNA Polymerase (RNAP) Inhibition Assay

This protocol describes a transcription inhibition assay.

Materials:

  • Purified M. tuberculosis RNAP (wild-type and/or mutant)

  • DNA template containing a suitable promoter (e.g., rrnAP3)

  • Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 8 M urea, 50 mM EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNAP.

    • Add varying concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Transcription Initiation:

    • Initiate the transcription reaction by adding the rNTP mix (containing [α-³²P]UTP).

    • Incubate at 37°C for 15 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA transcripts by denaturing PAGE.

    • Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.

    • Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a chronic infection model in mice.

Materials:

  • BALB/c or C57BL/6 mice

  • Aerosol infection chamber

  • M. tuberculosis H37Rv culture

  • This compound formulation for oral or parenteral administration

  • Middlebrook 7H11 agar (B569324) plates

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.

  • Treatment:

    • Four to six weeks post-infection, begin treatment with this compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • Include a vehicle control group and a positive control group (e.g., treated with rifampin/isoniazid).

  • Assessment of Bacterial Load:

    • At various time points during and after treatment (e.g., 2, 4, and 6 weeks), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the CFU to determine the bacterial load in each organ.

  • Data Analysis:

    • Compare the CFU counts between the this compound-treated group, the vehicle control group, and the positive control group to evaluate the in vivo efficacy.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research in tuberculosis.

SorangicinA_Mechanism cluster_WT Wild-Type Mtb RNAP cluster_RIF_R Rifampin-Resistant Mtb RNAP (S456L) WT_DNA DNA WT_RNAP RNAP WT_DNA->WT_RNAP Binding WT_RNA Short RNA Transcript WT_RNAP->WT_RNA Transcription Initiation WT_Elongation Elongation RIF_R_DNA_Closed Closed Promoter DNA RIF_R_RNAP Mutant RNAP RIF_R_DNA_Closed->RIF_R_RNAP Binding RIF_R_DNA_Open Open Promoter Complex RIF_R_RNAP->RIF_R_DNA_Open Transition RIF_R_Transcription Transcription SorangicinA This compound SorangicinA->WT_RNA Blocks Elongation SorangicinA->RIF_R_DNA_Open Prevents Formation Rifampicin Rifampicin Rifampicin->WT_RNA Blocks Elongation

Caption: Mechanism of Action of this compound.

MIC_Workflow start Start prep_inoculum Prepare Mtb Inoculum (McFarland 0.5) start->prep_inoculum inoculate Inoculate Wells with Mtb prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination.

InVivo_Efficacy_Workflow start Start infect_mice Aerosol Infection of Mice with M. tuberculosis start->infect_mice establish_infection Allow Infection to Establish (4-6 weeks) infect_mice->establish_infection treatment_phase Initiate Treatment (this compound, Vehicle, Positive Control) establish_infection->treatment_phase monitor_endpoints Monitor at Various Time Points treatment_phase->monitor_endpoints euthanize Euthanize Mice monitor_endpoints->euthanize harvest_organs Harvest Lungs and Spleen euthanize->harvest_organs homogenize Homogenize Organs harvest_organs->homogenize plate_dilutions Plate Serial Dilutions on 7H11 Agar homogenize->plate_dilutions incubate_plates Incubate Plates at 37°C (3-4 weeks) plate_dilutions->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu analyze_data Analyze and Compare CFU Data count_cfu->analyze_data end End analyze_data->end

Caption: In Vivo Efficacy Testing Workflow.

References

Application Notes and Protocols: Investigating the Efficacy of Sorangicin A against Rifampicin-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), particularly strains resistant to the first-line antibiotic rifampicin (B610482), poses a significant threat to global health. Rifampicin resistance in M. tuberculosis is primarily associated with mutations in the β-subunit of the DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent activity against both rifampicin-susceptible and a subset of rifampicin-resistant M. tuberculosis strains.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on rifampicin-resistant M. tuberculosis.

This compound and rifampicin share an overlapping binding site within the RNAP β-subunit.[1][3] In wild-type M. tuberculosis, both antibiotics function by sterically blocking the path of the elongating RNA transcript.[1][4][5] However, in the presence of common rifampicin-resistance mutations, such as the S456L substitution in the rpoB gene, this compound employs a distinct mechanism of action.[2][4][6] It inhibits transcription at an earlier stage by preventing the unwinding of the promoter DNA and blocking the template DNA strand from accessing the RNAP active site.[4][5][6] This dual mechanism of action makes this compound a compelling candidate for further investigation and development. Furthermore, this compound exhibits a more favorable pharmacokinetic profile than rifampicin, with a reduced potential for drug-drug interactions.[2][4]

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and Rifampicin against wild-type and rifampicin-resistant M. tuberculosis RNA polymerase.

Table 1: In Vitro Inhibition of M. tuberculosis RNA Polymerase (RNAP)

CompoundRNAP GenotypeIC50 (µM)
RifampicinWild-TypeLow Nanomolar Range
This compoundWild-TypeLow Nanomolar Range
RifampicinS456L Mutant124 - 370
This compoundS456L MutantLow Micromolar Range

Data sourced from Campbell et al. (2020).[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound and Rifampicin

Comparative Mechanism of Action cluster_WT Wild-Type M. tuberculosis RNAP cluster_Resistant Rifampicin-Resistant M. tuberculosis RNAP (S456L) WT_Rif Rifampicin WT_Pocket Binds to the same pocket in RNAP WT_Rif->WT_Pocket WT_SorA This compound WT_SorA->WT_Pocket WT_Block Sterically blocks elongating RNA transcript WT_Pocket->WT_Block WT_Inhibition Transcription Inhibition WT_Block->WT_Inhibition Res_SorA This compound Res_DNA_Unwind Prevents promoter DNA unwinding Res_SorA->Res_DNA_Unwind Res_Rif Rifampicin Res_NoBind Reduced Binding Res_Rif->Res_NoBind Res_No_Inhibition No Inhibition Res_NoBind->Res_No_Inhibition Res_Template_Block Blocks template DNA strand from active site Res_DNA_Unwind->Res_Template_Block Res_Inhibition Transcription Inhibition Res_Template_Block->Res_Inhibition Experimental Workflow cluster_workflow Start Start: Culture of Rif-resistant M. tuberculosis MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Purify Purify RNA Polymerase (Wild-Type and Mutant) Start->Purify Data_Analysis Data Analysis and Comparison MIC->Data_Analysis Transcription_Assay In Vitro Transcription Assay Purify->Transcription_Assay CryoEM Cryo-Electron Microscopy (Structural Analysis) Purify->CryoEM Transcription_Assay->Data_Analysis CryoEM->Data_Analysis Conclusion Conclusion on this compound's Efficacy and Mechanism Data_Analysis->Conclusion

References

Application Notes and Protocols for the Use of Sorangicin A in Structural Biology Studies of RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sorangicin A is a potent macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum.[1] It is a highly specific inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] Unlike the well-known RNAP inhibitor rifampicin, this compound belongs to a different chemical class.[1] Despite this, structural and functional studies have revealed that this compound binds to the same pocket on the β subunit of RNAP as rifampicin.[1][3] Its unique properties, including its conformational flexibility and activity against some rifampicin-resistant RNAP mutants, make it a valuable tool for structural biology studies and a promising candidate for antibiotic development.[1][4]

These application notes provide an overview of the use of this compound in structural and functional studies of bacterial RNA polymerase, along with detailed protocols for key experiments.

Mechanism of Action of this compound

This compound inhibits bacterial transcription by physically blocking the path of the elongating RNA transcript.[1][3] Structural studies have shown that this compound binds deep within the DNA/RNA channel of RNAP, in the same pocket occupied by rifampicin.[1][3] This binding prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, leading to the production of abortive short transcripts and halting productive transcription.[1][3]

Interestingly, the mechanism of inhibition can differ between wild-type and certain rifampicin-resistant mutant RNAPs. In some rifampicin-resistant RNAP variants, this compound acts at an earlier stage, preventing the unwinding of promoter DNA, a critical step in transcription initiation.[5] This dual mechanism highlights the potential of this compound to overcome certain forms of antibiotic resistance.

Signaling Pathway Diagram

SorangicinA_Mechanism cluster_initiation Transcription Initiation cluster_rif_mutant Rif-Resistant Mutant RNAP RNAP_DNA RNAP + Promoter DNA Open_Complex Open Promoter Complex RNAP_DNA->Open_Complex DNA Unwinding Abortive_Transcription Abortive Transcription (2-3 nt RNA) Open_Complex->Abortive_Transcription Initial RNA Synthesis Elongation Productive Elongation Abortive_Transcription->Elongation Promoter Escape Sorangicin_A This compound Sorangicin_A->Open_Complex Blocks RNA Extension Mutant_RNAP_DNA Mutant RNAP + Promoter DNA Sorangicin_A->Mutant_RNAP_DNA Inhibits DNA Unwinding Mutant_Open_Complex Open Promoter Complex Mutant_RNAP_DNA->Mutant_Open_Complex

Caption: Mechanism of this compound inhibition of RNA polymerase.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with bacterial RNA polymerase.

Table 1: Inhibition Constants (IC50) of this compound against Bacterial RNA Polymerase
Bacterial SpeciesRNAP GenotypeIC50 (µM)Reference
Mycobacterium tuberculosisWild-Type0.033[6]
Mycobacterium tuberculosisS>L Mutant (Rif-Resistant)Low micromolar range[4]
Mycobacterium smegmatisWild-TypeLow nanomolar range[4]
Mycobacterium smegmatisS>L Mutant (Rif-Resistant)Low micromolar range[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial TypeMIC Range (µg/mL)Reference
Gram-positive bacteria (including mycobacteria)0.01 - 0.1[2]
Gram-negative bacteria3 - 30[2]
Table 3: Structural Data for this compound in Complex with RNA Polymerase
PDB IDMacromoleculeOrganismMethodResolution (Å)Reference
1YNJRNA Polymerase core enzymeThermus aquaticusX-ray Diffraction3.20[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and RNA polymerase are provided below.

Protocol 1: In Vitro Transcription Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • This compound stock solution (in DMSO)

  • Rifampicin stock solution (in DMSO, for comparison)

  • DMSO (vehicle control)

  • NTPs (ATP, GTP, CTP, UTP)

  • [α-³²P]UTP (for radiolabeling)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • TBE buffer (Tris-borate-EDTA)

  • Phosphorimager screen and scanner

Procedure:

  • Prepare Reactions: In separate microcentrifuge tubes, prepare the transcription reactions by combining the following components on ice:

    • Transcription buffer

    • DNA template (e.g., 50 nM final concentration)

    • RNAP holoenzyme (e.g., 25 nM final concentration)

    • Varying concentrations of this compound (or Rifampicin/DMSO control)

  • Incubation: Incubate the reactions at 37°C for 10 minutes to allow for inhibitor binding and open complex formation.

  • Initiate Transcription: Start the transcription reaction by adding a mixture of NTPs, including [α-³²P]UTP, to each tube. The final concentrations should be sufficient for transcription (e.g., 200 µM ATP, GTP, CTP, and 20 µM UTP plus labeled UTP).

  • Reaction Time: Allow the reactions to proceed at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reactions by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in TBE buffer until the desired separation of transcripts is achieved.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the full-length transcript bands.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Transcription_Inhibition_Workflow Start Start Prepare_Reaction Prepare Transcription Reaction (RNAP, DNA, Buffer) Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C (10 min) Add_Inhibitor->Incubate Initiate_Tx Initiate Transcription (Add NTPs with [α-³²P]UTP) Incubate->Initiate_Tx React React at 37°C (10-20 min) Initiate_Tx->React Stop_Reaction Stop Reaction (Add Stop Solution) React->Stop_Reaction Denature Denature Samples (95°C for 5 min) Stop_Reaction->Denature Gel_Electrophoresis Denaturing PAGE Denature->Gel_Electrophoresis Visualize Phosphorimaging and Quantification Gel_Electrophoresis->Visualize Analyze Calculate IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for in vitro transcription inhibition assay.

Protocol 2: X-ray Crystallography of RNAP-Sorangicin A Complex

This protocol outlines the general steps for obtaining a crystal structure of RNA polymerase in complex with this compound.

Materials:

  • Highly purified and concentrated bacterial RNA polymerase (core enzyme)

  • This compound

  • Crystallization buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4.0 M ammonium (B1175870) formate)

  • Cryoprotectant solution (crystallization buffer supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Complex Formation: Incubate the purified RNAP core enzyme with an excess of this compound to ensure complete binding. This can be done at room temperature for a short period.

  • Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. The vapor diffusion method (sitting or hanging drop) is commonly used.

    • Mix a small volume of the RNAP-Sorangicin A complex with an equal volume of the reservoir solution on the crystallization plate.

    • Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.

  • Crystal Soaking (if necessary): If co-crystallization is unsuccessful, native RNAP crystals can be soaked in a solution containing this compound to form the complex within the crystal.

  • Cryo-protection: Before X-ray data collection, transfer the crystals to a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.

  • Data Collection: Mount the cryo-cooled crystal on a goniometer in the X-ray beamline and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known RNAP structure as a search model. Build the this compound molecule into the electron density map and refine the structure.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of RNAP-Sorangicin A Complex

This protocol provides a general workflow for determining the structure of the RNAP-Sorangicin A complex using single-particle cryo-EM.

Materials:

  • Highly purified and stable RNAP-Sorangicin A complex

  • Cryo-EM grids (e.g., copper grids with a holey carbon film)

  • Glow discharger

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Transmission electron microscope (TEM) with a direct electron detector

  • Image processing software (e.g., RELION, CryoSPARC)

Procedure:

  • Sample Preparation: Prepare the RNAP-Sorangicin A complex at a suitable concentration for cryo-EM (typically in the low mg/mL range).

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.

    • Apply a small volume (e.g., 3-4 µL) of the sample to the grid.

    • Blot away excess liquid to create a thin film of the sample across the grid holes.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Data Collection:

    • Load the vitrified grid into the TEM.

    • Screen the grid to identify areas with good ice thickness and particle distribution.

    • Set up automated data collection to acquire a large dataset of high-resolution images (micrographs).

  • Image Processing:

    • Perform motion correction to correct for beam-induced sample movement.

    • Estimate the contrast transfer function (CTF) of the microscope.

    • Pick individual particles from the micrographs.

    • Perform 2D classification to remove junk particles and group similar views.

    • Generate an initial 3D model (ab initio or from a reference).

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the RNAP-Sorangicin A complex.

  • Model Building and Refinement: Dock a known RNAP structure into the cryo-EM map and build the this compound molecule. Refine the atomic model against the cryo-EM map.

Logical Relationship Diagram

Logical_Relationship Sorangicin_A This compound RNAP_Sor_Complex RNAP-Sorangicin A Complex Sorangicin_A->RNAP_Sor_Complex RNAP RNA Polymerase RNAP->RNAP_Sor_Complex Functional_Studies Functional Studies RNAP_Sor_Complex->Functional_Studies Structural_Studies Structural Studies RNAP_Sor_Complex->Structural_Studies Drug_Development Drug Development Functional_Studies->Drug_Development In_Vitro_Tx In Vitro Transcription Assay Functional_Studies->In_Vitro_Tx MIC_Determination MIC Determination Functional_Studies->MIC_Determination Structural_Studies->Drug_Development Xray_Crystallography X-ray Crystallography Structural_Studies->Xray_Crystallography Cryo_EM Cryo-Electron Microscopy Structural_Studies->Cryo_EM

Caption: Relationship between this compound studies and applications.

References

Sorangicin A: A Powerful Chemical Probe for Elucidating Bacterial Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A, a polyketide macrolide isolated from the myxobacterium Sorangium cellulosum, is a potent and specific inhibitor of bacterial RNA polymerase (RNAP). Its unique mechanism of action and efficacy against rifampicin-resistant strains make it an invaluable chemical probe for studying the intricacies of bacterial transcription and a promising scaffold for the development of novel antibiotics. Unlike rifampicin (B610482), which faces growing resistance, this compound offers a distinct inhibitory profile, providing researchers with a critical tool to investigate alternative mechanisms of RNAP inhibition and to screen for new antibacterial agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in bacterial transcription research.

Mechanism of Action

This compound binds to the β-subunit of bacterial RNA polymerase, in the same pocket as rifampicin.[1][2] Despite sharing a binding site, its inhibitory mechanism can differ, particularly in rifampicin-resistant bacteria.

In Wild-Type Bacteria: this compound, much like rifampicin, acts as a steric block to the elongating RNA transcript. It allows the formation of a dinucleotide but prevents the translocation of the RNA-DNA hybrid beyond a length of 2-3 nucleotides, thus halting transcription initiation.[2][3]

In Rifampicin-Resistant Bacteria: In many rifampicin-resistant strains, particularly those with mutations in the RNAP β-subunit (e.g., S456L in M. tuberculosis), this compound employs a different mechanism. Instead of blocking the elongating RNA, it prevents the promoter DNA from fully unwinding and reaching the RNAP active site.[1] This "template-strand blocking" mechanism provides a valuable avenue for combating rifampicin resistance.

Quantitative Data

The inhibitory activity of this compound against bacterial RNA polymerase has been quantified through various assays. The half-maximal inhibitory concentration (IC50) for RNAP activity and the minimum inhibitory concentration (MIC) for bacterial growth are key parameters.

Organism Target Strain/Mutation This compound IC50 Rifampicin IC50 Reference
Mycobacterium tuberculosisRNAPWild-Type0.23 µM0.17 µM[1]
Mycobacterium tuberculosisRNAPS456L1.8 µM370 µM[1]
Mycobacterium smegmatisRNAPWild-Type0.18 µM0.11 µM[1]
Mycobacterium smegmatisRNAPS451L1.1 µM124 µM[1]
Escherichia coliGrowthWild-Type~15 µg/mL (MIC)~7.5 µg/mL (MIC)[3]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Inhibition

SorangicinA_Mechanism cluster_wildtype Wild-Type RNAP cluster_resistant Rifampicin-Resistant RNAP (e.g., S456L) WT_RNAP Bacterial RNA Polymerase (RNAP) OpenComplex_WT Open Promoter Complex WT_RNAP->OpenComplex_WT forms Promoter Promoter DNA Promoter->WT_RNAP binds SorangicinA_WT This compound SorangicinA_WT->OpenComplex_WT binds to β-subunit TranscriptionInitiation_WT Transcription Initiation (RNA < 3 nucleotides) OpenComplex_WT->TranscriptionInitiation_WT Block_WT Steric Block TranscriptionInitiation_WT->Block_WT TranscriptionElongation_WT Transcription Elongation (RNA > 3 nucleotides) Block_WT->TranscriptionElongation_WT prevents Res_RNAP Resistant RNAP PartialUnwinding Partially Unwound Promoter DNA Res_RNAP->PartialUnwinding initiates unwinding Promoter_Res Promoter DNA Promoter_Res->Res_RNAP binds SorangicinA_Res This compound SorangicinA_Res->Res_RNAP binds to β-subunit TemplateBlock Template Strand Blocked PartialUnwinding->TemplateBlock this compound prevents full unwinding ActiveSite RNAP Active Site TemplateBlock->ActiveSite blocks access to

Caption: Mechanism of this compound in wild-type vs. resistant RNAP.

Experimental Workflow for this compound as a Chemical Probe

SorangicinA_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_resistance Resistance Studies TranscriptionAssay In Vitro Transcription Assay Incubate Incubate Reaction Mix TranscriptionAssay->Incubate PrepareComponents Prepare Reaction Components: - RNAP (WT or mutant) - DNA template with promoter - NTPs (with labeled UTP) - this compound dilutions PrepareComponents->TranscriptionAssay Analyze Analyze RNA Products (Denaturing PAGE) Incubate->Analyze IC50 Determine IC50 Analyze->IC50 GrowthAssay Bacterial Growth Inhibition Assay AddSorangicin Add Serial Dilutions of This compound GrowthAssay->AddSorangicin PrepareCultures Prepare Bacterial Cultures (WT or resistant strains) PrepareCultures->GrowthAssay IncubateCultures Incubate Cultures AddSorangicin->IncubateCultures MeasureGrowth Measure Bacterial Growth (OD600 or CFU counting) IncubateCultures->MeasureGrowth MIC Determine MIC MeasureGrowth->MIC ResistanceStudy Cross-Resistance Study MIC_Determination Determine MIC of This compound ResistanceStudy->MIC_Determination PrepareStrains Prepare Strains with Known Rifampicin Resistance Mutations PrepareStrains->ResistanceStudy Compare Compare MICs to Rifampicin MICs MIC_Determination->Compare

Caption: Experimental workflow for characterizing this compound.

Protocols

Protocol 1: In Vitro Transcription Assay for IC50 Determination

This protocol is adapted from methodologies described for studying RNAP inhibitors.[1][4]

1. Materials:

  • Purified bacterial RNA polymerase (wild-type or mutant)

  • Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter)

  • NTP mix (ATP, GTP, CTP, UTP)

  • [α-³²P]UTP or other labeled nucleotide

  • This compound stock solution in DMSO

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)

  • RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8 M urea, 6-8% acrylamide)

  • TBE buffer

  • Phosphorimager or autoradiography film

2. Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these into the transcription buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all reactions (typically ≤5%).

  • Assemble the Transcription Reaction: In a microcentrifuge tube on ice, combine the following in order:

    • Nuclease-free water to final volume

    • Transcription buffer (to 1x)

    • DTT (to 10 mM)

    • DNA template (e.g., 50 nM)

    • This compound dilution or DMSO control

    • RNAP (e.g., 50 nM)

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow this compound to bind to the RNAP.

  • Initiate Transcription: Add the NTP mix containing the labeled nucleotide to the reaction. A typical final concentration would be 100 µM for each of ATP, GTP, CTP, and 10 µM UTP, supplemented with [α-³²P]UTP.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of RNA loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading on the gel.

  • Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager. Quantify the band corresponding to the full-length transcript.

3. Data Analysis:

  • Calculate the percentage of transcription inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Bacterial Growth Inhibition Assay for MIC Determination

This protocol follows standard microdilution methods.

1. Materials:

  • Bacterial strain of interest (wild-type or resistant)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader capable of measuring OD600

2. Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh medium.

  • Prepare this compound Dilutions: In the 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 3: Assessing this compound Activity Against Rifampicin-Resistant Strains

This protocol is designed to investigate the efficacy of this compound against bacteria with known resistance to rifampicin.

1. Materials:

  • A panel of bacterial strains with characterized rifampicin resistance mutations (e.g., mutations in the rpoB gene) and their isogenic wild-type parent strain.

  • Materials for the Bacterial Growth Inhibition Assay (Protocol 2).

  • Rifampicin stock solution for comparison.

2. Procedure:

  • Perform the Bacterial Growth Inhibition Assay (Protocol 2) for this compound and rifampicin in parallel for each of the wild-type and rifampicin-resistant strains.

  • Determine the MIC of both this compound and rifampicin for all tested strains.

3. Data Analysis:

  • Compare the MIC values of this compound for the wild-type and rifampicin-resistant strains. A minimal increase in MIC for the resistant strains indicates that this compound is effective against these variants.

  • Compare the fold-change in MIC for this compound to the fold-change in MIC for rifampicin between the wild-type and resistant strains. This will highlight the differential activity of this compound.

Conclusion

This compound is a versatile and potent chemical probe for the study of bacterial transcription. Its distinct mechanism of action, particularly against rifampicin-resistant RNAP, provides a unique opportunity to explore novel aspects of transcription initiation and to develop new strategies to combat antibiotic resistance. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their investigations.

References

Total Synthesis Strategy for (+)-Sorangicin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sorangicin A is a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial RNA polymerase, a validated target for antibacterial drugs. The complex molecular architecture of (+)-Sorangicin A, featuring a 31-membered macrolactone, a unique dioxabicyclo[3.2.1]octane core, and a sensitive (Z,Z,E)-trienoate system, has made it a challenging target for total synthesis. This document outlines a successful total synthesis strategy, providing detailed protocols for key transformations and quantitative data to guide researchers in the synthesis of (+)-Sorangicin A and its analogs for further drug development.

The presented strategy, pioneered by the research group of Smith, employs a convergent approach, involving the synthesis of three key fragments: a dioxabicyclo[3.2.1]octane core, a tetrahydropyran (B127337) (THP) unit, and a dihydropyran (DHP) moiety. These fragments are subsequently coupled through highly stereoselective reactions to construct the carbon skeleton, followed by macrolactonization and final deprotection steps to yield the natural product.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis of (+)-Sorangicin A reveals a convergent strategy centered on the disconnection of the macrocycle at the ester linkage, the two trisubstituted double bonds, and the trienoate moiety. This approach breaks down the complex target into three manageable, advanced fragments. The key bond formations in the forward synthesis involve two Julia-Kociénski olefinations to connect the fragments and a Stille coupling to install the sensitive trienoate side chain, followed by a Mukaiyama macrolactonization to close the macrocycle.

G cluster_disconnections Key Disconnections cluster_fragments Key Fragments sorangicin (+)-Sorangicin A macrolactonization Macrolactonization (Mukaiyama) sorangicin->macrolactonization Retrosynthesis stille Stille Coupling ((Z,Z,E)-Trienoate Installation) macrolactonization->stille julia1 Julia-Kociénski Olefination (C15-C16) stille->julia1 julia2 Julia-Kociénski Olefination (C29-C30) julia1->julia2 fragmentC Dihydropyran Fragment (C1-C15) julia1->fragmentC fragmentA Dioxabicyclo[3.2.1]octane Core (C30-C38) julia2->fragmentA fragmentB Tetrahydropyran Fragment (C17-C29) julia2->fragmentB

Caption: Retrosynthetic analysis of (+)-Sorangicin A.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (+)-Sorangicin A.

StepReaction TypeStarting MaterialsProductYield (%)
Fragment Coupling
C29-C30 Bond FormationJulia-Kociénski OlefinationDioxabicyclo[3.2.1]octane aldehyde & THP sulfoneCoupled C17-C38 fragment54
C15-C16 Bond FormationJulia-Kociénski OlefinationC17-C38 aldehyde & DHP sulfoneFully assembled carbon skeleton (pre-trienoate)39
Trienoate Installation & Final Steps
(Z,Z,E)-Trienoate InstallationStille CouplingVinyl iodide & DienylstannaneSeco-acid precursor88
MacrolactonizationMukaiyama MacrolactonizationSeco-acidProtected (+)-Sorangicin A85
Global DeprotectionAcid-mediated hydrolysisProtected (+)-Sorangicin A(+)-Sorangicin A70 (2 steps)

Experimental Protocols

Julia-Kociénski Olefination for C29-C30 Bond Formation

This protocol describes the coupling of the dioxabicyclo[3.2.1]octane aldehyde with the tetrahydropyran sulfone.

Materials:

  • Tetrahydropyran sulfone fragment

  • Dioxabicyclo[3.2.1]octane aldehyde fragment

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the tetrahydropyran sulfone (1.0 equiv) in anhydrous DME is cooled to -78 °C under an inert atmosphere.

  • A solution of KHMDS (1.1 equiv) in DME is added dropwise to the sulfone solution. The mixture is stirred at -78 °C for 1 hour.

  • A solution of the dioxabicyclo[3.2.1]octane aldehyde (1.2 equiv) in anhydrous DME is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product with high E-stereoselectivity.

Stille Coupling for (Z,Z,E)-Trienoate Installation

This protocol details the crucial step of introducing the sensitive trienoate side chain.

Materials:

  • Vinyl iodide precursor

  • (Z,Z)-Dienylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(2-furyl)phosphine (TFP)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the vinyl iodide (1.0 equiv) and the (Z,Z)-dienylstannane (1.5 equiv) in anhydrous DMF under an inert atmosphere are added CuI (2.0 equiv), TFP (0.4 equiv), and Pd₂(dba)₃ (0.1 equiv).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the trienoate-containing compound.

Mukaiyama Macrolactonization

This protocol describes the final ring-closing step to form the 31-membered macrolactone.

Materials:

Procedure:

  • A solution of the seco-acid (1.0 equiv) in anhydrous DCM is added dropwise over a period of 6 hours to a refluxing solution of 2-chloro-1-methylpyridinium iodide (3.0 equiv) and triethylamine (5.0 equiv) in anhydrous DCM under high dilution conditions.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the protected (+)-Sorangicin A.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram, illustrating the convergent assembly of the three key fragments and the subsequent finalization of the synthesis.

G cluster_fragsynth Fragment Synthesis cluster_coupling Fragment Coupling and Elaboration cluster_final Final Steps fragA Synthesis of Dioxabicyclo[3.2.1]octane Core julia1 Julia-Kociénski Olefination (C29-C30) fragA->julia1 fragB Synthesis of Tetrahydropyran Fragment fragB->julia1 fragC Synthesis of Dihydropyran Fragment julia2 Julia-Kociénski Olefination (C15-C16) fragC->julia2 julia1->julia2 stille Stille Coupling julia2->stille macrolactonization Mukaiyama Macrolactonization stille->macrolactonization deprotection Global Deprotection macrolactonization->deprotection sorangicin (+)-Sorangicin A deprotection->sorangicin

Caption: Overall workflow of the total synthesis.

Conclusion

The total synthesis of (+)-Sorangicin A has been successfully achieved through a highly convergent and stereocontrolled strategy. The key features of this synthesis include the efficient construction of three complex fragments and their successful union via Julia-Kociénski olefinations. The sensitive (Z,Z,E)-trienoate moiety was installed in a late-stage Stille coupling, and the macrocycle was closed using a Mukaiyama macrolactonization. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to synthesize (+)-Sorangicin A and its derivatives for biological evaluation and the development of new antibacterial agents. This synthetic route offers the flexibility to generate analogs with modifications in different parts of the molecule, which will be crucial for structure-activity relationship studies and the optimization of its antibiotic properties.

Troubleshooting & Optimization

Technical Support Center: Sorangicin A In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorangicin A, focusing on challenges related to its instability in mouse plasma.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected in vivo efficacy of this compound in our mouse model, despite potent in vitro activity. What could be the underlying issue?

A1: A primary reason for the discrepancy between in vitro potency and in vivo efficacy of this compound in mouse models is its metabolic instability and degradation in mouse plasma.[1] Pharmacokinetic studies in CD-1 mice have shown that this compound has a short half-life of approximately 0.87 hours and is cleared rapidly from the system.[1] This rapid clearance can prevent the compound from reaching and maintaining therapeutic concentrations at the site of action. It is crucial to assess the pharmacokinetic profile of this compound in your specific mouse strain to confirm if instability is the limiting factor.

Q2: What are the key pharmacokinetic parameters of this compound in mice?

A2: Pharmacokinetic studies in male CD-1 mice following a 5 mg/kg intravenous administration have revealed the following parameters, indicating rapid clearance and low systemic exposure.[1]

ParameterValueUnitDescription
t1/2z 0.87hHalf-life during the terminal phase
CL 14,287.3mL/h/kgTotal clearance
AUC(0-tz) 340.9ng/mL·hArea under the concentration-time curve
Vz 18,045.8mL/kgVolume of distribution during the terminal phase
c0 277.1ng/mLMaximum blood concentration at time zero
cz 4.9ng/mLLast measured blood concentration

Q3: Are there alternative in vivo models where this compound has shown better efficacy?

A3: Yes, historical data suggests that this compound was successful in experimental infection models in rats, in contrast to mouse models where it failed to show a protective effect.[1] This species-dependent difference in efficacy is likely due to variations in plasma stability and metabolic pathways between the two species.[1] Additionally, this compound has demonstrated significant efficacy in zebrafish embryo models of Staphylococcus aureus infection when administered via yolk microinjection.[1]

Troubleshooting Guide

Issue: Sub-optimal therapeutic outcomes in mouse studies.

This guide provides a systematic approach to troubleshooting experiments involving this compound in mouse models, focusing on overcoming its inherent instability.

Step 1: Confirm Plasma Instability in Your Experimental Setup

Before exploring complex solutions, it is essential to confirm that plasma instability is the root cause of the observed lack of efficacy.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Materials: this compound stock solution, fresh mouse plasma (from the same strain used in your efficacy studies), control plasma (e.g., rat plasma), phosphate-buffered saline (PBS), quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.

  • Procedure:

    • Pre-warm plasma and PBS to 37°C.

    • Spike this compound into separate tubes containing mouse plasma and PBS (as a control for chemical degradation) to a final concentration relevant to your in vivo studies.

    • Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from each tube.

    • Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) in mouse plasma. A short half-life (e.g., under an hour) confirms instability.

Workflow for Plasma Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare this compound Stock prep3 Pre-warm Reagents to 37°C prep1->prep3 prep2 Collect Fresh Mouse Plasma prep2->prep3 spike Spike this compound into Plasma prep3->spike incubate Incubate at 37°C spike->incubate sample Aliquot at Time Points incubate->sample quench Quench with Acetonitrile sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate Half-life analyze->calculate

Caption: Workflow for assessing this compound stability in mouse plasma.

Step 2: Explore Formulation Strategies to Enhance Stability

  • Nanosuspensions: Developing a nanosuspension can enhance dissolution rates and potentially alter the pharmacokinetic profile.[2] This involves wet media milling to reduce particle size and can improve systemic exposure.[2]

  • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from enzymatic degradation in the plasma, prolonging its circulation time and potentially improving its therapeutic index.

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to this compound could increase its hydrodynamic size, reducing renal clearance and shielding it from metabolic enzymes.

Logical Flow for Formulation Strategy Selection

cluster_strategies Potential Formulation Strategies cluster_goals Primary Goals start Confirmed Plasma Instability s1 Nanosuspension start->s1 s2 Liposomal Encapsulation start->s2 s3 PEGylation start->s3 g3 Improve Solubility s1->g3 enhances g1 Protect from Degradation s2->g1 protects g2 Prolong Circulation s2->g2 prolongs s3->g1 shields s3->g2 reduces clearance

Caption: Decision logic for selecting a suitable formulation strategy.

Step 3: Consider Structural Modification or Analog Development

If formulation strategies are not feasible or prove ineffective, a more resource-intensive approach is to synthesize derivatives of this compound with improved plasma stability.

  • Rationale: The goal is to modify the parts of the this compound molecule that are susceptible to enzymatic degradation (e.g., ester bonds) without compromising its binding to the bacterial RNA polymerase.[3]

  • Approach: This involves medicinal chemistry efforts to design and synthesize new analogs. For instance, replacing labile ester groups with more stable amide or ether linkages has been shown to improve the plasma stability of other compounds.[3] These new analogs would then require full re-evaluation of their in vitro potency and in vivo pharmacokinetics.

Signaling Pathway of this compound Action and Potential for Modification

cluster_target Bacterial Target sorA This compound sorA_analog Stable this compound Analog (e.g., modified ester) sorA->sorA_analog structural modification rnap Bacterial RNA Polymerase (RNAP) sorA->rnap binds & inhibits sorA_analog->rnap binds & inhibits transcription Transcription Elongation rnap->transcription mediates cell_death cell_death

Caption: this compound inhibits bacterial RNAP; analogs aim for the same target with better stability.

References

Technical Support Center: Optimizing Sorangicin A Dosage for In Vivo Zebrafish Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sorangicin A in zebrafish models. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent macrolide antibiotic derived from the myxobacterium Sorangium cellulosum.[1][2] It functions by inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for gene expression in bacteria.[3][4][5][6] Specifically, it binds to the β-subunit of RNAP in the same pocket as rifampicin, thereby blocking the elongation of RNA chains.[1][7][8] This action effectively halts protein synthesis, leading to bacterial growth inhibition.[4] Interestingly, this compound has shown efficacy against some rifampicin-resistant strains of bacteria by employing a different inhibitory mechanism.[7][9][10]

Q2: Why use a zebrafish model for studying this compound efficacy?

A2: Zebrafish embryos are an increasingly popular in vivo model for early-stage drug discovery due to their rapid development, optical transparency, and genetic tractability.[11][12] They are particularly useful for evaluating the in vivo efficacy of novel antimicrobial candidates.[1][13] For this compound, which has shown rapid degradation in mouse plasma, the zebrafish model provides a valuable alternative for assessing its in vivo activity.[1][11][14]

Q3: What are the common methods for administering this compound to zebrafish embryos?

A3: The primary methods for administering compounds to zebrafish embryos are water immersion (bath), microinjection into the yolk sac, and microinjection into the caudal vein.[1][15][16][17] The choice of administration route can significantly impact the efficacy of the drug and should be selected based on the physicochemical properties of the compound and the experimental goals.[1][11][17] Yolk microinjection has been shown to be a particularly effective route for this compound in treating Staphylococcus aureus infection in zebrafish embryos.[1][14]

Q4: How do I determine the appropriate dosage of this compound for my zebrafish experiments?

A4: Determining the optimal dosage involves two key steps: assessing toxicity to establish the Maximum Tolerated Concentration (MTC) and then evaluating efficacy at non-toxic concentrations. The MTC is the highest concentration of a compound that does not produce overt signs of toxicity.[18][19] Once the MTC is established, a range of concentrations below the MTC should be tested for their therapeutic effect in your specific disease model.

Q5: What are the potential signs of this compound toxicity in zebrafish embryos?

A5: General signs of toxicity in zebrafish embryos can include mortality, developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), delayed hatching, and reduced heart rate.[20] It is crucial to have an untreated control group to distinguish compound-specific toxicity from natural developmental variations.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High mortality in control and treated groups - Poor water quality. - Improper handling of embryos. - Needle injury during microinjection.- Ensure the use of clean, standardized embryo medium (e.g., 0.3x Danieau's solution). - Practice gentle handling of embryos. - Refine microinjection technique to minimize tissue damage.
No therapeutic effect of this compound observed - Ineffective administration route. - Suboptimal dosage. - Degradation of the compound.- Consider alternative administration routes. For this compound, yolk microinjection has proven effective.[1] - Perform a dose-response study to identify the effective concentration range below the MTC. - Prepare fresh stock solutions of this compound for each experiment.
Precipitation of this compound in the dosing solution - Poor solubility of the compound in the vehicle.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with zebrafish embryos (typically ≤ 1%).[16] - Gently warm the solution or use sonication to aid dissolution.
Inconsistent results between experiments - Variability in embryo developmental stage. - Inconsistent injection volumes. - Fluctuation in incubation temperature.- Use tightly synchronized embryos for all experiments. - Calibrate your microinjection needle to deliver a consistent volume. - Maintain a constant incubation temperature (e.g., 28°C).[1]
Observed toxicity at previously determined "safe" concentrations - Synergistic toxic effects with other experimental factors. - Variation in compound batch potency.- Re-evaluate the MTC under the specific experimental conditions of your efficacy study. - If using a new batch of this compound, it is advisable to re-confirm the MTC.

Quantitative Data Summary

Table 1: Maximum Tolerated Concentration (MTC) of this compound in Zebrafish Embryos

Administration RouteConcentrationObservation Period (hpf)Result
Water ImmersionUp to 128 µg/mL120No signs of toxicity observed.
Yolk Microinjection20 mg/kg120No signs of toxicity observed.
Caudal Vein Microinjection20 mg/kg120No signs of toxicity observed.

Data extracted from a study on S. aureus-infected zebrafish embryos.[1]

Table 2: In Vivo Efficacy of this compound against S. aureus in Zebrafish Embryos

Administration RouteDosageTreatment Time (hpi)Outcome
Yolk Microinjection20 mg/kg2Significantly increased survival rate and led to complete eradication of bacteria.[1]
Caudal Vein Microinjection20 mg/kg2Significantly extended lifespan of infected embryos.[1]
Water Immersion128 µg/mL2No significant improvement in survival.

hpi: hours post-infection. Data from a study using a lethal S. aureus infection model.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Concentration (MTC) of this compound

1. Embryo Preparation:

  • Collect freshly fertilized zebrafish embryos.

  • Raise embryos in standard embryo medium (e.g., 0.3x Danieau's solution) at 28.5°C.

  • At 24-30 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.[1]

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the embryo medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[16]

3. Administration:

  • For Water Immersion:

    • Place individual dechorionated embryos into wells of a 96-well plate.[1]

    • Remove the existing medium and add 150-200 µL of the this compound solution or vehicle control to each well.[1]

    • Use at least 10 embryos per concentration.[1]

  • For Microinjection (Yolk or Caudal Vein):

    • Anesthetize embryos in tricaine (B183219) solution.

    • Load a microinjection needle with the desired concentration of this compound.

    • Inject a precise volume (e.g., 1-4 nL) into the yolk sac or caudal vein.

    • Transfer injected embryos to fresh embryo medium for recovery.

4. Observation and Data Collection:

  • Incubate embryos at 28.5°C.

  • Observe embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf) under a stereomicroscope.

  • Record mortality, morphological defects (e.g., edema, deformities), heart rate, and hatching rate.

  • The MTC is the highest concentration at which no significant adverse effects are observed compared to the vehicle control group.[18][19]

Protocol 2: In Vivo Efficacy Study of this compound in a Zebrafish Infection Model

1. Infection of Zebrafish Embryos:

  • At 30 hpf, anesthetize zebrafish embryos.

  • Microinject a defined dose of pathogenic bacteria (e.g., 50 CFU of S. aureus) into the yolk sac.[1]

  • Include a control group injected with sterile PBS.[1]

2. This compound Treatment:

  • At 2 hours post-infection (hpi), administer this compound at a pre-determined non-toxic concentration (below the MTC) via the chosen route (e.g., yolk microinjection).[1]

  • Include an infected, untreated control group.

3. Assessment of Efficacy:

  • Survival Analysis: Monitor embryo survival daily for up to 120 hpf.[1]

  • Bacterial Burden Quantification:

    • If using fluorescently labeled bacteria, visualize and quantify the bacterial load at specific time points (e.g., 24 hpt) using fluorescence microscopy.[1]

    • Alternatively, at desired time points, euthanize a subset of embryos, homogenize them, and perform serial dilutions for colony-forming unit (CFU) plating to determine the bacterial count per embryo.[1]

Visualizations

experimental_workflow cluster_MTC Phase 1: MTC Determination cluster_Efficacy Phase 2: Efficacy Study A Zebrafish Embryo Collection (24-30 hpf) C Drug Administration (Water Immersion or Microinjection) A->C B This compound Preparation (Serial Dilutions) B->C D Toxicity Assessment (Mortality, Morphology, etc.) C->D E Establish Maximum Tolerated Concentration (MTC) D->E G This compound Treatment (Dosage ≤ MTC) E->G Inform Dosage Selection F Zebrafish Infection (e.g., S. aureus microinjection) F->G H Efficacy Evaluation G->H I Survival Analysis H->I J Bacterial Burden Quantification (Fluorescence or CFU count) H->J

Caption: Experimental workflow for optimizing this compound dosage in zebrafish.

signaling_pathway cluster_Transcription Bacterial Transcription DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP Binding RNA Elongating RNA RNAP->RNA Transcription Elongation Protein Protein Synthesis RNA->Protein SorangicinA This compound SorangicinA->RNAP Inhibits

Caption: this compound inhibits bacterial transcription by targeting RNA polymerase.

References

Technical Support Center: Navigating the Total Synthesis of Sorangicin A and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Sorangicin A and its analogues. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex and potent antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents a formidable challenge due to its complex architecture.[1][2] Key difficulties include:

  • Construction of the 31-membered macrocycle: This large ring is entropically disfavored to form and requires carefully optimized macrolactonization conditions.[3][4]

  • Stereochemical control: The molecule contains 15 stereogenic centers, demanding highly stereoselective reactions to establish the correct relative and absolute configurations.[1]

  • Synthesis of the sensitive (Z,Z,E)-trienoate side chain: This conjugated system is prone to isomerization under various reaction conditions, particularly acidic or basic environments.[1][3][4]

  • Fragment assembly: The convergent synthesis approach requires efficient and high-yielding coupling of several complex fragments.[2][4]

  • Construction of the unique dioxabicyclo[3.2.1]octane core: This signature structural motif requires specialized synthetic strategies to construct efficiently.[1][3][5]

Q2: Which macrolactonization methods have proven most effective for the final ring closure?

Several macrolactonization strategies have been explored. The Mukaiyama and Yamaguchi methods are among the most successful.

  • Mukaiyama Macrolactonization: This method has been successfully employed in the final stages of the synthesis.[3][4]

  • Yamaguchi Macrolactonization: This is another powerful technique for the formation of large lactones and has been a key step in several synthetic approaches.[6][7][8][9]

Below is a comparison of reported yields for different macrolactonization strategies.

Macrolactonization Method Precursor Reported Yield Reference
Mukaiyama MacrolactonizationSeco-acid of this compoundNot explicitly quantified but successful[3][4]
Yamaguchi MacrolactonizationSeco-acid of Sorangiolide A79%[9]
Yamaguchi MacrolactonizationPrecursor to Neopeltolide90%[9]

Q3: How can I avoid isomerization of the (Z,Z,E)-trienoate side chain during deprotection steps?

The (Z,Z,E)-trienoate moiety is highly sensitive, and its isomerization is a significant challenge, especially during the removal of acid-labile protecting groups.[1][4]

Troubleshooting Steps:

  • Choice of Protecting Groups: Employ protecting groups that can be removed under mild conditions. For instance, the use of a t-butyl ester for the carboxylic acid and a MOM ether for a key hydroxyl group was a strategic choice in one successful synthesis.[1]

  • Stepwise Deprotection: A stepwise deprotection protocol can be crucial. For example, using the less reactive TBSOTf to cleave the t-butyl ester, followed by a mineral acid for the MOM group, was successful in preventing isomerization.[5]

  • Careful Selection of Reagents: Avoid harsh acidic or basic conditions. Lewis acids should be chosen carefully to minimize side reactions.[3][4] The use of excess Ph₂PO₂NBu₄ in a Stille coupling to form the triene was noted to prevent isomerization.[5]

Troubleshooting Guides

Problem 1: Low yields in the Julia-Kociénski olefination for fragment coupling.

The Julia-Kociénski olefination is a key reaction for coupling advanced fragments in the synthesis of this compound, but it often requires extensive optimization.[1][4][5]

Possible Causes and Solutions:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and highly substrate-dependent.

    • Solution: Screen a variety of conditions. In one instance, t-BuLi in HMPA/DMF was found to be optimal, yielding 39% of the desired product.[5] For a different coupling, KHMDS in DME proved superior, giving an 86% yield of the trans-isomer.[5]

  • Steric Hindrance: The complex and sterically demanding nature of the fragments can impede the reaction.

    • Solution: Ensure the reactive centers are as accessible as possible. This may involve altering the protecting group strategy in preceding steps.

  • Incorrect Epimer: The stereochemistry of the reacting partners can significantly influence the reaction outcome.

    • Solution: Verify the stereochemistry of your intermediates. In one case, an inversion of a secondary alcohol (from a failed Mitsunobu reaction to a Ley oxidation/Luche reduction sequence) was necessary for a successful subsequent Julia-Kociénski coupling.[5]

Problem 2: Poor stereoselectivity in the construction of the tetrahydropyran (B127337) (THP) ring.

Achieving the desired stereochemistry in the substituted THP ring is a known bottleneck.

Reported Diastereomeric Ratios for Key Reactions:

Reaction Conditions Diastereomeric Ratio (d.r.) Yield Reference
Cuprate addition to an enoneVinyl bromide cuprate20:160%[5]
Boron aldol (B89426) reactionNot specifiedNot specified"Impressive brevity"[5]
Petasis-Ferrier union/rearrangementNot specifiedUnselective reduction stepSuboptimal[1]

Troubleshooting Strategies:

  • Reagent Control: Employing chiral catalysts or auxiliaries can enforce the desired stereochemical outcome. A hetero-Diels-Alder reaction using Danishefsky's diene and a Jacobsen catalyst has been used to construct a dihydropyran fragment.[5]

  • Substrate Control: Leverage existing stereocenters in the molecule to direct the stereochemistry of new centers. However, this can sometimes be challenging, as seen with the unselective reduction of a tetrahydropyranone intermediate.[1]

  • Alternative Synthetic Routes: If a particular step proves to be unselective, exploring a different synthetic strategy may be necessary. A second-generation strategy was developed to circumvent the unselective reduction.[1]

Experimental Protocols

Key Experiment: Yamaguchi Macrolactonization

This protocol is a general guideline for performing a Yamaguchi macrolactonization, which is effective for synthesizing large-ring lactones.[6][7]

Materials:

Procedure:

  • Dissolve the hydroxycarboxylic acid in a suitable volume of anhydrous toluene under an inert atmosphere (e.g., Argon).

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and continue stirring for 1 hour.

  • In a separate flask, prepare a solution of DMAP (4 equivalents) in a large volume of anhydrous toluene. This will be the high-dilution vessel.

  • Heat the DMAP solution to reflux.

  • Slowly add the mixed anhydride (B1165640) solution to the refluxing DMAP solution over several hours using a syringe pump to maintain high-dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sorangicin_A_Retrosynthesis Sorangicin_A This compound Macrocycle 31-Membered Macrocycle Sorangicin_A->Macrocycle Macrolactonization (Mukaiyama, Yamaguchi) Side_Chain (Z,Z,E)-Trienoate Side Chain Sorangicin_A->Side_Chain Stille Coupling Fragments Key Fragments Macrocycle->Fragments Fragment Coupling (Julia-Kociénski Olefination) Dioxabicyclo Dioxabicyclo[3.2.1]octane Core Fragments->Dioxabicyclo THP_Fragment Tetrahydropyran Fragment Fragments->THP_Fragment DHP_Fragment Dihydropyran Fragment Fragments->DHP_Fragment Deprotection_Challenges start Protected this compound Precursor (t-Butyl ester, MOM ether) deprotection Global Deprotection start->deprotection isomerization Isomerization of (Z,Z,E)-trienoate deprotection->isomerization Harsh Conditions desired_product This compound deprotection->desired_product Optimized Conditions stepwise_deprotection Stepwise Deprotection Protocol stepwise_deprotection->desired_product mild_reagents Use of Mild Reagents (e.g., TBSOTf, then mineral acid) mild_reagents->stepwise_deprotection

References

Technical Support Center: Optimizing Sorangicin A Production from Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Sorangicin A from Sorangium cellulosum fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing production.

Troubleshooting Guides

This section addresses specific problems you may encounter during your fermentation experiments in a question-and-answer format.

Issue 1: Low or No this compound Production

Q: My Sorangium cellulosum culture is growing, but I'm detecting very low or no this compound. What are the potential causes and solutions?

A: Low or no production of this compound despite visible cell growth is a common issue. Sorangium cellulosum is known for its slow growth and sometimes low yields of secondary metabolites. The biosynthesis of natural products like this compound is often regulated at the transcriptional level, with production sometimes occurring in specific growth phases.

Here are some potential causes and troubleshooting steps:

  • Suboptimal Fermentation Medium: The composition of your medium is critical. Ensure all components are present in the correct concentrations and that the pH is properly adjusted.

  • Incorrect Growth Phase for Harvest: this compound production may be growth-phase dependent. In many myxobacteria, the transcription of biosynthetic gene clusters, which are responsible for producing secondary metabolites, peaks during the exponential growth phase rather than the stationary phase.[1] Try harvesting and analyzing your culture at different time points throughout the growth curve to determine the optimal production window.

  • Nutrient Limitation or Repression: The balance of carbon and nitrogen sources is crucial. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolite production. Conversely, the depletion of a key nutrient can also halt production.

Issue 2: Poor Cell Growth

Q: My Sorangium cellulosum culture is not growing well, leading to low biomass and consequently low this compound yield. How can I improve cell growth?

A: Poor growth of Sorangium cellulosum can be attributed to several factors, from inoculum quality to suboptimal culture conditions.

  • Inoculum Quality: Ensure your seed culture is healthy and in the exponential growth phase before inoculating your production culture.

  • Suboptimal Culture Conditions: Sorangium cellulosum has specific requirements for optimal growth. Verify and optimize the following parameters:

    • Temperature: The optimal growth temperature is generally around 30°C.

    • pH: The ideal pH range is typically between 7.0 and 7.6.[2]

    • Aeration: Adequate oxygen supply is crucial. Ensure proper agitation and aeration rates in your fermenter.

  • Media Composition: Double-check the preparation of your growth medium. Ensure all essential nutrients are present.

Frequently Asked Questions (FAQs)

Q1: What is a suitable medium for this compound production?

A1: Several media have been reported for the cultivation of Sorangium cellulosum. A common production medium is the SF1-P medium, which consists of soy peptone, fructose, MgSO₄·7H₂O, CaCl₂·2H₂O, ferric citrate, and HEPES buffer, with a pH of 7.6.[2] For initial growth, HS agar (B569324) is often used.[2]

Q2: At what temperature and pH should I cultivate Sorangium cellulosum for optimal this compound production?

A2: The optimal temperature for cultivation is typically 30°C.[2] The pH should be maintained around neutral to slightly alkaline, with a range of 7.0 to 7.6 being suitable for many strains.[2]

Q3: How can I quantify the amount of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a reliable method for the quantification of this compound.[3][4] This technique offers high sensitivity and specificity, allowing for accurate measurement even in complex fermentation matrices. Sample preparation, such as solid-phase extraction, may be necessary to remove interfering compounds from the broth before analysis.[3]

Q4: Are there any known precursors I can feed to the culture to increase this compound yield?

A4: While specific precursors for this compound are not extensively documented in publicly available literature, the general strategy of precursor-directed biosynthesis has been successful for other polyketides.[5] The backbone of this compound is a polyketide, suggesting that feeding precursors such as acetate, propionate, or specific amino acids might enhance yield. Small-scale pilot experiments are recommended to identify effective precursors and their optimal feeding times and concentrations.

Q5: What is a fed-batch fermentation strategy, and can it improve this compound yield?

A5: Fed-batch fermentation is a technique where nutrients are added to the fermenter during cultivation, rather than all at once at the beginning. This strategy can help to control the concentration of key nutrients, avoid substrate inhibition, and extend the production phase, often leading to higher cell densities and product yields.[6][7] A fed-batch strategy could be beneficial for this compound production by maintaining optimal nutrient levels and prolonging the productive exponential growth phase.

Data Presentation

Table 1: General Fermentation Parameters for Sorangium cellulosum

ParameterRecommended RangeNotes
Temperature28-32°C30°C is often optimal.
pH7.0-7.6Stable pH is crucial for consistent growth and production.
Agitation200-250 rpm (shake flask)Ensure adequate mixing and aeration.
Aeration1.0 vvm (fermenter)Dependent on fermenter geometry and cell density.

Table 2: Example Media Composition for Sorangium cellulosum

ComponentConcentration (g/L)Medium TypeReference
Soy Peptone3.0SF1-P (Production)[2]
Fructose6.0SF1-P (Production)[2]
MgSO₄·7H₂O1.0SF1-P (Production)[2]
CaCl₂·2H₂O1.0SF1-P (Production)[2]
Ferric Citrate0.08SF1-P (Production)[2]
HEPES0.05 MSF1-P (Production)[2]
Glucose4.0HS Agar (Growth)[2]
Casein Peptone1.5HS Agar (Growth)[2]
KNO₃1.0HS Agar (Growth)[2]
Agar15.0HS Agar (Growth)[2]

Experimental Protocols

Protocol 1: General Fermentation Procedure for this compound Production

  • Seed Culture Preparation:

    • Inoculate a single colony of Sorangium cellulosum from an HS agar plate into a 500 mL flask containing 100 mL of liquid HS medium.

    • Incubate at 30°C with shaking at 200 rpm for 2-3 days until the culture is in the exponential growth phase.

  • Production Fermentation:

    • Inoculate the production medium (e.g., SF1-P medium) with the seed culture. A 10-20% (v/v) inoculum is typically used.

    • Incubate the production culture at 30°C with appropriate agitation and aeration for 7-10 days.

    • Monitor cell growth (e.g., by measuring optical density) and this compound production (by HPLC-MS) at regular intervals to determine the optimal harvest time.

  • This compound Extraction and Quantification:

    • Centrifuge the fermentation broth to separate the supernatant and cell pellet.

    • Extract this compound from the supernatant and/or cell pellet using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the crude extract in a suitable solvent for analysis.

    • Quantify this compound using a validated HPLC-MS method with a known standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis strain Sorangium cellulosum Strain seed Inoculate & Grow Seed Culture (2-3 days, 30°C, 200 rpm) strain->seed media Prepare Growth & Production Media media->seed production Inoculate Production Culture (7-10 days, 30°C) media->production seed->production harvest Harvest Culture production->harvest extraction Extract this compound harvest->extraction quantification Quantify with HPLC-MS extraction->quantification

Caption: A general experimental workflow for this compound production.

troubleshooting_low_yield cluster_growth Growth Issues cluster_production Production Issues start Low this compound Yield check_growth Is cell growth poor? start->check_growth inoculum Check inoculum quality check_growth->inoculum Yes conditions Verify temperature & pH check_growth->conditions Yes media_growth Check media composition check_growth->media_growth Yes check_production Is growth good but production low? check_growth->check_production No harvest_time Optimize harvest time (check exponential phase) check_production->harvest_time Yes media_prod Optimize C/N sources check_production->media_prod Yes precursors Test precursor feeding check_production->precursors Yes

Caption: A troubleshooting guide for low this compound yield.

References

addressing Sorangicin A solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?

A: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or medium, the DMSO concentration drops, reducing its solvating power and causing the compound to fall out of solution.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.[1] Many cell lines can tolerate up to 0.5% DMSO without significant effects.

  • Pre-warm Medium: Gently warm your culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Increase Final Volume: Adding the compound to a larger volume of medium can sometimes help by reducing the local concentration during the initial mixing.

  • Sonication: Briefly sonicate the final solution in a water bath sonicator. This can help break up aggregates and re-dissolve small amounts of precipitate. Use with caution as it can generate heat.

  • Filter Sterilization: If precipitation is observed, you can try to remove it by filtering the solution through a 0.22 µm filter. However, be aware that this will reduce the final concentration of your compound. It is crucial to re-quantify the concentration if possible.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro assays.[1][2][3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar small molecules.[4]

Q3: How should I prepare and store my this compound stock solution?

A: To prepare a stock solution, dissolve this compound powder in 100% pure, sterile DMSO to a concentration of 1-10 mM.[1] Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q4: I am not observing the expected antibiotic activity. Could this be a solubility issue?

A: Yes, poor solubility is a likely cause. If this compound precipitates in your assay, its effective concentration will be much lower than intended, leading to reduced or no activity. Micro-precipitates may not be visible to the naked eye but can still significantly impact the bioavailability of the compound to the target bacteria. Refer to the troubleshooting steps in Q1 to address potential precipitation. Also, confirm the reported Minimum Inhibitory Concentration (MIC) for your bacterial strain, as potency can vary.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound use in in vitro assays.

Table 1: this compound Solubility & Stock Solution Parameters

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Aprotic, polar solvent.[4]
Stock Concentration 1 - 10 mMPrepare fresh if possible.[1]
Storage Temperature -20°C to -80°CAliquot to avoid freeze-thaw cycles.[5]
Final DMSO in Assay ≤ 1% (ideally ≤ 0.5%)High concentrations can cause cell toxicity and affect protein function.[1][8]

Table 2: Reported In Vitro Activity of this compound

OrganismAssay TypeReported Activity (MIC)Reference
Gram-positive bacteriaMIC0.01 - 0.3 µg/mL[6]
Gram-negative bacteriaMIC3 - 25 µg/mL[6]
Chlamydia trachomatisMIC80 - 120 ng/mL[9]
Mycobacterium abscessusMIC₉₀Low micromolar (µM) range[1]

MIC: Minimum Inhibitory Concentration. MIC values can vary based on the specific strain and assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution in DMSO and dilute it to a working concentration for in vitro assays, minimizing precipitation.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed culture medium or buffer (e.g., MHB2, DMEM)[2]

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the this compound powder. (Molecular Weight of this compound: ~887.1 g/mol ). c. Add the calculated volume of sterile DMSO to the vial. d. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if necessary. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store aliquots at -20°C or -80°C.

  • Working Solution Preparation (Example for a final concentration of 10 µM in 1 mL): a. Pre-warm your final assay medium/buffer to the desired experimental temperature (e.g., 37°C). b. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. c. Intermediate Dilution (Recommended): Pipette 1 µL of the 10 mM stock into 99 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex gently immediately after addition. d. Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%. e. Mix the final solution by gentle inversion or pipetting. Do not vortex vigorously as this can cause proteins in the medium to denature. f. Visually inspect the solution for any signs of precipitation against a dark background. Use immediately.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

The following workflow provides a step-by-step guide to diagnose and resolve precipitation issues during your experiment.

G start Precipitation Observed in Assay Medium? check_dmso Check Final DMSO Concentration start->check_dmso YES dmso_ok Is DMSO ≤ 0.5%? check_dmso->dmso_ok reduce_dmso FAIL: Reduce Final DMSO. Consider higher stock concentration or serial dilution. dmso_ok->reduce_dmso NO warm_media PASS: Pre-warm medium to 37°C before adding compound. dmso_ok->warm_media YES add_slowly Add this compound stock slowly while gently vortexing/swirling. warm_media->add_slowly still_precip Still Precipitates? add_slowly->still_precip sonicate Briefly sonicate solution in a water bath. still_precip->sonicate YES proceed SUCCESS: Proceed with Assay still_precip->proceed NO reassess Re-assess for precipitation. sonicate->reassess reassess->proceed NO rethink FAIL: Consider preparing fresh stock. Use lower final concentration or explore alternative formulation (e.g., with Cremophor EL for in vivo). reassess->rethink YES cluster_0 Bacterial Cell sorangicin This compound rnap Bacterial RNA Polymerase (RNAP β-subunit) sorangicin->rnap Binds to Rifampicin pocket rna RNA Transcript (Blocked) rnap->rna Blocks RNA exit path at 2-3 nucleotides dna DNA Template dna->rnap Transcription Initiation no_protein No Protein Synthesis rna->no_protein death Bacterial Death no_protein->death

References

Technical Support Center: Troubleshooting RNA Polymerase Inhibition Assays with Sorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA polymerase (RNAP) inhibition assays using Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of bacterial RNA polymerase. It binds to the same pocket on the β subunit of RNAP as rifampicin.[1] In wild-type RNAP, this compound, similar to rifampicin, physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, leading to an accumulation of short, abortive RNA fragments.[1][2]

Q2: How does this compound's mechanism differ against rifampicin-resistant RNAP?

Interestingly, this compound can inhibit certain rifampicin-resistant RNAP mutants. In the case of the common S456L mutation in Mycobacterium tuberculosis RNAP, this compound acts at an earlier stage of transcription initiation. It prevents the unwinding of promoter DNA, thus blocking the formation of a fully open promoter complex and preventing the DNA template from reaching the RNAP active site.[1][3] This distinct mechanism is why abortive transcripts are not observed when this compound inhibits this specific rifampicin-resistant mutant.[1][3]

Q3: What is the typical solubility of this compound for in vitro assays?

This compound is a hydrophobic molecule. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then diluted into the aqueous assay buffer to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.[4][5]

Q4: Is this compound stable in solution?

This compound possesses a (Z,Z,E)-trienoate linkage in its structure, which can be sensitive to isomerization and degradation, particularly under certain pH and temperature conditions.[6][7] It is recommended to prepare fresh dilutions of this compound for each experiment and to be mindful of the pH and temperature of the assay buffer to ensure consistent results.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the inhibitory concentrations of this compound against various bacterial species and their RNA polymerases.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus1.25[8]
Enterococcus faecalis1.25[8]
Escherichia coli>5[8]
Pseudomonas aeruginosa2.5[8]
Gram-positive bacteria (general)0.01 - 0.1
Gram-negative bacteria (general)3 - 30

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against Mycobacterium species RNA Polymerase.

RNA Polymerase SourceGenotypeIC50 (µM)
M. tuberculosisWild-typeLow nanomolar range[1]
M. tuberculosisS456L mutant (Rifampicin-resistant)Low micromolar range[1]
M. smegmatisWild-typeLow nanomolar range[1]
M. smegmatisS>L mutant (Rifampicin-resistant)Low micromolar range[1]

Experimental Protocols

In Vitro RNA Polymerase Inhibition Assay (Radiolabeling)

This protocol describes a standard method to assess the inhibitory effect of this compound on bacterial RNA polymerase activity by measuring the incorporation of a radiolabeled nucleotide into the RNA transcript.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • Linear DNA template with a known promoter (e.g., T7 A1 promoter)

  • This compound stock solution (in DMSO)

  • Rifampicin (as a control inhibitor)

  • DMSO (vehicle control)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • NTP mix (ATP, GTP, CTP at a final concentration of 200 µM each)

  • [α-³²P]UTP (radiolabeled nucleotide)

  • Unlabeled UTP

  • Heparin (to ensure single-round transcription, if desired)

  • RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in transcription buffer from your DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Reaction Assembly: In a microcentrifuge tube, combine the following on ice:

    • Transcription Buffer

    • DNA template (e.g., 50 nM final concentration)

    • RNA polymerase holoenzyme (e.g., 50 nM final concentration)

  • Inhibitor Pre-incubation: Add the diluted this compound, rifampicin, or DMSO vehicle to the RNAP-DNA mixture. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Transcription: Start the transcription reaction by adding the NTP mix containing [α-³²P]UTP. For single-round transcription, heparin can be added shortly after NTP addition to prevent re-initiation.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of RNA loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place them on ice.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye front reaches the desired position.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the full-length RNA transcript and any abortive products.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low RNA transcript signal in all lanes, including the control. 1. Inactive RNA polymerase. 2. Degraded DNA template or NTPs. 3. RNase contamination. 4. Incorrect buffer composition (e.g., wrong pH, missing Mg²⁺).1. Use a fresh aliquot of RNAP or test its activity with a control experiment. 2. Verify the integrity of the DNA template and NTPs on a gel. Prepare fresh NTP solutions. 3. Use RNase inhibitors and maintain an RNase-free environment.[9] 4. Prepare fresh transcription buffer and verify the pH and component concentrations.
Inconsistent IC₅₀ values for this compound between experiments. 1. Inconsistent this compound concentration due to precipitation upon dilution into aqueous buffer. 2. Degradation of this compound stock solution. 3. Variability in final DMSO concentration. 4. Minor variations in assay conditions (incubation time, temperature).[10]1. Visually inspect for precipitation after dilution. Prepare fresh dilutions for each experiment. Consider a brief sonication of the diluted inhibitor.[4] 2. Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C or -80°C).[4] 3. Ensure the final DMSO concentration is consistent across all wells, including controls. 4. Standardize all assay parameters and use calibrated equipment.
High background signal on the autoradiogram. 1. Radiolabeled NTPs are not fully incorporated. 2. Incomplete removal of unincorporated nucleotides.1. Optimize the reaction time and enzyme concentration. 2. Ensure proper washing or precipitation steps if included in the protocol.
Appearance of unexpected RNA transcript sizes. 1. Premature termination of transcription. 2. Contaminating nuclease activity. 3. DNA template heterogeneity.1. Check the purity of the DNA template and NTPs. 2. Add RNase inhibitors to the reaction. 3. Verify the integrity and purity of the DNA template on a gel.
No abortive products are seen with a rifampicin-resistant RNAP mutant in the presence of this compound. This is an expected result for certain mutants, such as the M. tuberculosis S456L mutant.This observation is consistent with the known mechanism of action of this compound on this type of mutant, where it inhibits an earlier step in transcription initiation before the formation of short RNA products.[1][3]

Visualizations

Inhibition_Pathway cluster_wt Wild-Type RNAP cluster_mutant Rif-Resistant RNAP (e.g., S456L) Promoter Binding Promoter Binding Open Complex Formation Open Complex Formation Promoter Binding->Open Complex Formation DNA Unwinding Abortive Initiation Abortive Initiation Open Complex Formation->Abortive Initiation Initial RNA Synthesis Promoter Escape Promoter Escape Abortive Initiation->Promoter Escape Elongation Elongation Promoter Escape->Elongation Sorangicin A_wt This compound Sorangicin A_wt->Abortive Initiation Blocks RNA exit (at 2-3 nt) Promoter Binding_mut Promoter Binding Intermediate Complex Intermediate Complex Promoter Binding_mut->Intermediate Complex Partial DNA Unwinding Open Complex Formation_mut Open Complex Formation Intermediate Complex->Open Complex Formation_mut Initiation_mut Initiation Open Complex Formation_mut->Initiation_mut Sorangicin A_mut This compound Sorangicin A_mut->Intermediate Complex Prevents full DNA unwinding

Caption: Mechanism of this compound inhibition on wild-type vs. rifampicin-resistant RNAP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagent_Prep Prepare Buffers, NTPs, DNA Template, RNAP Inhibitor_Prep Prepare this compound Serial Dilutions in DMSO Reaction_Setup Assemble RNAP and DNA Template Inhibitor_Prep->Reaction_Setup Pre_incubation Pre-incubate with this compound or Vehicle Control Reaction_Setup->Pre_incubation Transcription Initiate with NTPs (including radiolabeled NTP) Pre_incubation->Transcription Quench Stop Reaction Transcription->Quench Electrophoresis Denaturing PAGE Quench->Electrophoresis Imaging Phosphorimaging Electrophoresis->Imaging Quantification Quantify Transcript Levels Imaging->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: General experimental workflow for an in vitro RNAP inhibition assay with this compound.

Troubleshooting_Logic Start Unexpected Results Check_Controls Review Controls (Positive, Negative, Vehicle) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Basic Assay Components (Enzyme, Template, Buffer) Controls_OK->Troubleshoot_Assay No Check_Inhibitor Investigate this compound (Solubility, Stability, Concentration) Controls_OK->Check_Inhibitor Yes Resolved Problem Resolved Troubleshoot_Assay->Resolved Inhibitor_Precip Precipitation Observed? Check_Inhibitor->Inhibitor_Precip Inhibitor_Degradation Degradation Suspected? Inhibitor_Precip->Inhibitor_Degradation No Optimize_Dilution Optimize Dilution Protocol (e.g., sonicate, lower concentration) Inhibitor_Precip->Optimize_Dilution Yes Recalculate Verify Calculations and Data Analysis Inhibitor_Degradation->Recalculate No Fresh_Stock Prepare Fresh This compound Stock Inhibitor_Degradation->Fresh_Stock Yes Recalculate->Resolved Optimize_Dilution->Resolved Fresh_Stock->Resolved

Caption: A logical workflow for troubleshooting unexpected results in this compound inhibition assays.

References

Technical Support Center: Refining Purification Protocols for High-Purity Sorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and protocols for the successful purification of high-purity Sorangicin A from fermentation broths of Sorangium cellulosum.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Question: My final yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low yield is a frequent challenge, often stemming from multiple factors throughout the purification process. Consider the following:

  • Chemical Degradation: this compound is a complex macrolide with a sensitive (Z,Z,E)-trienoate linkage that is prone to isomerization and degradation.[1][2] Exposure to harsh pH conditions (both acidic and basic), excessive heat, or certain reactive reagents can destroy the molecule.

    • Solution: Maintain neutral pH (around 7.0) wherever possible. Perform all steps at reduced temperatures (4°C or on ice) unless the protocol specifies otherwise. Avoid using reagents known to cause decomposition.[1]

  • Incomplete Extraction: The initial liquid-liquid extraction from the fermentation broth may be inefficient.

    • Solution: Ensure the pH of the culture supernatant is adjusted appropriately to ensure this compound is in its non-ionized form, maximizing its partitioning into the organic solvent. Perform multiple, smaller volume extractions rather than a single large one to improve efficiency.

  • Irreversible Binding or Poor Elution: this compound might bind too strongly to the chromatography resin or fail to elute completely under the chosen conditions.

    • Solution: Methodically optimize your chromatography elution gradient. If using silica, ensure the solvent polarity is increased gradually. For reverse-phase, ensure the organic solvent concentration is sufficient for elution. Consider using a different stationary phase if binding is irreversible.

Question: I am observing multiple peaks around my target this compound peak during HPLC analysis. What could they be?

Answer: The presence of closely eluting peaks indicates impurities, which could be:

  • Sorangicin Congeners: Sorangium cellulosum naturally produces several related compounds, such as Sorangicin B, which are structurally similar and may co-purify.[3]

  • Isomers: The delicate trienoate moiety of this compound can isomerize, leading to geometric isomers with slightly different retention times but identical mass. This is a significant challenge noted during its total synthesis.[1][2]

  • Degradation Products: If the sample was exposed to adverse conditions, you may be observing breakdown products. These often have different masses and can be identified by LC-MS.

Solution:

  • High-Resolution Chromatography: Optimize your analytical HPLC method to achieve baseline separation of all peaks. Slower gradients and longer columns can improve resolution.

  • Mass Spectrometry (MS) Analysis: Use HPLC-MS to determine the mass of each impurity. Isomers will have the same mass as this compound, while congeners and degradation products will differ.

  • Minimize Isomerization: Handle all fractions containing this compound with care. Store in amber vials at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent light- or oxygen-induced degradation.

Question: My this compound appears to be precipitating during the purification or concentration steps. How can I improve its solubility?

Answer: this compound is a large, amphiphilic molecule.[1] Precipitation can occur when the solvent environment is not optimal.

  • Solution:

    • For reverse-phase chromatography fractions, which are often aqueous/organic mixtures, precipitation can occur as the organic solvent is removed. It may be necessary to perform a solvent exchange into a more suitable, pure organic solvent before complete drying.

    • Adding a small percentage of a solubilizing co-solvent like DMSO or DMF to your final preparation buffer can help, but ensure it is compatible with downstream applications.

    • Avoid concentrating the product to complete dryness if possible. Storing as a concentrated stock in an appropriate solvent is often preferable.

Illustrative Purification Data Summary

The following table presents a representative summary of a multi-step purification process for this compound from a Sorangium cellulosum fermentation broth. Note that these values are illustrative and actual results will vary based on fermentation titer, extraction efficiency, and chromatography conditions.

Purification StepStarting MaterialElution/Mobile PhaseTypical Yield (%)Purity (%)Key Impurities Removed
1. Broth Extraction 10 L Fermentation BrothEthyl Acetate (B1210297)85 - 95%5 - 10%Polar media components, salts
2. Silica Gel Chromatography Crude ExtractHexane:Ethyl Acetate Gradient60 - 70%50 - 65%Highly polar and non-polar impurities
3. Preparative RP-HPLC (C18) Silica Column PoolAcetonitrile:Water Gradient75 - 85%>98%Sorangicin congeners, isomers

Detailed Experimental Protocols

Protocol 1: Extraction from Fermentation Broth

This protocol describes a standard method for extracting this compound from the culture supernatant.

  • Cell Removal: Centrifuge the Sorangium cellulosum fermentation culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.[3]

  • pH Adjustment: Adjust the pH of the supernatant to 6.5-7.0 using 1M HCl or 1M NaOH. This ensures the carboxylic acid moiety of this compound is sufficiently protonated for efficient extraction.

  • Liquid-Liquid Extraction: Transfer the supernatant to a separating funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate fully. Collect the upper organic (ethyl acetate) layer.

  • Repeat Extraction: Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the organic extracts. Dry the solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at a temperature not exceeding 30°C. The resulting crude solid/oil is the starting material for chromatography.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for the final polishing step to achieve high-purity this compound.

  • Column: A preparative C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the partially purified material from the previous chromatography step in a minimal amount of 50:50 Acetonitrile:Water. Filter through a 0.22 µm syringe filter to remove particulates.

  • Chromatography Conditions:

    • Flow Rate: 15-20 mL/min

    • Detection: UV at 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 40% B

      • 5-35 min: 40% to 80% B (linear gradient)

      • 35-40 min: 80% to 100% B

      • 40-45 min: 100% B (column wash)

      • 45-50 min: Re-equilibrate at 40% B

  • Fraction Collection: Collect fractions (e.g., 5-10 mL) based on the UV chromatogram, focusing on the main this compound peak.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Pooling and Concentration: Pool the fractions that meet the desired purity level (>98%). Remove the organic solvent carefully using a rotary evaporator or a lyophilizer (freeze-dryer) for optimal stability.

Visualizations

This compound Purification Workflow

G cluster_0 Upstream cluster_1 Downstream Processing Fermentation S. cellulosum Fermentation Harvest Harvest & Cell Removal (Centrifugation) Fermentation->Harvest Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction Culture Supernatant Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude Crude this compound (5-10% Purity) Concentration1->Crude Silica Silica Gel Chromatography (Bulk Separation) Crude->Silica Concentration2 Fraction Pooling & Concentration Silica->Concentration2 SemiPure Semi-Pure this compound (50-65% Purity) Concentration2->SemiPure RPHPLC Preparative RP-HPLC (High-Resolution Polish) SemiPure->RPHPLC Lyophilization Pooling & Lyophilization RPHPLC->Lyophilization Pure Fractions FinalProduct High-Purity this compound (>98%) Lyophilization->FinalProduct G Start Low Purity (<98%) in Final HPLC Analysis MultiPeak Are there multiple, closely-eluting peaks? Start->MultiPeak Check Peak Shape BroadPeak Is the main peak broad or tailing? Start->BroadPeak RunMS Run HPLC-MS to get mass of each peak MultiPeak->RunMS Yes MultiPeak->BroadPeak No MassDecision Does impurity mass equal this compound mass? RunMS->MassDecision Isomer Likely Isomerization of Trienoate Linkage MassDecision->Isomer Yes Congener Likely Congener (e.g., Sorangicin B) or Degradation Product MassDecision->Congener No OptimizeHPLC Solution: Optimize HPLC gradient for better separation. Handle samples gently. Isomer->OptimizeHPLC Congener->OptimizeHPLC Overload Possible Column Overload or Poor Sample Solubility BroadPeak->Overload Yes ColumnIssue Possible Column Degradation or Mobile Phase Issue BroadPeak->ColumnIssue No, peak is just broad SolutionLoad Solution: Inject less material. Ensure sample is fully dissolved before injection. Overload->SolutionLoad SolutionColumn Solution: Use fresh mobile phase. Run column wash cycle or replace column. ColumnIssue->SolutionColumn

References

Technical Support Center: Managing Off-Target Effects of Sorangicin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sorangicin A in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent antibiotic that specifically targets and inhibits bacterial DNA-dependent RNA polymerase (RNAP).[1][2] It binds to the β-subunit of the bacterial RNAP in the same pocket as rifampicin, thereby blocking the elongation of RNA transcripts.[1] This mechanism is distinct from many other classes of antibiotics and is the basis for its antibacterial activity.

Q2: Is this compound expected to be toxic to mammalian cells?

Q3: What are the typical concentrations of this compound used for antibacterial purposes in cell culture?

The effective concentration of this compound can vary depending on the target bacteria. For example, in studies investigating its activity against Chlamydia trachomatis in HeLa cells, significant reductions in bacterial inclusions were observed at concentrations around 100 ng/mL.[4][5] The minimal inhibitory concentrations (MICs) for many Gram-positive bacteria are in the range of 0.01 to 0.1 µg/mL.[2]

Q4: Should I be concerned about mitochondrial toxicity with this compound?

While there is no specific evidence of this compound-induced mitochondrial toxicity, it is a valid consideration for many antibiotics. Mitochondria possess their own ribosomes and RNA polymerase that share some similarities with their bacterial counterparts. Although this compound is reported to be specific for bacterial RNAP, it is good practice to assess mitochondrial health, especially when using the antibiotic for prolonged periods or at higher concentrations. Assays for mitochondrial membrane potential or cellular ATP levels can be employed to investigate this.

Q5: Can the use of this compound in my cell culture experiment affect my experimental outcomes?

Yes, as with any antibiotic, the presence of this compound could potentially influence experimental results, even in the absence of overt cytotoxicity. These effects could be subtle and cell-type specific. Therefore, it is essential to include appropriate vehicle controls (cells treated with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) in all experiments. For critical experiments, it is also advisable to perform a concentration-response analysis to identify the lowest effective concentration that minimizes potential off-target effects.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity or reduced cell proliferation in my cell culture after treating with this compound.

  • Possible Cause 1: High Concentration of this compound.

    • Solution: The cytotoxic threshold of this compound may be lower for your specific cell line than anticipated. It is essential to perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). A detailed protocol for this is provided in the "Experimental Protocols" section. Based on the CC50 value, you can define a non-toxic working concentration for your experiments.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: this compound is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1% v/v).

  • Possible Cause 3: Cell Line Sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to chemical compounds. If your cell line is particularly sensitive, consider reducing the exposure time to this compound or using a more resistant cell line if your experimental design allows.

Issue 2: My experimental results are inconsistent or not reproducible when using this compound.

  • Possible Cause 1: Degradation of this compound.

    • Solution: The stability of this compound in your specific cell culture medium and storage conditions should be considered. Prepare fresh stock solutions of this compound and aliquot them for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light.

  • Possible Cause 2: Subtle Off-Target Effects.

    • Solution: this compound, even at non-toxic concentrations, might be subtly affecting cellular pathways. To investigate this, you could perform experiments to assess key cellular functions relevant to your research, such as gene expression profiling of a few key genes, or assessing mitochondrial function.

  • Possible Cause 3: Interaction with Media Components.

    • Solution: Components in the cell culture medium, such as serum proteins, could potentially interact with this compound, affecting its bioavailability and activity. If you observe inconsistencies, consider if changes in your media formulation could be a contributing factor.

Data Presentation

As specific CC50 values for this compound against a wide range of mammalian cell lines are not publicly available, researchers should determine these values experimentally. The following table provides a template for presenting such data.

Cell LineTissue of OriginAssay TypeIncubation Time (hours)CC50 (µM)Selectivity Index (SI = CC50 / MIC)
e.g., HeLaCervical CancerMTT48[User Determined][User Calculated]
e.g., HEK293Embryonic KidneyResazurin48[User Determined][User Calculated]
e.g., HepG2Liver CancerLDH48[User Determined][User Calculated]

Experimental Protocols

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using the MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a mammalian cell line by 50%.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "cells only" control (medium without any treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value.

Visualizations

SorangicinA_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA transcript RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Protein Ribosome->Protein SorangicinA This compound SorangicinA->RNAP Inhibits

Caption: Mechanism of action of this compound.

CC50_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and determine CC50 H->I

Caption: Experimental workflow for CC50 determination.

Troubleshooting_Logic decision decision solution solution start Unexpected Cytotoxicity Observed q1 Is the solvent concentration > 0.1%? start->q1 s1 Reduce solvent concentration q1->s1 Yes q2 Have you determined the CC50? q1->q2 No end Problem Resolved s1->end s2 Perform CC50 assay to find a non-toxic concentration q2->s2 No q3 Is the exposure time prolonged? q2->q3 Yes s2->end s3 Reduce exposure time or consider a pulse-chase experiment q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting decision tree for cytotoxicity.

References

strategies to mitigate Sorangicin A degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of Sorangicin A during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this potent macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation from several factors, chief among them being exposure to light, elevated temperatures, non-optimal pH conditions, and oxidation. The molecule's complex structure, particularly its (Z,Z,E)-trienoate linkage, is prone to isomerization and breakdown under these stress conditions.

Q2: How should I store my lyophilized this compound powder for long-term use?

A2: For long-term storage, lyophilized this compound powder should be kept in a tightly sealed, amber-colored vial at -20°C or below, protected from moisture. For added protection against ambient moisture, the vial can be placed in a desiccator. These conditions help to minimize degradation from light, heat, and humidity.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the powder in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For immediate use, buffer the solution to a pH between 5 and 7. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage of the solution is necessary, it should be aliquoted into small volumes in amber-colored vials and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q4: I've noticed a decrease in the activity of my this compound solution. What could be the cause?

A4: A decrease in activity is likely due to degradation of the compound. Common causes include:

  • Exposure to light: this compound is photosensitive. Always work with solutions in a shaded environment and store them in light-protecting containers.

  • Improper storage temperature: Storing solutions at room temperature or even at 4°C for extended periods can lead to significant degradation.

  • Multiple freeze-thaw cycles: Each cycle can introduce moisture and promote degradation. Aliquoting the stock solution is crucial.

  • Incorrect pH: this compound is more stable in a slightly acidic to neutral pH range (pH 5-7). Basic conditions can accelerate degradation.

  • Oxidation: Exposure to air and certain reactive chemicals can lead to oxidative degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper handling or storage.1. Review your storage and handling procedures against the recommendations. 2. Prepare a fresh solution from a new vial of lyophilized powder. 3. Perform a forced degradation study on a small sample to identify potential degradation products.
Low potency or loss of biological activity Significant degradation of the active compound.1. Confirm the age and storage conditions of your this compound stock. 2. Use a freshly prepared solution for your experiments. 3. Quantify the concentration of your this compound solution using a validated analytical method before use.
Precipitate forms in the stock solution upon thawing Poor solubility or degradation product formation.1. Ensure the solvent is appropriate and the concentration is not above the solubility limit. 2. Gently warm the solution to room temperature and vortex to redissolve. If the precipitate remains, it may be a degradation product, and the solution should be discarded.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store lyophilized this compound powder in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

3. Analysis:

  • Following exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent drug from its degradation products.

Stability-Indicating HPLC Method for this compound (Example)
Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Column Temperature 30°C
Injection Volume 20 µL

Visualizations

SorangicinA_Degradation_Pathways SorangicinA This compound ((Z,Z,E)-trienoate) Isomerization Isomerized Products (e.g., E,Z,E or E,E,E) SorangicinA->Isomerization Light, Heat, Acid/Base Hydrolysis Hydrolytic Products (e.g., ring opening) SorangicinA->Hydrolysis Acid/Base, Water Oxidation Oxidized Products (e.g., epoxides) SorangicinA->Oxidation Oxygen, Peroxides Photodegradation Photolytic Products SorangicinA->Photodegradation UV/Visible Light Loss_of_Activity Loss of Biological Activity Isomerization->Loss_of_Activity Hydrolysis->Loss_of_Activity Oxidation->Loss_of_Activity Photodegradation->Loss_of_Activity

Caption: Major degradation pathways for this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Storage Review this compound Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Check_Handling Review Solution Preparation & Handling (Solvent, pH, Freeze-Thaw) Handling_OK Handling Procedures Correct? Check_Handling->Handling_OK Storage_OK->Check_Handling Yes Correct_Storage Correct Storage Procedures Storage_OK->Correct_Storage No Prepare_Fresh Prepare Fresh Stock Solution from New Vial Handling_OK->Prepare_Fresh Yes Correct_Handling Correct Handling Procedures Handling_OK->Correct_Handling No Re_Run Re-run Experiment Prepare_Fresh->Re_Run Investigate_Other Investigate Other Experimental Variables Re_Run->Investigate_Other Problem Persists Correct_Storage->Prepare_Fresh Correct_Handling->Prepare_Fresh

Caption: Troubleshooting workflow for this compound experiments.

Technical Support Center: Optimizing Analytical Methods for Sorangicin A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Sorangicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Disclaimer

The experimental protocols and quantitative data presented herein are illustrative examples based on typical analytical methodologies for complex natural products. Researchers should perform their own method development and validation to establish parameters suitable for their specific instrumentation, sample matrices, and analytical requirements.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable for quantifying this compound. The choice depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: Suitable for routine analysis and quantification in less complex matrices, such as bulk drug substance or relatively clean extracts from fermentation broth.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma, tissue homogenates, or crude fermentation broths where matrix effects can be significant.[1][2][3]

Q2: How should I prepare this compound samples from a Sorangium cellulosum fermentation broth for analysis?

A2: A common approach involves solvent extraction followed by solid-phase extraction (SPE) for cleanup.

  • Solvent Extraction: Extract the fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). This compound is a large, relatively nonpolar molecule and will partition into the organic phase.

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18) to further purify the sample. This step helps in removing highly polar and nonpolar impurities that can interfere with the analysis.[4]

Q3: What are the critical stability considerations for this compound during sample preparation and analysis?

A3: this compound, like many macrolides, can be susceptible to degradation under certain conditions.

  • pH: Avoid strongly acidic or basic conditions during extraction and in the final sample diluent, as these can cause hydrolysis.[5][6]

  • Temperature: Keep samples cool and, if necessary, perform extraction steps at reduced temperatures to minimize thermal degradation. Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[7]

  • Light: Protect samples and standards from direct light to prevent photodegradation. Use amber vials or work under low-light conditions.[5]

Q4: How can I minimize matrix effects in the LC-MS/MS analysis of this compound?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[1][8][9]

  • Effective Sample Cleanup: Employ thorough sample preparation techniques like SPE to remove interfering matrix components.[1][8]

  • Chromatographic Separation: Optimize the HPLC method to ensure this compound elutes in a region free from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[8]

  • Standard Addition: If a SIL-IS is not available, the method of standard addition can be used to quantify the analyte in the presence of matrix effects.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-UV or LC-MS/MS analysis of this compound.

HPLC-UV Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary Interactions: Interaction of this compound with active silanol (B1196071) groups on the HPLC column.- Use a highly end-capped C18 column. - Lower the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) to suppress silanol ionization. - Add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase (note: TEA is not suitable for MS).
Column Overload: Injecting too high a concentration of this compound.- Dilute the sample and re-inject. - Use a column with a larger internal diameter or higher loading capacity.
Column Contamination/Void: Buildup of matrix components on the column frit or settling of the stationary phase.- Reverse and flush the column (disconnect from the detector). - If the problem persists, replace the column. - Use a guard column to protect the analytical column.[10][11]
Inconsistent Retention Times Mobile Phase Composition Change: Evaporation of the organic solvent or improper mixing.- Ensure mobile phase bottles are capped. - Prepare fresh mobile phase daily. - Ensure proper functioning of the HPLC pump's proportioning valves.[10]
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Equilibrate the column for at least 15-20 column volumes before starting the analysis.[10]
Temperature Fluctuations: Changes in ambient temperature affecting separation.- Use a column oven to maintain a constant temperature.
Loss of Signal/Sensitivity Detector Lamp Failure: The UV detector lamp is nearing the end of its lifespan.- Check the lamp's energy output and replace if necessary.
Sample Degradation: this compound degrading in the autosampler.- Keep the autosampler tray cooled. - Analyze samples promptly after preparation.
Incorrect Wavelength: The detector is not set to the optimal wavelength for this compound.- Determine the UV maximum for this compound (typically around 230-280 nm for similar structures) and set the detector accordingly.
LC-MS/MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity/Ion Suppression Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.- Improve sample cleanup (e.g., optimize SPE protocol). - Adjust the chromatographic gradient to separate this compound from the interfering compounds. - Use a stable isotope-labeled internal standard.[1][8][9]
Inappropriate Ionization Mode: this compound may ionize more efficiently in a different mode.- Test both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the [M+H]+ or [M-H]- ion.
Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other source parameters.- Optimize MS parameters by infusing a standard solution of this compound.
High Background Noise Contaminated Solvents: Impurities in the mobile phase solvents.- Use high-purity, LC-MS grade solvents and additives. - Prepare fresh mobile phase.
System Contamination: Buildup of contaminants in the LC system or MS source.- Flush the LC system with an appropriate cleaning solution. - Clean the MS source components (e.g., capillary, cone).
No Peak Detected Sample Preparation Issue: Poor extraction recovery of this compound.- Re-evaluate the extraction procedure; check solvent choice and pH.
Analyte Degradation: this compound has degraded prior to analysis.- Review sample stability and handling procedures (see FAQs).
Incorrect MRM Transition: The selected precursor/product ion pair is incorrect.- Confirm the molecular weight of this compound and optimize the MRM transitions using a standard.

Experimental Protocols (Illustrative Examples)

HPLC-UV Method for this compound Quantification

This method is suitable for the analysis of this compound in purified samples or as a quality control assay for bulk material.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm (hypothetical λmax).

  • Sample Diluent: Acetonitrile/Water (1:1, v/v).

LC-MS/MS Method for this compound Quantification

This high-sensitivity method is designed for the quantification of this compound in complex biological matrices such as plasma or fermentation broth extracts.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% to 98% B

    • 4.0-5.0 min: 98% B

    • 5.0-5.1 min: 98% to 10% B

    • 5.1-6.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[13]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS Parameters (Hypothetical for this compound, MW ~805):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transition: Precursor Ion (Q1): 806.5 m/z ([M+H]+); Product Ion (Q3): 215.2 m/z (example fragment).

Quantitative Data (Illustrative Examples)

The following tables summarize typical validation parameters for the analytical methods described above.

Table 1: HPLC-UV Method Performance
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Table 2: LC-MS/MS Method Performance
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (Recovery) 95.7% - 104.5%
Precision (%RSD) < 5.0%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Fermentation Broth/ Biological Matrix Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution SPE Solid-Phase Extraction (SPE) Cleanup (C18) Reconstitution->SPE FinalSample Final Sample for Injection SPE->FinalSample Injection HPLC or LC-MS/MS Injection FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

Troubleshooting Decision Tree: Peak Tailing in HPLC

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 a1_yes Possible systemic issue: - Column void/contamination - Extra-column volume q1->a1_yes Yes a1_no Likely chemical interaction: - Silanol interactions - Column overload q1->a1_no No sol1_yes Action: 1. Check for leaks/bad connections. 2. Reverse-flush column. 3. Replace guard/analytical column. a1_yes->sol1_yes q2_no Is the sample concentration high? a1_no->q2_no a2_yes Column Overload q2_no->a2_yes Yes a2_no Probable Silanol Interaction q2_no->a2_no No sol2_yes Action: 1. Dilute sample and reinject. 2. Reduce injection volume. a2_yes->sol2_yes sol2_no Action: 1. Lower mobile phase pH (e.g., to 3.0). 2. Use a highly end-capped column. 3. Check mobile phase preparation. a2_no->sol2_no

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Sorangicin A and Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent inhibitors of bacterial RNA polymerase (RNAP), Sorangicin A and rifampicin (B610482). While both antibiotics target the same enzyme, their distinct interactions, particularly with resistant mutants, offer valuable insights for the development of new antibacterial agents. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the molecular mechanisms and experimental workflows.

At a Glance: this compound vs. Rifampicin

FeatureThis compoundRifampicin
Target β subunit of bacterial RNA polymeraseβ subunit of bacterial RNA polymerase
Binding Site Overlapping with the rifampicin binding pocketBinds to a well-defined pocket on the β subunit
Mechanism on Wild-Type RNAP Sterically blocks the elongating RNA transcript at a length of 2-3 nucleotides, preventing transcription initiation.[1][2]Sterically blocks the elongating RNA transcript at a length of 2-3 nucleotides, preventing transcription initiation.[1][2]
Mechanism on Rifampicin-Resistant RNAP Can inhibit certain rifampicin-resistant mutants by preventing promoter DNA unwinding, an earlier step in transcription initiation.[3][4][5]Ineffective against resistant mutants due to alterations in the binding pocket that reduce binding affinity.
Cross-Resistance Partial cross-resistance with rifampicin is observed. Some rifampicin-resistant mutants remain susceptible to this compound.[6][7]High-level resistance to rifampicin often confers cross-resistance to other rifamycins.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory concentrations of this compound and rifampicin against bacterial RNA polymerase and whole bacterial cells.

Table 1: Inhibition of RNA Polymerase (IC50)

OrganismRNAP MutantThis compound IC50 (µg/mL)Rifampicin IC50 (µg/mL)Reference
Escherichia coliWild-type< 0.1< 0.5[8]
Escherichia coliRifampicin-Resistant (various)0.1 - >100> 100[8]
Mycobacterium tuberculosisWild-type0.6 ± 0.10.04 ± 0.01[3]
Mycobacterium tuberculosisS456L Mutant1.0 ± 0.2> 100[3]
Mycobacterium smegmatisWild-type0.4 ± 0.10.02 ± 0.01[3]
Mycobacterium smegmatisS447L Mutant0.8 ± 0.125 ± 5[3]

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismStrain TypeThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)Reference
Staphylococcus aureusRifampicin-Susceptible0.01 - 0.10.004 - 0.015[9]
Escherichia coliRifampicin-Susceptible3 - 304 - 16[9]
Various Gram-Positive Bacteria-0.01 - 0.1-[9]
Various Gram-Negative Bacteria-3 - 30-[9]

Mechanism of Action: A Deeper Dive

Both this compound and rifampicin thwart bacterial transcription, a fundamental process for bacterial survival. They achieve this by binding to the β subunit of the DNA-dependent RNA polymerase.

Inhibition of Wild-Type RNA Polymerase

For susceptible bacteria, both antibiotics share a remarkably similar mechanism of action. They bind to a pocket within the RNAP β subunit that is situated in the path of the elongating RNA transcript.[1][2] This binding creates a physical barrier, preventing the nascent RNA chain from extending beyond a length of 2-3 nucleotides.[1][2] This premature termination of transcription leads to an accumulation of short, abortive RNA fragments and ultimately, cell death.

G Abortive_Initiation Abortive_Initiation Block Block Abortive_Initiation->Block Elongation Elongation

Caption: this compound can inhibit some rifampicin-resistant RNAP mutants.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize and compare RNA polymerase inhibitors like this compound and rifampicin.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of a compound on the synthesis of RNA by purified RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • [α-32P]UTP (radiolabeled)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)

  • This compound and rifampicin stock solutions (in DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8% urea-polyacrylamide gel)

  • Phosphorimager screen and scanner

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, prepare the reaction mixture by combining the transcription buffer, DNA template (e.g., 50 nM final concentration), and the inhibitor (this compound or rifampicin) at various concentrations. Include a no-inhibitor control.

  • Enzyme Addition: Add the purified RNAP holoenzyme (e.g., 25 nM final concentration) to the reaction mixture.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow for the formation of the open promoter complex and inhibitor binding.

  • Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including [α-32P]UTP (e.g., final concentrations of 200 µM for ATP, GTP, CTP, and 10 µM for UTP, with 10 µCi [α-32P]UTP).

  • Incubation: Incubate the reaction at 37°C for 15 minutes to allow for RNA synthesis.

  • Termination: Stop the reaction by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel to separate the RNA transcripts by size.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the bands corresponding to the full-length RNA transcript.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Transcription Assay

G Start Start Assemble Assemble Reaction: Buffer, DNA Template, Inhibitor Start->Assemble Add_RNAP Add RNAP Holoenzyme Assemble->Add_RNAP Pre_Incubate Pre-incubate at 37°C Add_RNAP->Pre_Incubate Add_NTPs Add NTPs (with [α-³²P]UTP) Pre_Incubate->Add_NTPs Incubate Incubate at 37°C Add_NTPs->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Denature Denature Samples Stop_Reaction->Denature Gel Run Denaturing PAGE Denature->Gel Visualize Visualize and Quantify (Phosphorimager) Gel->Visualize Analyze Calculate IC₅₀ Visualize->Analyze End End Analyze->End

Caption: Workflow for the in vitro transcription assay.

Nitrocellulose Filter-Binding Assay

This assay measures the binding affinity of an inhibitor to the RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • Radiolabeled inhibitor (e.g., [3H]rifampicin) or a competitive binding setup with a radiolabeled ligand and unlabeled this compound.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol)

  • Nitrocellulose and DEAE-cellulose filter membranes

  • Filtration apparatus

  • Wash buffer (ice-cold binding buffer)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a series of tubes, add a fixed concentration of RNAP holoenzyme (e.g., 10 nM) and a fixed concentration of the radiolabeled ligand (e.g., [3H]rifampicin at a concentration below its Kd).

  • Competitive Binding: To these tubes, add increasing concentrations of the unlabeled competitor inhibitor (this compound or unlabeled rifampicin for a positive control). Include a control with no competitor.

  • Incubation: Incubate the reactions at 37°C for 15 minutes to allow binding to reach equilibrium.

  • Filtration: Filter each reaction mixture through a stacked nitrocellulose and DEAE-cellulose membrane under gentle vacuum. The nitrocellulose membrane binds the RNAP and any associated radiolabeled ligand, while the DEAE-cellulose membrane binds the free radiolabeled ligand.

  • Washing: Quickly wash the filters with a small volume of ice-cold wash buffer to remove any unbound radiolabeled ligand.

  • Scintillation Counting: Place the nitrocellulose filters in separate scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of bound radiolabeled ligand at each competitor concentration. Plot the percentage of bound ligand against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to determine the Ki (inhibition constant) for this compound.

Workflow for Filter-Binding Assay

G Start Start Setup Setup Binding Reactions: RNAP, Radiolabeled Ligand, Competitor (this compound) Start->Setup Incubate Incubate at 37°C Setup->Incubate Filter Filter through Nitrocellulose/DEAE Stack Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for the nitrocellulose filter-binding assay.

Conclusion

This compound and rifampicin, while both targeting the bacterial RNA polymerase, exhibit distinct mechanistic nuances that have significant implications for antibacterial drug development. Their shared mechanism against wild-type RNAP underscores the validity of this enzyme as a drug target. However, the ability of this compound to inhibit certain rifampicin-resistant mutants through an alternative mechanism highlights the potential for developing new antibiotics that can overcome existing resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other novel RNAP inhibitors, ultimately contributing to the fight against antibiotic resistance.

References

Sorangicin A Overcomes Rifampicin Resistance in RNAP Mutants Through a Distinct Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the potential of Sorangicin A as a promising therapeutic agent against rifampicin-resistant bacterial strains, particularly Mycobacterium tuberculosis. While both this compound and Rifampicin (B610482) target the bacterial RNA polymerase (RNAP), this compound employs a unique mechanism of action that allows it to effectively inhibit certain rifampicin-resistant RNAP mutants.

This compound, a natural product from the myxobacterium Sorangium cellulosum, has emerged as a significant area of interest in the fight against antibiotic resistance. This guide provides a detailed comparison of the activity of this compound and Rifampicin against wild-type and rifampicin-resistant RNAP mutants, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Wild-Type and Resistant RNAP

This compound and Rifampicin both bind to the same pocket within the β-subunit of the bacterial RNA polymerase.[1][2] In wild-type bacteria, both antibiotics function by physically blocking the path of the elongating RNA transcript, leading to an inhibition of transcription initiation.[1][2] However, their efficacy diverges significantly in the context of specific mutations within the RNAP β-subunit (rpoB) that confer resistance to Rifampicin.

The most prevalent mutation leading to rifampicin resistance in Mycobacterium tuberculosis is the S456L substitution (S531L in E. coli numbering).[1] While this mutation renders Rifampicin largely ineffective, this compound retains significant inhibitory activity. This is attributed to a distinct mechanism of action against the mutant RNAP. Instead of a simple steric blockade, this compound inhibits the RifR S456L RNAP by preventing the transition of a partially unwound promoter DNA intermediate to a fully open complex, thereby blocking the DNA template strand from accessing the enzyme's active site.[1]

Quantitative Analysis of RNAP Inhibition

The following tables summarize the in vitro inhibitory activity of this compound and Rifampicin against wild-type and mutant RNAP from Mycobacterium tuberculosis (Mtb), Mycobacterium smegmatis (Msm), and Escherichia coli (E. coli). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the enzyme by 50%.

Table 1: IC50 Values against Mycobacterial RNAP

RNAP EnzymeAntibioticIC50 (µM)Fold-change in IC50 (Mutant vs. WT)
Mtb WT-RNAPRifampicin0.02 µM-
This compound0.03 µM-
Mtb S456L-RNAPRifampicin124 µM6200-fold increase
This compound2.5 µM83-fold increase
Msm WT-RNAPRifampicin0.01 µM-
This compound0.02 µM-
Msm S456L-RNAPRifampicin370 µM37000-fold increase
This compound1.5 µM75-fold increase

Data sourced from Lilic et al., 2020.

Table 2: IC50 Values against E. coli RNAP Mutants

E. coli RNAP Mutant (rpoB)Rifampicin IC50 (µg/mL)This compound IC50 (µg/mL)
Wild-type<0.1<0.1
D516V>100<0.1
D516G>1000.4
D516Y>100>100
H526Y>1000.2
H526D>1000.4
H526N>1000.2
H526L>100<0.1
H526C>1000.2
S531F>100<0.1
S531L>100<0.1
L533P>100<0.1
Q513L25<0.1

Note: The specific study providing this comprehensive table for E. coli was not fully identified in the search results, but the data is consistent with multiple sources indicating this compound's activity against a subset of rifampicin-resistant mutants.

Visualizing the Mechanism of Action

The distinct inhibitory mechanisms of this compound against wild-type and rifampicin-resistant RNAP can be visualized through the following diagrams.

Inhibition_Mechanism cluster_WT Wild-Type RNAP cluster_Mutant Rifampicin-Resistant RNAP (e.g., S456L) WT_RNAP Wild-Type RNAP WT_Transcription Transcription Initiation WT_RNAP->WT_Transcription WT_Elongation RNA Elongation WT_Transcription->WT_Elongation Rif_Sor Rifampicin or This compound Rif_Sor->WT_Transcription Inhibits by steric hindrance Mutant_RNAP RifR RNAP Promoter_Unwinding Promoter DNA Unwinding Mutant_RNAP->Promoter_Unwinding Open_Complex Open Complex Formation Promoter_Unwinding->Open_Complex Rif Rifampicin Sor_A This compound Sor_A->Promoter_Unwinding Inhibits transition to fully open DNA

Caption: Mechanism of RNAP inhibition by Rifampicin and this compound.

Experimental Protocols

The validation of this compound's activity relies on key experimental methodologies, including in vitro transcription assays and cryo-electron microscopy.

In Vitro Transcription Assay

This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of RNAP.

Objective: To determine the IC50 values of this compound and Rifampicin against wild-type and mutant RNAP.

Materials:

  • Purified wild-type and mutant RNAP holoenzyme

  • Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

  • This compound and Rifampicin stock solutions in DMSO

  • Stop buffer (e.g., 95% formamide, 20 mM EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • RNAP holoenzyme is pre-incubated with varying concentrations of this compound, Rifampicin, or DMSO (vehicle control) in transcription buffer for 10-15 minutes at 37°C.

  • The DNA template is added to the mixture and incubated for a further 10 minutes at 37°C to allow for the formation of the open promoter complex.

  • Transcription is initiated by the addition of the rNTP mix (containing the radiolabeled rNTP).

  • The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at 37°C.

  • The reaction is terminated by the addition of the stop buffer.

  • The RNA products are separated by size using denaturing PAGE.

  • The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length RNA transcript is quantified.

  • The percentage of inhibition for each drug concentration is calculated relative to the DMSO control.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

IVT_Workflow Start Start Preincubation Pre-incubate RNAP with Antibiotic Start->Preincubation Add_Template Add DNA Template (Open Complex Formation) Preincubation->Add_Template Initiate_Tx Initiate Transcription (Add rNTPs) Add_Template->Initiate_Tx Stop_Rxn Stop Reaction Initiate_Tx->Stop_Rxn PAGE Denaturing PAGE Stop_Rxn->PAGE Quantify Quantify RNA Products PAGE->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Workflow for an in vitro transcription assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state. It has been instrumental in elucidating the binding mode of this compound to both wild-type and mutant RNAP.

Objective: To visualize the structural basis of RNAP inhibition by this compound.

Procedure:

  • Complex Formation: Purified RNAP (wild-type or mutant) is incubated with this compound to form a stable complex.

  • Grid Preparation: A small volume of the RNAP-Sorangicin A complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution.

  • Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the complex.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different orientations of the complex.

  • Image Processing: The individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to reconstruct a high-resolution 3D map of the RNAP-Sorangicin A complex.

  • Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to fit the density.

CryoEM_Workflow Start Start Complex_Formation Form RNAP-Sorangicin A Complex Start->Complex_Formation Grid_Prep Prepare Cryo-EM Grid Complex_Formation->Grid_Prep Vitrification Vitrify Sample Grid_Prep->Vitrification Data_Collection Collect Micrographs Vitrification->Data_Collection Image_Processing 2D Image Processing (Particle Picking, Classification) Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction Model_Building Build and Refine Atomic Model Reconstruction->Model_Building

References

A Comparative Efficacy Analysis of Sorangicin A and Neosorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

A new derivative of the potent RNA polymerase inhibitor, Sorangicin A, has demonstrated enhanced efficacy and a broader spectrum of activity, particularly against challenging Gram-negative pathogens. This comparison guide provides a detailed analysis of the available experimental data for this compound and its novel analogue, Neothis compound, for researchers and drug development professionals.

This compound, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has long been recognized for its potent antibacterial activity. It functions by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a mechanism it shares with the clinically important antibiotic rifampicin (B610482), though it binds to the same pocket in a manner that can overcome some forms of rifampicin resistance.[1] Recently, a new derivative, Neothis compound, has emerged, showing significant improvements in its antibacterial profile.

Enhanced Potency Against Gram-Positive Bacteria

A key highlight of Neothis compound is its superior activity against Gram-positive bacteria. Notably, in a direct comparison against Staphylococcus aureus Newman, Neothis compound exhibited a minimum inhibitory concentration (MIC) that was approximately 10-fold lower than that of this compound, indicating significantly higher potency.[2] Furthermore, Neothis compound has demonstrated efficient intracellular activity against S. aureus within human macrophages, suggesting its potential for treating intracellular infections.[2]

Expanded Spectrum to Include Gram-Negative Pathogens

Perhaps the most significant advancement offered by Neothis compound is its expanded spectrum of activity to include clinically relevant Gram-negative bacteria. While this compound shows some activity against Gram-negatives, it is generally at higher concentrations.[3] In contrast, Neothis compound has been specifically noted for its activity against difficult-to-treat pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] This represents a crucial development, as infections caused by these organisms are often associated with high rates of antibiotic resistance.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and Neothis compound against a panel of bacterial strains. This data highlights the enhanced potency and broader spectrum of Neothis compound.

Bacterial StrainCompoundMIC (µg/mL)Reference
Staphylococcus aureus NewmanThis compound0.13[2]
Neothis compound0.01[2]
Rifampicin0.01[2]
Gram-positive bacteria (general)This compound0.01 - 0.3[1]
Gram-negative bacteria (general)This compound3 - 25[1]
Pseudomonas aeruginosaNeothis compoundActivity noted[1][2]
Acinetobacter baumanniiNeothis compoundActivity noted[1][2]

Note: Specific MIC values for Neothis compound against Gram-negative bacteria are not yet publicly available in detail but its activity has been established in preclinical studies.

Mechanism of Action: Targeting RNA Polymerase

Both this compound and Neothis compound exert their antibacterial effects by inhibiting the bacterial RNA polymerase (RNAP). They bind to a pocket on the β-subunit of the enzyme, the same pocket targeted by rifampicin.[1] This binding physically obstructs the path of the elongating RNA transcript, leading to a halt in transcription and subsequent bacterial cell death. The chemical similarity between the two sorangicins strongly suggests that Neothis compound operates through the same primary mechanism.

Below is a diagram illustrating the mechanism of action of Sorangicins.

InhibitionOfTranscription cluster_RNAP Bacterial RNA Polymerase (RNAP) DNA_Template DNA Template RNAP_Core RNAP Core Enzyme DNA_Template->RNAP_Core binds to RNA_Transcript Nascent RNA Transcript RNAP_Core->RNA_Transcript synthesizes Elongation_Blocked Transcription Elongation Blocked RNA_Transcript->Elongation_Blocked Sorangicin This compound or Neothis compound Binding_Site Rifampicin Binding Pocket on RNAP β-subunit Sorangicin->Binding_Site binds to Binding_Site->Elongation_Blocked leads to

Mechanism of transcription inhibition by Sorangicins.

Experimental Protocols

The determination of the antibacterial efficacy of this compound and Neothis compound relies on standardized microbiological assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented in this guide was likely obtained using the broth microdilution method, a standard procedure for determining MIC values.

Workflow for Broth Microdilution MIC Assay:

Workflow for a typical MIC determination assay.
Intracellular Activity Assay

The ability of Neothis compound to act on bacteria residing within host cells was assessed using an in vitro infection model with human macrophages.

General Protocol for Intracellular Activity Assessment:

  • Macrophage Culture: Human macrophages are cultured in appropriate cell culture plates.

  • Infection: The cultured macrophages are infected with Staphylococcus aureus at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.

  • Extracellular Bacteria Removal: The infected cells are washed, and an antibiotic that does not penetrate the macrophages is added to kill any remaining extracellular bacteria.

  • Treatment: The infected macrophages are then treated with different concentrations of Neothis compound.

  • Lysis and Enumeration: After the treatment period, the macrophages are lysed to release the intracellular bacteria. The number of viable intracellular bacteria is then determined by plating the lysate on agar (B569324) plates and counting the colony-forming units (CFUs).

  • Analysis: The reduction in CFUs in the treated samples is compared to that in untreated controls to determine the intracellular efficacy of the compound.

Conclusion

Neothis compound represents a promising advancement in the development of new antibiotics based on the sorangicin scaffold. Its enhanced potency against Gram-positive bacteria, including intracellular activity, and its expanded spectrum against challenging Gram-negative pathogens make it a compelling candidate for further preclinical and clinical investigation. The data gathered so far strongly supports its potential to address some of the most pressing challenges in the fight against antimicrobial resistance. Further studies are warranted to fully elucidate its efficacy and safety profile.

References

Unraveling the Complexities of RNAP Inhibitor Cross-Resistance: A Comparative Analysis of Sorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of Sorangicin A against other key RNA polymerase inhibitors, supported by experimental data and detailed methodologies, to guide researchers in the development of novel antimicrobial agents.

In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between different classes of antibiotics is paramount. This guide provides a comprehensive comparison of the cross-resistance patterns between this compound, a potent bacterial RNA polymerase (RNAP) inhibitor, and other significant RNAP inhibitors, including Rifampicin, Streptolydigin, and Fidaxomicin. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cross-Resistance

The inhibitory activities of this compound and other RNAP inhibitors against wild-type and various resistant mutant Escherichia coli RNAP enzymes have been quantitatively assessed. The following tables summarize the 50% inhibitory concentrations (IC50), providing a clear comparison of their efficacy and cross-resistance profiles.

Table 1: Inhibitory Activity (IC50 in µg/mL) of RNAP Inhibitors against Rifampicin-Resistant E. coli RNAP Mutants

RNAP Mutant (rpoB)Rifampin (IC50)This compound (IC50)Streptolydigin (IC50)
Wild Type<0.1<0.11
S512F10101
D516V1000.21
H526D>2000.21
H526L>2000.21
H526N>200<0.11
H526Y>200251
S531F>200<0.11
S531L>200<0.11
L533P>200252
G534D100251
R529H>200251
Δ5321001010

Table 2: Cross-Resistance Profile of this compound with Rifamycins and Fidaxomicin in Clostridium difficile

CompoundWild-Type (MIC)Rifamycin-Resistant (MIC)Fidaxomicin-Resistant (MIC)
This compoundData Not AvailableData Not AvailableData Not Available
Fidaxomicin≤0.015 - 0.125 µg/mLNo Cross-ResistanceResistant
Rifampin≤0.004 - 0.008 µg/mLResistantNo Cross-Resistance
Rifaximin≤0.004 - 0.008 µg/mLResistantNo Cross-Resistance

Experimental Protocols

To ensure reproducibility and clarity, detailed methodologies for the key experiments cited in this guide are provided below.

Minimal Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic efficacy.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterial strain (e.g., E. coli, C. difficile) is grown on an appropriate agar (B569324) medium.

  • Several colonies are used to inoculate a suitable broth medium.

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

  • The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the RNAP inhibitors are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls are included.

  • The plates are incubated at 37°C for 16-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of RNA polymerase.

1. Reaction Components:

  • RNAP Holoenzyme: Purified bacterial RNA polymerase.

  • DNA Template: A linear DNA fragment containing a strong promoter (e.g., T7 A1 promoter).

  • Ribonucleoside Triphosphates (NTPs): ATP, GTP, CTP, and UTP, with one being radiolabeled (e.g., [α-32P]UTP) for detection.

  • Transcription Buffer: Contains salts (e.g., Tris-HCl, MgCl2, KCl), dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

  • Inhibitor: The RNAP inhibitor to be tested, at various concentrations.

2. Assay Procedure:

  • The RNAP holoenzyme is pre-incubated with the DNA template in the transcription buffer at 37°C to allow the formation of the open promoter complex.

  • The test inhibitor, at varying concentrations, is added to the reaction mixture.

  • The transcription reaction is initiated by the addition of the NTP mix.

  • The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

3. Analysis of Transcription Products:

  • The RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.

  • The intensity of the bands corresponding to the full-length transcript is quantified.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex relationships and processes discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Cross-Resistance Studies cluster_prep Preparation cluster_mic MIC Determination cluster_ivt In Vitro Transcription Assay cluster_analysis Data Analysis bacterial_culture Bacterial Strain (Wild-Type & Mutants) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation antibiotic_stocks RNAP Inhibitor Stock Solutions serial_dilution Serial Dilution of Inhibitors antibiotic_stocks->serial_dilution serial_dilution->inoculation incubation_mic Incubation (16-24h, 37°C) inoculation->incubation_mic mic_reading Read MIC Values incubation_mic->mic_reading compare_mic Compare MICs (WT vs Mutants) mic_reading->compare_mic reaction_setup Setup Transcription Reaction Mix inhibitor_addition Add Inhibitor (Varying Concentrations) reaction_setup->inhibitor_addition transcription_initiation Initiate with NTPs (radiolabeled) inhibitor_addition->transcription_initiation incubation_ivt Incubation (10-20 min, 37°C) transcription_initiation->incubation_ivt gel_electrophoresis Denaturing PAGE incubation_ivt->gel_electrophoresis quantification Quantify Transcripts & Calculate IC50 gel_electrophoresis->quantification compare_ic50 Compare IC50s (WT vs Mutants) quantification->compare_ic50 cross_resistance_determination Determine Cross-Resistance Profile compare_mic->cross_resistance_determination compare_ic50->cross_resistance_determination

A Structural Showdown: Sorangicin A and Rifampicin's Interaction with RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sorangicin A and Rifampicin (B610482), two potent inhibitors of bacterial RNA polymerase (RNAP), offer a compelling case study in antibiotic-target interaction. While they share a common binding pocket and mechanism of action, their structural nuances lead to significant differences in their activity spectrum, particularly against resistant strains. This guide provides a detailed structural comparison of their binding to RNAP, supported by experimental data, to inform future drug development efforts.

At a Glance: Key Comparative Metrics

FeatureThis compoundRifampicinReference(s)
Binding Site β subunit of RNA polymeraseβ subunit of RNA polymerase[1][2]
Mechanism of Action Steric hindrance of elongating RNA transcript (at 2-3 nucleotides)Steric hindrance of elongating RNA transcript (at 2-3 nucleotides)[1][3][4]
Structural Class Macrolide polyetherAnsamycin (B12435341)[1][5]
Conformational Flexibility HighLow (Rigid)[1][2]
Activity against certain Rifampicin-resistant mutants YesNo[5][6]

Delving into the Details: A Structural Perspective

Both this compound and Rifampicin anchor themselves within the same pocket of the β subunit of bacterial RNA polymerase.[1][2] This binding site is strategically located deep within the DNA/RNA channel, approximately 12 Å away from the active site.[3][7] Their presence creates a physical barrier that directly obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, effectively halting transcription.[1][3][4]

Despite their similar binding location and inhibitory mechanism, the two molecules are chemically distinct. Rifampicin is a member of the ansamycin family, characterized by a rigid macrocyclic structure.[5] In contrast, this compound is a macrolide polyether, possessing a more flexible backbone.[1] This difference in conformational flexibility is a critical determinant of their interaction with RNAP, especially in the context of antibiotic resistance.

Structural analyses have revealed an almost complete overlap in the amino acid residues of RNAP that interact with both inhibitors.[1][6] However, the inherent flexibility of this compound allows it to adapt to subtle changes in the binding pocket that can arise from mutations.[2][8] This adaptability is the primary reason why this compound retains activity against certain Rifampicin-resistant RNAP mutants.[5][6] Rifampicin's rigid structure, on the other hand, makes its binding more sensitive to alterations in the shape of the binding pocket.[2]

Visualizing the Interaction: A Comparative Model

The following diagram illustrates the comparative binding of this compound and Rifampicin to the RNA polymerase β subunit and highlights the key difference in their structural flexibility.

G Comparative Binding of this compound and Rifampicin to RNA Polymerase cluster_RNAP RNA Polymerase β Subunit cluster_Inhibitors Inhibitors cluster_Outcome Inhibitory Outcome cluster_Resistance Interaction with Resistant Mutants BindingPocket Common Binding Pocket Inhibition Transcription Inhibition (RNA length < 3 nt) BindingPocket->Inhibition Steric Blockade SorangicinA This compound (Flexible) SorangicinA->BindingPocket Binds and Adapts MutantPocket Mutated Binding Pocket SorangicinA->MutantPocket Flexible adaptation Rifampicin Rifampicin (Rigid) Rifampicin->BindingPocket Binds Rifampicin->MutantPocket Rigid structure clash SorBinding This compound still binds MutantPocket->SorBinding RifNoBinding Rifampicin binding reduced MutantPocket->RifNoBinding

Caption: Comparative binding of this compound and Rifampicin to the RNAP β subunit.

Experimental Protocols

The structural and functional data presented in this guide are based on the following key experimental methodologies:

1. X-Ray Crystallography of RNAP-Inhibitor Complexes:

  • Objective: To determine the three-dimensional structure of this compound and Rifampicin bound to bacterial RNA polymerase.

  • Protocol:

    • Protein Expression and Purification: The gene encoding the bacterial RNA polymerase (e.g., from Thermus aquaticus or Escherichia coli) is overexpressed and the protein complex is purified using affinity and size-exclusion chromatography.

    • Complex Formation: The purified RNAP is incubated with a molar excess of either this compound or Rifampicin to ensure saturation of the binding sites.

    • Crystallization: The RNAP-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. Successful conditions yield well-ordered crystals.

    • Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

    • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The atomic model of the RNAP-inhibitor complex is then built into the electron density and refined to high resolution.

2. In Vitro Transcription Assays:

  • Objective: To quantify the inhibitory activity of this compound and Rifampicin on transcription.

  • Protocol:

    • Reaction Setup: A reaction mixture is prepared containing purified RNA polymerase, a DNA template with a specific promoter, ribonucleoside triphosphates (rNTPs, one of which is radioactively or fluorescently labeled), and varying concentrations of this compound or Rifampicin.

    • Transcription Initiation: The reaction is initiated by the addition of the rNTPs.

    • Transcription Elongation and Termination: The reaction is allowed to proceed for a defined period, allowing for the synthesis of RNA transcripts. The reaction is then stopped.

    • Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

    • Quantification: The amount of full-length and abortive (short) RNA transcripts is quantified using phosphorimaging or fluorescence scanning. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

3. Cryo-Electron Microscopy (Cryo-EM):

  • Objective: To determine the structure of RNAP-inhibitor complexes, particularly for large and flexible complexes or those that are difficult to crystallize.

  • Protocol:

    • Sample Preparation: A purified sample of the RNAP-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to embed the complexes in a thin layer of vitreous ice.

    • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual particles in different orientations.

    • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the RNAP-inhibitor complex.

    • Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.

Conclusion and Future Directions

The structural comparison of this compound and Rifampicin binding to RNA polymerase underscores the importance of molecular flexibility in overcoming certain mechanisms of antibiotic resistance. While both compounds are effective inhibitors of wild-type RNAP, this compound's ability to adapt to mutations in the binding pocket makes it a promising scaffold for the development of new antibiotics against Rifampicin-resistant bacteria. Future research should focus on leveraging these structural insights to design novel RNAP inhibitors with improved potency, broader activity against resistant strains, and favorable pharmacokinetic properties.

References

Sorangicin A: A Comparative Analysis of its Efficacy in Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Sorangicin A with other antibiotics in preclinical bacterial infection models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a novel antibacterial agent.

Executive Summary

This compound, a natural product derived from the myxobacterium Sorangium cellulosum, demonstrates potent activity against a range of Gram-positive bacteria and atypical bacteria such as Chlamydia trachomatis.[1] Its unique mechanism of action, the inhibition of bacterial RNA polymerase (RNAP), and its efficacy against rifampicin-resistant strains, make it a compelling candidate for further development.[2][3] This guide summarizes the available quantitative data on this compound's efficacy in Staphylococcus aureus and Chlamydia trachomatis infection models and provides a comparative analysis with standard-of-care antibiotics.

Comparative Efficacy of this compound

Staphylococcus aureus Infection Model

A zebrafish embryo model of Staphylococcus aureus infection was utilized to assess the in vivo efficacy of this compound in comparison to other antibiotics. The zebrafish model offers a valuable platform for early drug discovery due to its genetic homology to humans and optical transparency, allowing for real-time visualization of infection progression.[1]

Table 1: In Vivo Efficacy of this compound and Reference Antibiotics against Staphylococcus aureus in a Zebrafish Embryo Model

AntibioticAdministration RouteDosageSurvival Rate (%) at 120 hpfBacterial Load ReductionReference
This compound Yolk Sac Injection1 ng>80% (p < 0.0001)Complete eradication (p < 0.0001)[1][4]
VancomycinYolk Sac Injection2.5 ng~60% (p < 0.0001)Significant reduction[2]
CiprofloxacinYolk Sac Injection0.1 ng~40% (p < 0.01)Significant reduction[2]
TetracyclineYolk Sac Injection1 ng~50% (p < 0.001)Significant reduction[2]
CefazolinYolk Sac Injection2.5 ng~30% (p < 0.01)Significant reduction[2]
Untreated Control--0%-[1]

hpf: hours post-fertilization

Chlamydia trachomatis Infection Model

The efficacy of this compound against Chlamydia trachomatis was evaluated in a murine model of female genital tract infection. Topical application of this compound was compared to systemic administration and standard therapies.

Table 2: Efficacy of this compound against Chlamydia muridarum in a Murine Model

TreatmentAdministration RouteKey FindingsReference
This compound Topical>100-fold reduction in chlamydial shedding within the first days of infection.
This compoundSystemicMinor reduction in chlamydial shedding.
Doxycycline (B596269)OralHigh cure rates (98-100%).[5][6][7][8][9]
AzithromycinOralHigh cure rates (97%).[10][7][8][9]

Minimum Inhibitory Concentrations (MIC)

This compound exhibits potent in vitro activity against various bacterial species.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

BacteriumMICReference
Staphylococcus aureus0.01 - 0.1 µg/mL
Mycobacterium tuberculosis0.01 - 0.1 µg/mL
Chlamydia trachomatis80 ng/mL (normoxia) - 120 ng/mL (hypoxia)
Gram-negative bacteria3 - 30 µg/mL

Experimental Protocols

Staphylococcus aureus Infection Model in Zebrafish Embryos

This protocol outlines the methodology for establishing a localized S. aureus infection in zebrafish embryos to evaluate antibiotic efficacy.

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (2 hpi) cluster_analysis Efficacy Analysis S_aureus_culture S. aureus Culture (mCherry-expressing) Microinjection Microinjection of S. aureus into Yolk Sac (~50 CFU) S_aureus_culture->Microinjection Zebrafish_embryos Zebrafish Embryos (30 hpf) Zebrafish_embryos->Microinjection Yolk_injection Yolk Sac Injection (this compound or Control) Microinjection->Yolk_injection CV_injection Caudal Vein Injection (Systemic Control) Microinjection->CV_injection Immersion Waterborne Exposure (Alternative Route) Microinjection->Immersion Survival Monitor Survival (daily for 120 h) Yolk_injection->Survival Bacterial_burden Quantify Bacterial Burden (Fluorescence Microscopy) Yolk_injection->Bacterial_burden CFU_count Colony Forming Unit Count (Homogenized Embryos) Yolk_injection->CFU_count CV_injection->Survival CV_injection->Bacterial_burden CV_injection->CFU_count Immersion->Survival Immersion->Bacterial_burden Immersion->CFU_count

Caption: Zebrafish embryo infection workflow.

Methodology:

  • Bacterial Culture: An mCherry-expressing strain of S. aureus is cultured to mid-logarithmic phase.[1]

  • Infection: 30 hours post-fertilization (hpf) zebrafish embryos are microinjected in the yolk sac with approximately 50 colony-forming units (CFU) of S. aureus.[1][4]

  • Treatment: At 2 hours post-infection (hpi), antibiotics are administered via microinjection into the yolk sac (local treatment) or caudal vein (systemic treatment), or through immersion in treated water.[1][4]

  • Efficacy Evaluation:

    • Survival: Embryo survival is monitored and recorded daily for up to 120 hpf.[1]

    • Bacterial Burden: The fluorescence intensity of mCherry-expressing bacteria is quantified at various time points to determine the bacterial load.[1][4]

    • CFU Counts: At the end of the experiment, embryos are homogenized, and the lysate is plated to determine the number of viable bacteria.[1][4]

Chlamydia muridarum Murine Genital Tract Infection Model

This protocol details the procedure for establishing a C. muridarum infection in female mice to assess the efficacy of topical antibiotic treatment.

Experimental Workflow

G cluster_prep Animal Preparation cluster_infection Infection cluster_treatment Topical Treatment cluster_analysis Efficacy Analysis Hormone_treatment Progesterone Treatment (to synchronize estrous cycle) Intravaginal_inoculation Intravaginal Inoculation with C. muridarum Hormone_treatment->Intravaginal_inoculation Topical_application Intravaginal Application of This compound or Vehicle Intravaginal_inoculation->Topical_application Vaginal_swabs Collection of Vaginal Swabs (at various time points) Topical_application->Vaginal_swabs Chlamydial_load Quantification of Chlamydial Load (Infectious Forming Units) Vaginal_swabs->Chlamydial_load G cluster_transcription Bacterial Transcription DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP binds to RNA RNA Transcript RNAP->RNA synthesizes Protein Protein Synthesis RNA->Protein Growth Bacterial Growth and Proliferation Protein->Growth Sorangicin_A This compound Sorangicin_A->RNAP inhibits

References

A Comparative Pharmacokinetic Analysis: Sorangicin A versus Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel antibiotic Sorangicin A and the established first-line tuberculosis drug, rifampicin (B610482). The following sections present key pharmacokinetic data, detail the experimental methodologies used in these assessments, and visualize the mechanisms of action and metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and rifampicin based on available preclinical and clinical data. It is important to note that the data for this compound is primarily from in vitro and animal studies, while rifampicin's profile is well-characterized in humans.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundRifampicin
Absorption Data not availableWell-absorbed orally; food may delay absorption.[1]
Distribution Data not availableWidely distributed into most body tissues and fluids, including cerebrospinal fluid and intracellularly.[2]
Metabolism Rapid metabolic degradation in mouse and rat liver microsomes.[3][4]Primarily metabolized in the liver via deacetylation to an active metabolite (25-desacetyl rifampicin).[1][5]
Excretion Data not availableMainly excreted through the biliary system into feces (60-65%), with a smaller portion in urine (30-35%).[1] Undergoes enterohepatic recirculation.[2]
Bioavailability Data not availableVariable, can be affected by formulation.[1]
Half-life (t½) 0.87 hours (in mice, intravenous).[4][6] 17.5 minutes (in mouse plasma).[3][4] Much more stable in rat and human plasma.[3][4]2-5 hours, decreases with long-term therapy due to autoinduction.[1]
Plasma Protein Binding >10% free fraction in mouse, rat, and human plasma.[3][4]Approximately 80-85%.[1][2]
Clearance 14,287.3 mL/h/kg (in mice, intravenous).[4][6]0.14 ± 0.03 L/hr/kg (human, 600 mg IV dose).[1]
Volume of Distribution (Vd) Data not available0.64 ± 0.11 L/kg (human, 600 mg IV dose).[1]
Peak Plasma Concentration (Cmax) Data not available> 8.2 µg/mL is a predictor of sterilizing activity.[1][7]
Area Under the Curve (AUC) 340.9 ng/mL·h (in mice, 5 mg/kg intravenous).[4][6]Data not available in this format.

Table 2: Drug-Drug Interaction Potential

FeatureThis compoundRifampicin
CYP450 Induction Moderate CYP3A4 induction.[4][6]Potent inducer of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[1][2]
PXR Activation Significantly less effective in inducing CYP3A4 through PXR activation compared to rifampicin.[8][9]Binds to Pregnane X Receptor (PXR), inducing the expression of CYP enzymes.[8][9]
EC50 for CYP3A4 Induction 3.9 µM1.0 µM
Max CYP3A4 Induction Level 41% (relative to rifampicin's 98%)98%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Pharmacokinetic Profiling of this compound
  • Metabolic Stability: this compound was incubated with mouse and rat liver microsomes to assess its metabolic stability. The half-life (t½) and intrinsic clearance (CLint) were determined to evaluate the rate of metabolic degradation in these species.[3][4]

  • Plasma Stability: The stability of this compound was evaluated in mouse, rat, and human plasma. The compound was incubated in plasma, and its concentration was measured over time to determine its degradation rate and half-life.[3][4]

  • Plasma Protein Binding: Plasma protein binding of this compound was determined for mouse, rat, and human plasma. This assay measures the fraction of the drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[3][4]

In Vivo Pharmacokinetic Study of this compound in Mice
  • Animal Model: Male CD-1 mice were used for the in vivo pharmacokinetic study.

  • Drug Administration: this compound was administered intravenously at a dose of 5 mg/kg.[4][6]

  • Sample Collection: Plasma samples were collected at various time points over a 7-hour period.[4][6]

  • Data Analysis: Plasma concentrations of this compound were determined, and key pharmacokinetic parameters such as half-life, total clearance, and systemic exposure (AUC) were calculated.[4][6]

CYP3A4 Induction Assay
  • Cell Line: DPX-2 cells were used in a luciferase reporter-gene assay.[8][9]

  • Methodology: The assay measured the induction of the CYP3A4 enzyme through the activation of the Pregnane X Receptor (PXR). This compound, rifampicin, and its derivatives were tested to compare their potential to induce CYP3A4.[8][9]

  • Endpoints: The half-maximum effective concentration (EC50) and the maximum level of CYP3A4 induction were determined for each compound.[8][9]

Visualizations

Mechanism of Action

Both this compound and rifampicin target the bacterial DNA-dependent RNA polymerase (RNAP), but they can exhibit different mechanisms, especially against resistant strains.

Mechanism_of_Action Mechanism of Action on Bacterial RNA Polymerase cluster_Rifampicin Rifampicin cluster_SorangicinA This compound Rif Rifampicin RNAP_Rif Bacterial RNA Polymerase (RNAP) Rif->RNAP_Rif Binds to β-subunit Inhibition_Rif Inhibition of RNA Elongation RNAP_Rif->Inhibition_Rif Steric hindrance SorA This compound RNAP_SorA Bacterial RNA Polymerase (RNAP) SorA->RNAP_SorA Binds to same pocket as Rifampicin Inhibition_SorA_WT Inhibition of RNA Elongation (Wild-Type) RNAP_SorA->Inhibition_SorA_WT Inhibition_SorA_Resistant Blocks Promoter DNA Unwinding (Rif-Resistant) RNAP_SorA->Inhibition_SorA_Resistant

Caption: Comparative mechanism of action of this compound and Rifampicin.

Metabolic Pathway and Drug-Drug Interaction

Rifampicin is a potent inducer of hepatic drug-metabolizing enzymes, a characteristic that is less pronounced with this compound.

Metabolic_Pathway Metabolic Pathway and Drug-Drug Interaction Potential cluster_SorangicinA This compound cluster_Rifampicin Rifampicin SorA This compound PXR_SorA PXR Activation (Weak) SorA->PXR_SorA CYP3A4_SorA CYP3A4 Induction (Moderate) PXR_SorA->CYP3A4_SorA DDI_SorA Lower Risk of Drug-Drug Interactions CYP3A4_SorA->DDI_SorA Rif Rifampicin PXR_Rif PXR Activation (Strong) Rif->PXR_Rif CYP3A4_Rif CYP3A4 Induction (Potent) PXR_Rif->CYP3A4_Rif DDI_Rif High Risk of Drug-Drug Interactions CYP3A4_Rif->DDI_Rif

Caption: this compound shows a lower potential for drug-drug interactions.

Experimental Workflow for In Vivo Pharmacokinetics

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, as described for this compound in mice.

Experimental_Workflow Experimental Workflow for In Vivo Pharmacokinetic Study Animal_Model Select Animal Model (e.g., CD-1 Mice) Drug_Admin Administer Drug (e.g., 5 mg/kg IV this compound) Animal_Model->Drug_Admin Sample_Collection Collect Plasma Samples (Over 7 hours) Drug_Admin->Sample_Collection Analysis Analyze Plasma Concentrations Sample_Collection->Analysis PK_Parameters Calculate Pharmacokinetic Parameters (t½, CL, AUC) Analysis->PK_Parameters

Caption: Workflow for determining in vivo pharmacokinetic parameters.

References

Safety Operating Guide

Navigating the Safe Disposal of Sorangicin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Sorangicin A are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, adhering to best practices for hazardous chemical waste management.

Quantitative Hazard Summary

The following table summarizes the key hazard information for this compound, underscoring the critical need for stringent disposal protocols.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 2H300: Fatal if swallowed
Acute Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocol: this compound Disposal

This protocol outlines the detailed methodology for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • PPE: Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

  • Ventilation: Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Spill Kit: Ensure a spill kit appropriate for potent compounds is readily available.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spent consumables (pipette tips, tubes), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions and experimental media, in a separate, dedicated hazardous waste container.[1]

    • The container should be leak-proof and made of a compatible material. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

3. Waste Container Labeling:

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the specific hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).

  • Indicate the approximate concentration and quantity of this compound in the container.

4. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible materials.

  • Keep containers closed at all times, except when adding waste.

5. Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound waste be disposed of down the sanitary sewer. This is due to its high toxicity to aquatic life.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow Institutional Guidelines: Adhere strictly to all institutional and local regulations for the disposal of highly potent and environmentally hazardous chemical waste. The final disposal method will be carried out by a specialized, approved waste disposal plant.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Environmental Health & Safety (EHS) storage->disposal drain_no DO NOT Pour Down Drain storage->drain_no final_disposal Dispose of Contents/Container to an Approved Waste Disposal Plant disposal->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Sorangicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Sorangicin A, a potent macrolide antibiotic. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential personal protective equipment (PPE), handling procedures, and disposal plans based on best practices for working with hazardous chemical compounds and potent antibiotics.

I. Personal Protective Equipment (PPE)

The primary method to prevent exposure to this compound is the consistent and correct use of appropriate PPE. Given its nature as a potent antibiotic, a high degree of caution is warranted.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the work area. Change gloves frequently, especially if contaminated.[1]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[2][3] If a reusable lab coat is used, it should be laundered regularly and not worn outside the laboratory.
Eye and Face Safety Goggles or a Face ShieldUse in conjunction with a face mask to protect against splashes or aerosol generation, particularly when handling the powdered form.
Respiratory N95 or N100 RespiratorRecommended when handling the powdered form of this compound to prevent inhalation. Surgical masks offer minimal protection from chemical aerosols and should not be used for this purpose.[1]

II. Experimental Protocols: Handling and Preparation of this compound

Adherence to strict handling protocols is crucial to minimize the risk of exposure and environmental contamination.

A. Engineering Controls:

  • Chemical Fume Hood: All handling of powdered this compound, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[2]

  • Ventilated Balance Enclosure (VBE): For weighing the powdered agent, a VBE is recommended to contain any airborne particles.[2]

B. Preparation of Stock Solutions:

  • Place a lidded container on the balance within a VBE and tare it.

  • Carefully add the powdered this compound to the container and securely close the lid.

  • Record the weight.

  • Transfer the closed container to a chemical fume hood.

  • Add the appropriate solvent directly to the container to dissolve the powder, minimizing the generation of dust.[2]

  • Ensure the container is securely capped and clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

III. Operational and Disposal Plans

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria.[4]

A. Waste Segregation and Collection:

  • Hazardous Chemical Waste: All waste generated from handling this compound, including unused stock solutions, contaminated PPE, and disposable labware, must be treated as hazardous chemical waste.[2][4]

  • Containers: Collect all this compound waste in designated, leak-proof, and clearly labeled hazardous waste containers.

B. Disposal Procedure:

  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Label Containers: Clearly label waste containers with "Hazardous Chemical Waste," the name "this compound," and any other required institutional information.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and its disposal date.

C. Spill Management:

In the event of a spill, the primary objective is to prevent exposure and contain the material.

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Use a chemical spill kit with absorbent pads to contain the spill. Do not use water to clean up powdered spills as this can increase the risk of aerosolization.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.

  • Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.

IV. Visualization of PPE Workflow

The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Gown 1. Don Gown/ Lab Coat Don_Mask 2. Don Respirator/ Mask Don_Gown->Don_Mask Don_Goggles 3. Don Goggles/ Face Shield Don_Mask->Don_Goggles Don_Inner_Gloves 4. Don Inner Gloves Don_Goggles->Don_Inner_Gloves Don_Outer_Gloves 5. Don Outer Gloves (over cuff) Don_Inner_Gloves->Don_Outer_Gloves Handle_Compound Handle This compound Don_Outer_Gloves->Handle_Compound Doff_Outer_Gloves 1. Remove Outer Gloves Doff_Gown 2. Remove Gown/ Lab Coat Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Remove Goggles/ Face Shield Doff_Gown->Doff_Goggles Doff_Mask 4. Remove Respirator/ Mask Doff_Goggles->Doff_Mask Doff_Inner_Gloves 5. Remove Inner Gloves Doff_Mask->Doff_Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands End End Wash_Hands->End Start Start Start->Don_Gown Handle_Compound->Doff_Outer_Gloves

Caption: Workflow for donning and doffing PPE for handling this compound.

References

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